molecular formula C10H10ClFO B134399 4-Chloro-4'-fluorobutyrophenone CAS No. 3874-54-2

4-Chloro-4'-fluorobutyrophenone

Cat. No.: B134399
CAS No.: 3874-54-2
M. Wt: 200.64 g/mol
InChI Key: HXAOUYGZEOZTJO-UHFFFAOYSA-N
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Description

4-Chloro-4'-fluorobutyrophenone, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClFO and its molecular weight is 200.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87082. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)butan-1-one
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InChI

InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
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InChI Key

HXAOUYGZEOZTJO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10ClFO
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DSSTOX Substance ID

DTXSID3057729
Record name 4-Chloro-4'-fluorobutyrophenone
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Molecular Weight

200.64 g/mol
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Physical Description

Yellow liquid; mp = 5-6 deg C; [Alfa Aesar MSDS]
Record name 4-Chloro-4'-fluorobutyrophenone
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CAS No.

3874-54-2
Record name 4-Chloro-1-(4-fluorophenyl)-1-butanone
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-fluorobutyrophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a class of antipsychotic drugs known as butyrophenones. Its chemical structure, featuring both chloro and fluoro substituents, imparts unique reactivity that is leveraged in the pharmaceutical industry for the construction of complex molecules with significant therapeutic value. This technical guide provides a comprehensive overview of the basic properties, detailed synthesis protocols, and key applications of this compound, with a focus on its role in the development of dopamine (B1211576) D2 receptor antagonists.

Core Properties of this compound

This compound is a synthetic compound that is typically a white to off-white or pale yellow solid or liquid at room temperature.[1][2] It possesses a faint, characteristic ketone-like odor.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 3874-54-2[3]
Molecular Formula C₁₀H₁₀ClFO[3]
Molecular Weight 200.64 g/mol [3]
Appearance White to off-white or pale yellow solid/liquid[1][2]
Melting Point 42-45 °C[4]
Boiling Point 130-132 °C at 0.975 mmHg[3]
Density Approximately 1.22 - 1.327 g/cm³[4]
Solubility Low solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[4]
Refractive Index ~1.5255 (at 20 °C)[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃): δ 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂-Cl), 3.15 (t, J=7.0 Hz, 2H, -CO-CH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂-CH₂-CH₂-).[3]

  • ¹³C NMR (CDCl₃): δ 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (-CH₂-Cl), 35.2 (-CO-CH₂-), 26.7 (-CH₂-CH₂-CH₂-).[3]

  • Mass Spectrometry (GC-MS): Major peaks at m/z 200 (M+), 164, 138, 123 (base peak), 107.[3]

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2][5] This electrophilic aromatic substitution involves the reaction of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0-5 °C.

  • Addition of Reactants: Slowly add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride. Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.[3]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Fluorobenzene Fluorobenzene FriedelCrafts Friedel-Crafts Acylation Fluorobenzene->FriedelCrafts ChlorobutyrylChloride 4-Chlorobutyryl Chloride ChlorobutyrylChloride->FriedelCrafts AlCl3 AlCl₃ (Catalyst) AlCl3->FriedelCrafts CrudeProduct Crude 4-Chloro-4'- fluorobutyrophenone FriedelCrafts->CrudeProduct Work-up PurifiedProduct Purified 4-Chloro-4'- fluorobutyrophenone CrudeProduct->PurifiedProduct Purification (e.g., Distillation)

Diagram 1: Synthesis Workflow of this compound.

Applications in Drug Development

Synthesis of Haloperidol: An Experimental Protocol

Haloperidol is a potent typical antipsychotic. Its synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Materials:

  • This compound

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium iodide (KI)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent) in a suitable solvent, add a base such as potassium carbonate (e.g., 2.0 equivalents) and a catalytic amount of potassium iodide.

  • Addition of Alkylating Agent: Add this compound (1.0 to 1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated, and the residue is purified, often by recrystallization from a suitable solvent system, to yield haloperidol.

HaloperidolSynthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_final Final Product CFB 4-Chloro-4'- fluorobutyrophenone Alkylation N-Alkylation CFB->Alkylation Piperidine 4-(4-chlorophenyl)- 4-hydroxypiperidine Piperidine->Alkylation Haloperidol Haloperidol Alkylation->Haloperidol Purification

Diagram 2: Synthesis of Haloperidol from this compound.

Mechanism of Action of Derived Pharmaceuticals: Dopamine D2 Receptor Antagonism

The antipsychotic effects of drugs derived from this compound are primarily attributed to their ability to block dopamine D2 receptors in the brain.[7] Dopamine is a key neurotransmitter involved in mood, motivation, and motor control.[7] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase through the Gαi/o subunit.[9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

By blocking the D2 receptor, these antipsychotic drugs prevent dopamine from binding and initiating this signaling cascade.[7] This antagonism is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic pathways.[7]

Signaling Pathway of Dopamine D2 Receptor Antagonism

The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the effect of an antagonist.

D2Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates Antagonist D2 Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks Binding G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits ATP ATP PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA CellularResponse Decreased Cellular Response PKA_active->CellularResponse Phosphorylates Targets Leading to...

Diagram 3: Dopamine D2 Receptor Antagonist Signaling Pathway.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of a range of antipsychotic drugs. A thorough understanding of its basic properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in drug development. The methodologies and data presented in this guide offer a comprehensive resource for those working with this important chemical entity. Further research into novel synthetic routes and the development of new therapeutics based on the butyrophenone (B1668137) scaffold continues to be an active area of investigation.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-fluorobutyrophenone, a key chemical intermediate in the pharmaceutical industry. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a common synthetic route and its critical application in the synthesis of the antipsychotic drug, haloperidol (B65202). This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Identification

This compound is a halogenated organic compound belonging to the butyrophenone (B1668137) class.[1] Its structure is characterized by a phenyl ring substituted with a fluorine atom, connected to a butyrophenone backbone which is itself substituted with a chlorine atom.[1] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
Chemical Name This compound[2][3]
Alternate Names 4-chloro-1-(4-fluorophenyl)butan-1-one[4]
CAS Number 3874-54-2[2][3][5]
Molecular Formula C10H10ClFO[2][3][4]
Molecular Weight 200.64 g/mol [2][3][4]
SMILES String Fc1ccc(cc1)C(=O)CCCCl[3]
InChI Key HXAOUYGZEOZTJO-UHFFFAOYSA-N
Appearance White to amber to dark green clear liquid[2]
Melting Point 5 - 6 °C[2]
Boiling Point 122 °C at 0.7 mmHg[2]
Density 1.22 g/mL at 25 °C
Refractive Index n20/D 1.5255

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.03-7.97m2HAromatic protons ortho to carbonyl
7.17-7.09m2HAromatic protons meta to carbonyl
3.68t2H-CH2-Cl
3.15t2H-CO-CH2-
2.22tt2H-CH2-CH2-CH2-

Solvent: CDCl₃, Frequency: 400 MHz[6][7]

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
197.3C=O
166.1 (d, J = 254.7 Hz)C-F
133.2 (d, J = 4.3 Hz)Aromatic C
130.6 (d, J = 9.3 Hz)Aromatic CH
115.9 (d, J = 22.2 Hz)Aromatic CH
44.6-CH2-Cl
35.2-CO-CH2-
26.7-CH2-CH2-CH2-

Solvent: CDCl₃[6]

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
2001%[M]⁺
1641%[M-HCl]⁺
13843%[C₈H₆FO]⁺
123100%[C₇H₄FO]⁺
10710%[C₇H₄F]⁺

Source: Electron Ionization (EI)[6]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[1][8]

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, add anhydrous dichloromethane and cool the flask in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled dichloromethane with stirring.

  • Add fluorobenzene to the mixture.

  • Slowly add 4-chlorobutyryl chloride from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a liquid.[8]

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drug haloperidol.[6][8][9] It serves as a building block for constructing the butyrophenone scaffold present in these medications.[2]

Synthesis of Haloperidol

The synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Haloperidol_Synthesis cluster_reactants Reactants cluster_product Product reactant1 This compound product Haloperidol reactant1->product Alkylation (Base) reactant2 4-(4-chlorophenyl)-4-hydroxypiperidine reactant2->product

Caption: Synthesis of Haloperidol from this compound.

Safety and Handling

This compound is considered a hazardous substance. It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Mechanism of Action of Butyrophenone Antipsychotics Derived from 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a key chemical intermediate primarily utilized in the synthesis of a class of potent antipsychotic medications known as butyrophenones. While this compound itself is not an active pharmaceutical ingredient, its butyrophenone (B1668137) derivatives are cornerstones in the management of psychosis, particularly in schizophrenia. This technical guide elucidates the mechanism of action of these derivatives, with a focus on their interactions with central nervous system receptors. Due to the limited availability of pharmacological data on this compound itself, this document will concentrate on the well-characterized downstream products, such as haloperidol (B65202) and benperidol (B1668002).

Core Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] In psychotic disorders like schizophrenia, an excess of dopaminergic activity in this region is hypothesized to be a key contributor to the "positive" symptoms, such as hallucinations and delusions. By acting as antagonists at D2 receptors, butyrophenones competitively inhibit the binding of dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[1][2]

Secondary Mechanism: Serotonin (B10506) 5-HT2A Receptor Modulation

Many butyrophenones also exhibit affinity for serotonin 5-HT2A receptors, acting as antagonists.[1] This action is thought to contribute to their efficacy against the "negative" symptoms of schizophrenia (e.g., social withdrawal, anhedonia) and to mitigate the extrapyramidal side effects (motor abnormalities) that can arise from potent D2 receptor blockade in the nigrostriatal pathway.[3] The interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism is a hallmark of many "atypical" antipsychotics and is a key area of ongoing research.

Quantitative Receptor Binding Data

The therapeutic efficacy and side-effect profiles of butyrophenone antipsychotics are directly correlated with their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Haloperidol 0.89[4]120[4]
Benperidol 0.027[1]3.75[1]
Droperidol Data not consistently available in high-quality sourcesData not consistently available in high-quality sources

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by butyrophenones disrupts their respective intracellular signaling cascades.

D2_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2R Antagonism Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Conversion of ATP

Dopamine D2 Receptor Signaling Pathway and Butyrophenone Antagonism.

Gq_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Butyrophenone Butyrophenone Butyrophenone->Receptor Antagonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Serotonin 5-HT2A Receptor Signaling and Butyrophenone Antagonism.

Experimental Protocols

Synthesis of Haloperidol from this compound

The following is a generalized protocol for the synthesis of haloperidol, a representative butyrophenone, from this compound.

Materials:

  • This compound

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium iodide

  • Potassium hydroxide

  • Water

  • Nitrogen atmosphere

  • Appropriate reaction vessel and reflux apparatus

Procedure:

  • To a suitable reactor, add 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, potassium iodide, and water.

  • Establish an inert nitrogen atmosphere.

  • While stirring, warm the mixture slightly and add potassium hydroxide.

  • Stir for approximately 5 minutes.

  • Add this compound to the reaction mixture.

  • Gently reflux the mixture for 3-5 hours.

  • Upon completion of the reaction, proceed with acidification of the reaction mixture to isolate haloperidol.

  • Further purification steps, such as recrystallization, may be necessary to achieve the desired purity.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing dopamine D2 receptors

  • Radioligand (e.g., [³H]Spiperone)

  • Unlabeled test compound (butyrophenone derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Non-specific binding determinant (e.g., 10 µM haloperidol)

  • 96-well filter plates (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Total Binding: Add assay buffer, radioligand, and membrane preparation.

  • Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding determinant, and membrane preparation.

  • Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

Radioligand Binding Assay for Serotonin 5-HT2A Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay for the serotonin 5-HT2A receptor.

Materials:

  • Membrane preparation from cells expressing 5-HT2A receptors

  • Radioligand (e.g., [³H]Ketanserin)

  • Unlabeled test compound (butyrophenone derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Non-specific binding determinant (e.g., 10 µM mianserin)

  • 96-well filter plates (e.g., GF/C) pre-soaked in a suitable solution

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Similar to the D2 receptor assay, set up triplicate wells for total binding, non-specific binding, and a range of test compound concentrations.

  • Total Binding: Combine assay buffer, radioligand, and membrane preparation.

  • Non-specific Binding: Combine assay buffer, radioligand, a high concentration of the non-specific binding determinant, and membrane preparation.

  • Test Compound: Combine serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding and plot the data to calculate the IC50 and subsequently the Ki value for the test compound at the 5-HT2A receptor.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from the chemical intermediate to the pharmacological characterization of a butyrophenone antipsychotic.

workflow cluster_synthesis Chemical Synthesis cluster_characterization Pharmacological Characterization Intermediate This compound Synthesis Chemical Reaction (e.g., Nucleophilic Substitution) Intermediate->Synthesis Reagent 4-(4-chlorophenyl)-4-hydroxypiperidine Reagent->Synthesis Product Butyrophenone Antipsychotic (e.g., Haloperidol) Synthesis->Product Binding_Assay Radioligand Binding Assays (D2, 5-HT2A, etc.) Product->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Product->Functional_Assay In_Vivo In Vivo Studies (Animal Models) Product->In_Vivo Data_Analysis Data Analysis (IC50, Ki determination) Binding_Assay->Data_Analysis Result Pharmacological Profile (Affinity, Efficacy, Potency) Data_Analysis->Result Quantitative Data Functional_Assay->Result Functional Activity In_Vivo->Result Behavioral Effects

Workflow from Synthesis to Pharmacological Characterization.

Conclusion

This compound is a vital precursor in the synthesis of butyrophenone antipsychotics. The mechanism of action of these therapeutic agents is primarily centered on the potent antagonism of dopamine D2 receptors, with varying degrees of interaction with other receptors, notably the serotonin 5-HT2A receptor. This multi-receptor engagement dictates their clinical efficacy and side-effect profiles. The experimental protocols provided herein offer a foundational understanding of the synthesis and characterization of these important central nervous system drugs. Future research in this area continues to explore the nuanced interactions of butyrophenone derivatives with a wider array of CNS targets to develop novel therapeutics with improved efficacy and tolerability.

References

physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Chloro-4'-fluorobutyrophenone. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic and antidepressant medications.

Core Physical and Chemical Properties

This compound is a halogenated organic compound, appearing as a white to off-white solid or a slightly yellow-greenish clear oil at room temperature.[1][2][3] It possesses a mild, characteristic odor.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValue
CAS Number 3874-54-2[2][4][5]
Molecular Formula C₁₀H₁₀ClFO[2][4][6]
Molecular Weight 200.64 g/mol [2][4][6]
Appearance White to amber to dark green clear liquid[4][5]
Melting Point 5 - 6 °C[1][2][4]
Boiling Point 122 °C at 0.7 mmHg[4][5]
130-132 °C at 0.97513 mmHg[1][2][7]
Density 1.22 g/mL at 25 °C[1][7]
1.23 g/cm³[4][5]
Refractive Index n20/D 1.5255[1][2]
n20/D 1.53[4][5]
Flash Point >230 °F (>110 °C)[2][7][8]
Solubility Sparingly soluble in water.[3] Soluble in organic solvents like ethanol, ether, chloroform, ethyl acetate (B1210297), and methanol.[9][10][11]

Table 2: Spectroscopic Data

SpectrumKey Peaks/Shifts
¹H NMR (in CDCl₃) δ (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, CH₂), 3.15 (t, J=7.0 Hz, CH₂), 2.22 (tt, J=7.0, 6.2 Hz, CH₂)[1][10][12]
¹³C NMR (in CDCl₃) δ (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂)[1][10][12]
Mass Spectrum (GC-MS) m/z: 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%)[1][10][12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[3]

Reactants:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃) as a catalyst

Procedure:

  • Fluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at a controlled temperature, often around 20°C, for several hours.

  • Upon completion, the reaction mixture is worked up, which usually involves quenching with an aqueous solution.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude product is often purified by one of the following methods:

  • Column Chromatography: The crude material is passed through a silica (B1680970) gel column using a solvent system such as 20% ethyl acetate in n-hexane as the eluent.[1][10][12]

  • Recrystallization: This method can also be employed to purify the final product.[9]

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Fluorobenzene + 4-Chlorobutyryl Chloride Catalyst AlCl₃ in Dichloromethane Reactants->Catalyst add Reaction Friedel-Crafts Acylation (e.g., 20°C, 4h) Catalyst->Reaction Quenching Aqueous Quenching Reaction->Quenching yields crude product Separation Organic Layer Separation Quenching->Separation Drying Drying and Solvent Removal Separation->Drying Purification Column Chromatography or Recrystallization Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those in the butyrophenone (B1668137) class of antipsychotics.[1][10] Its chemical structure allows for further modifications to produce a variety of drugs used to treat central nervous system disorders.[3]

Key Therapeutic Areas and Synthesized Drugs:

  • Antipsychotics: Used in the synthesis of drugs like Haloperidol, Droperidol, Benperidol, and Melperone.[1][7][10]

  • Antidepressants: Serves as an intermediate in the production of certain antidepressant APIs.[1][10]

  • Sedatives: An important precursor for sedatives such as Azaperone.[1][10]

The diagram below illustrates the central role of this compound as a key intermediate in the synthesis of various pharmaceuticals.

G Role in Pharmaceutical Synthesis cluster_drugs Synthesized Active Pharmaceutical Ingredients (APIs) Intermediate 4-Chloro-4'- fluorobutyrophenone Haloperidol Haloperidol Intermediate->Haloperidol precursor for Droperidol Droperidol Intermediate->Droperidol precursor for Melperone Melperone Intermediate->Melperone precursor for Azaperone Azaperone Intermediate->Azaperone precursor for OtherAPIs Other APIs (e.g., Timiperone, Fluanisone) Intermediate->OtherAPIs precursor for

Caption: Key intermediate role in the synthesis of various pharmaceuticals.

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[7][13] It may be harmful if swallowed, inhaled, or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] It should be used in a well-ventilated area, such as a fume hood.[13]

References

An In-depth Technical Guide to the Solubility of 4-Chloro-4'-fluorobutyrophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in pharmaceutical synthesis. The document details its physical and chemical properties, solubility profile in various organic solvents, and a standard experimental protocol for solubility determination.

Introduction

This compound (CAS No. 3874-54-2) is a versatile chemical compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications like Haloperidol and Droperidol.[1][2][3][4] Its molecular structure, featuring both chloro and fluoro substituents, enhances its reactivity and makes it a valuable building block in organic synthesis.[1] Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes (such as recrystallization), and formulation development. This guide consolidates available data on its solubility and provides standardized methodologies for its determination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and experimental design.

PropertyValueReference(s)
CAS Number 3874-54-2[1][5]
Molecular Formula C₁₀H₁₀ClFO[1][5]
Molecular Weight 200.64 g/mol [1][5]
Appearance White to off-white solid or slightly yellow-greenish clear oil/liquid[1][2][4][6]
Melting Point 5 - 6 °C[1][4]
Boiling Point 122 °C at 0.7 mmHg / 130-132 °C at 0.975 mmHg[1][4][7]
Density 1.22 - 1.23 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.5255[3][7]
Water Solubility 0.38 g/L at 20 °C (low solubility)[2][4][7]
Storage Inert atmosphere, Room Temperature[3][4]

Solubility Profile in Organic Solvents

This compound exhibits low solubility in water but is generally soluble in common organic solvents.[6] Quantitative solubility data (e.g., g/100 mL at specific temperatures) is not widely available in published literature. However, qualitative descriptions have been compiled from various chemical data sources.

The following table summarizes the known qualitative solubility of this compound in several organic solvents.

SolventSolubility DescriptionReference(s)
Ethanol Soluble[6]
Diethyl Ether Soluble[6]
Chloroform Soluble / Sparingly Soluble[2][3][6]
Methanol (B129727) Slightly Soluble[2][4]
Ethyl Acetate Slightly Soluble[2][3]

Note: "Sparingly" and "Slightly" soluble suggest that while the compound dissolves, it does so to a limited extent. For process optimization, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method, a type of static gravimetric method, is a reliable technique for determining the solubility of a solid compound in a solvent at various temperatures.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatic water bath or incubator with temperature control (±0.1 °C)

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • Syringes with micropore filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

  • Centrifuge (optional)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. This ensures that a saturated solution is achieved with undissolved solid remaining.

  • Solvent Addition: Add a known mass or volume of the selected organic solvent to the vial.

  • Equilibration: Securely seal the vial and place it in the thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for several hours at the constant experimental temperature. A centrifuge may be used to aid this separation.

  • Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, supernatant (saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a micropore filter. This step is critical to prevent the precipitation of the solute due to temperature changes and to exclude any solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Determine the mass of the solution withdrawn. Carefully evaporate the solvent using a drying oven or vacuum oven at a temperature that does not degrade the solute until a constant weight of the dried solute is achieved.

  • Calculation: The solubility (S) can be calculated in various units, such as grams of solute per 100 g of solvent:

    • S = (mass of dried solute / mass of solvent) × 100

    • The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the saturated solution withdrawn.

  • Validation: Repeat the experiment at least three times to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation A Add excess solute to pre-weighed vial B Add known mass of solvent A->B C Seal vial and place in thermostatic bath B->C Start Equilibration D Stir mixture for 24-72h at constant temperature C->D E Stop stirring and allow solid to settle D->E Equilibrium Reached F Withdraw clear supernatant using a filtered syringe E->F G Weigh the collected saturated solution F->G Quantify Sample H Evaporate solvent to obtain dry solute mass G->H I Calculate solubility (g/100g solvent) H->I

Caption: Experimental workflow for solubility determination via the isothermal equilibrium method.

Conclusion

This compound is an essential pharmaceutical intermediate whose processability is heavily dependent on its solubility characteristics. While it is known to be soluble in common organic solvents like ethanol, chloroform, and ether, and sparingly soluble in methanol and ethyl acetate, precise quantitative data remains scarce in public literature.[2][3][6] For applications in research and drug development, it is crucial for scientists to perform experimental determinations of solubility in their specific solvent systems. The standardized protocol provided in this guide offers a reliable methodology for obtaining this critical data, enabling better control over synthesis, purification, and formulation processes.

References

The Synthesis and Significance of 4-Chloro-4'-fluorobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-fluorobutyrophenone, a halogenated derivative of butyrophenone (B1668137), is a pivotal intermediate in the synthesis of a multitude of pharmaceuticals, most notably antipsychotic drugs. This technical guide provides a comprehensive overview of its history, discovery, and detailed experimental protocols for its synthesis. Furthermore, it delves into the compound's role as a precursor to pharmacologically active molecules and the associated signaling pathways, with a particular focus on the dopamine (B1211576) D2 receptor. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (CAS No. 3874-54-2) is a synthetic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. It does not occur naturally and was first synthesized in the latter half of the 20th century as part of research efforts into novel pharmaceutical intermediates. Its chemical structure, featuring both chloro and fluoro substituents, imparts unique reactivity, making it a valuable building block for more complex molecules.

The primary application of this compound lies in its role as a key precursor in the synthesis of butyrophenone antipsychotics, a class of drugs used to manage the symptoms of schizophrenia and other psychotic disorders.[1] Prominent examples of active pharmaceutical ingredients (APIs) synthesized from this intermediate include Haloperidol, Benperidol, Bromperidol, and Droperidol.[1] Beyond antipsychotics, it also finds utility in the synthesis of certain antidepressants and has applications in the agrochemical and specialty dye industries.

This guide will provide a detailed exploration of the synthesis of this compound, its physicochemical properties, and its biological significance as a precursor to dopamine receptor antagonists.

Physicochemical Properties

This compound is typically a white to off-white solid or a clear, slightly yellow-greenish oil with a faint, ketone-like odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3874-54-2[2]
Molecular Formula C₁₀H₁₀ClFO[2]
Molecular Weight 200.64 g/mol [2]
Melting Point 5-6 °C[2]
Boiling Point 130-132 °C at 0.975 mmHg[2]
Density 1.22 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5255[2]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer and an addition funnel, a solution of 16 g of fluorobenzene in 20 g of dichloromethane is prepared and cooled to 5°C in an ice bath.[2]

  • A separate solution of 20 g of 4-chlorobutyryl chloride in 20 g of dichloromethane is prepared.[2]

  • To the cooled fluorobenzene solution, add anhydrous aluminum chloride in portions while maintaining the temperature below 10°C.

  • The 4-chlorobutyryl chloride solution is then added dropwise to the reaction mixture over a period of time, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic.

  • After the addition is complete, the reaction mixture is stirred at 20°C for 4 hours.[2]

  • The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with vigorous stirring.[4]

  • The mixture is transferred to a separatory funnel, and the organic layer is collected.

  • The aqueous layer is extracted with an additional 20 mL of dichloromethane.[4]

  • The combined organic layers are washed twice with a saturated sodium bicarbonate solution and then with water until the pH is neutral.[4]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[4]

  • The crude this compound can be further purified by vacuum distillation.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. Representative data is provided below.[2]

Spectroscopic Data Values
¹H NMR (δ, ppm) 8.03-7.97 (m, 2H), 7.17-7.09 (m, 2H), 3.68 (t, J = 6.2 Hz, 2H), 3.15 (t, J = 7.0 Hz, 2H), 2.22 (tt, J = 7.0, 6.2 Hz, 2H)
¹³C NMR (δ, ppm) 197.3 (C=O), 166.1 (d, J = 254.7 Hz), 133.2 (d, J = 4.3 Hz), 130.6 (d, J = 9.3 Hz), 115.9 (d, J = 22.2 Hz), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂)
GC-MS (m/z) 200 (M+), 164, 138, 123 (base peak), 107

Role in Drug Synthesis and Mechanism of Action

This compound serves as a crucial intermediate in the synthesis of butyrophenone antipsychotics. The general synthetic scheme involves the alkylation of a suitable amine, typically a piperidine (B6355638) derivative, with this compound.

G cluster_synthesis Synthesis of Butyrophenone Antipsychotics CFFB This compound Alkylation Alkylation Reaction CFFB->Alkylation Piperidine Substituted Piperidine Piperidine->Alkylation Butyrophenone Butyrophenone Antipsychotic (e.g., Haloperidol) Alkylation->Butyrophenone

General synthetic workflow for butyrophenone antipsychotics.

The pharmacological activity of the resulting butyrophenone drugs is primarily attributed to their antagonism of the dopamine D2 receptor.[5][6][7] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. The D2 receptor is coupled to an inhibitory G-protein (Gi/o).

Dopamine D2 Receptor Signaling Pathway

Upon binding of dopamine, the D2 receptor activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which ultimately modulates the transcription of various genes and cellular responses.

Butyrophenone antipsychotics act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby inhibiting this signaling cascade.[5][6] This action is believed to be responsible for their therapeutic effects in reducing the positive symptoms of schizophrenia.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gio Gi/o Protein D2R->Gio Activates Antagonist Butyrophenone Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylates substrates leading to

Simplified Dopamine D2 receptor signaling pathway and the action of butyrophenone antagonists.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

To characterize the interaction of butyrophenone antipsychotics with the D2 receptor, radioligand binding assays are commonly employed. The following is a generalized protocol for a competitive binding assay using [³H]-spiperone, a radiolabeled antagonist with high affinity for D2-like receptors.[8][9][10]

Materials:

  • Membrane preparation from cells or tissues expressing dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Unlabeled test compound (e.g., haloperidol)

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand ([³H]-spiperone at a concentration near its Kd), and the various concentrations of the unlabeled test compound.

  • For total binding, no unlabeled test compound is added.

  • For non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM (+)-butaclamol) is added.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The data can then be analyzed to determine the IC₅₀ of the test compound, which can be converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

G cluster_workflow Dopamine D2 Receptor Binding Assay Workflow start Prepare Reagents (Membranes, Buffers, Ligands) incubation Incubate Radioligand, Membranes, and Test Compound start->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end Determine Compound Affinity analysis->end

Experimental workflow for a dopamine D2 receptor binding assay.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of antipsychotic medications. Its discovery and the development of efficient synthetic routes have had a profound impact on the treatment of psychiatric disorders. Understanding the detailed methodologies for its synthesis and the subsequent biological evaluation of its derivatives is crucial for researchers in the fields of medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for professionals dedicated to the advancement of drug discovery and development. The continued study of such key intermediates and their biological targets will undoubtedly pave the way for the creation of more effective and safer therapeutics.

References

4-Chloro-4'-fluorobutyrophenone: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-fluorobutyrophenone is a pivotal pharmaceutical intermediate, primarily recognized for its integral role in the synthesis of a class of antipsychotic drugs known as butyrophenones. Its unique chemical structure, featuring a halogenated butyrophenone (B1668137) backbone, makes it a versatile building block for creating complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its synthesis, chemical properties, and critical application in the manufacturing of prominent neuropsychiatric medications, most notably the D2 receptor antagonist, haloperidol (B65202). Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to support researchers and professionals in drug development and medicinal chemistry.

Introduction

This compound (CAS No: 3874-54-2) is a halogenated aromatic ketone that serves as a cornerstone in the synthesis of numerous APIs.[1] Its significance stems from its utility as a precursor to the butyrophenone class of antipsychotics, which are widely used in the management of schizophrenia and other psychotic disorders.[2] The presence of a reactive chlorine atom on the butyl chain and a fluorine atom on the phenyl ring are key features that facilitate its use in nucleophilic substitution reactions to construct the final drug molecules.[1][3] This guide will explore the synthesis of this compound itself, followed by its application in the synthesis of haloperidol, a widely used antipsychotic agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀ClFO[4][5]
Molecular Weight 200.64 g/mol [4][5]
CAS Number 3874-54-2[4]
Appearance Liquid
Purity ≥97%
Density 1.22 g/mL at 25 °C
Refractive Index n20/D 1.5255
Flash Point 91 °C (195.8 °F) - closed cup

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • Fluorobenzene (C₆H₅F)

  • 4-Chlorobutyryl chloride (C₄H₆Cl₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • 2M Hydrochloric acid

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.[6]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[6]

  • Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride (1 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).[6]

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[6]

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by vacuum distillation.[7]

Quantitative Data for Synthesis
ParameterValueReference(s)
Yield 85-90%[4]
Purity (by GC) ≥97%
Reaction Time 2-4 hours[6]
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)[6]

Application in the Synthesis of Haloperidol

This compound is a key starting material in the industrial synthesis of haloperidol, a potent D2 receptor antagonist. The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Experimental Protocol: Synthesis of Haloperidol

This protocol provides a general procedure for the synthesis of haloperidol.

Materials:

  • This compound

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium iodide (KI)

  • Potassium hydroxide (B78521) (KOH) or other suitable base

  • Water

  • Toluene

  • Methanol (B129727)

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a suitable reactor, combine 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium iodide, and water.

  • Addition of Base: Add potassium hydroxide to the mixture and stir.

  • Addition of Butyrophenone: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Cool the reaction mixture and add toluene. Separate the organic layer.

  • Salt Formation and Precipitation: Add methanol to the organic layer, followed by the dropwise addition of concentrated hydrochloric acid with vigorous stirring to precipitate haloperidol hydrochloride.

  • Isolation and Purification: Filter the precipitate and wash with appropriate solvents (e.g., a mixture of acetone, toluene, and methanol). The product can be further purified by recrystallization.

Quantitative Data for Haloperidol Synthesis and Analysis
ParameterValueReference(s)
Yield of Haloperidol Hydrochloride ~75.5%
HPLC Linearity Range 1–50 µg/mL[8][9]
HPLC Limit of Detection (LOD) 0.045 - 0.31 µg/mL[9][10]
HPLC Limit of Quantification (LOQ) 0.135 - 0.95 µg/mL[9][10]
HPLC Purity Typically >99%[8]

Mandatory Visualizations

Synthetic Workflow for Haloperidol

The following diagram illustrates the key steps in the synthesis of haloperidol from this compound.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Haloperidol A Fluorobenzene + 4-Chlorobutyryl chloride B Friedel-Crafts Acylation (AlCl3 catalyst) A->B C This compound B->C E N-Alkylation C->E D 4-(4-chlorophenyl)-4-hydroxypiperidine D->E F Haloperidol (Free Base) G Salt Formation (HCl) F->G H Haloperidol Hydrochloride (API) G->H

Caption: Synthetic workflow for Haloperidol production.

Dopamine (B1211576) D2 Receptor Signaling Pathway

Haloperidol and other butyrophenone antipsychotics primarily exert their therapeutic effects by antagonizing the dopamine D2 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical D2 receptor signaling pathway.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein (α, βγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Activity PKA->Cellular_Response Leads to Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway.

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of butyrophenone antipsychotics. Its well-defined synthesis via Friedel-Crafts acylation and its subsequent reactivity make it a valuable and versatile building block. A comprehensive understanding of its properties, synthesis, and application, as detailed in this guide, is crucial for chemists and researchers working on the development and manufacturing of essential medicines for neuropsychiatric disorders. The provided protocols and data serve as a valuable resource for laboratory synthesis and process optimization.

References

The Pivotal Role of 4-Chloro-4'-fluorobutyrophenone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone (B1668137) that has emerged as a critical building block in the synthesis of a significant class of antipsychotic drugs.[1] Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts desirable properties for medicinal chemistry, making it a versatile intermediate in the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound and its derivatives, with a focus on experimental protocols and the underlying mechanisms of action.

Physicochemical Properties

This compound (CAS No: 3874-54-2) is a solid at room temperature, typically appearing as a pale yellow to off-white substance with a faint ketone-like odor.[1] It has low volatility and is sparingly soluble in water.[1]

PropertyValue
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
CAS Number 3874-54-2
Appearance White to off-white solid
Melting Point 42-45 °C
Density 1.327 g/cm³

Synthesis of this compound

The primary industrial synthesis of this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add 4-chlorobutyryl chloride dropwise via a dropping funnel.

  • After the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene Reaction Reaction Fluorobenzene->Reaction Friedel-Crafts Acylation ChlorobutyrylChloride 4-Chlorobutyryl Chloride ChlorobutyrylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Role in the Synthesis of Butyrophenone Antipsychotics

This compound is a crucial intermediate in the synthesis of several butyrophenone antipsychotics, most notably Haloperidol (B65202) and Droperidol. These drugs are synthesized via a nucleophilic substitution reaction where the chlorine atom of this compound is displaced by a piperidine (B6355638) or a related heterocyclic moiety.

Synthesis of Haloperidol

Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound in the presence of a base.[3]

Experimental Protocol: Synthesis of Haloperidol

Materials:

  • This compound

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium carbonate

  • Potassium iodide (catalyst)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in DMF, add potassium carbonate and a catalytic amount of potassium iodide.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain crude Haloperidol.

  • Purify the crude product by recrystallization.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Intermediate This compound Reaction Reaction Intermediate->Reaction Nucleophilic Substitution Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Piperidine->Reaction Base K₂CO₃ (Base) Base->Reaction Catalyst KI (Catalyst) Catalyst->Reaction Product Haloperidol Reaction->Product

Synthesis of Haloperidol from the core intermediate.

Mechanism of Action of Butyrophenone Antipsychotics

The therapeutic effects of butyrophenone antipsychotics like Haloperidol and Droperidol are primarily attributed to their potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[4][5] Overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4] Activation of D2 receptors by dopamine normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[4] Antagonism of D2 receptors by butyrophenones prevents this signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Blocks Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 receptor signaling and antagonism.

Receptor Binding Profiles

The pharmacological effects of drugs derived from this compound are determined by their binding affinities to a range of neurotransmitter receptors. While potent D2 receptor antagonism is a hallmark of this class, their affinities for other receptors, such as serotonin, adrenergic, and histamine (B1213489) receptors, contribute to their overall therapeutic and side-effect profiles.

ReceptorHaloperidol Ki (nM)Droperidol Ki (nM)
Dopamine D₂ 0.7 - 1.2[4]3.0[6]
Dopamine D₃ 4.6[2]-
Dopamine D₄ 10[2]-
Serotonin 5-HT₂A 120[2]4.6[6]
α₁-Adrenergic 14[6]1.4[6]
Histamine H₁ -2,500[6]
Muscarinic M₁ 3600[2]-

Note: Ki values can vary depending on the experimental conditions.

Experimental Protocols: Dopamine Receptor Binding Assay

A common method to determine the binding affinity (Ki) of a compound for the dopamine D2 receptor is a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound (e.g., Haloperidol)

  • Non-specific binding control (e.g., unlabeled Spiperone at high concentration)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add varying concentrations of the unlabeled test compound to the wells.

  • To a separate set of wells, add a high concentration of an unlabeled ligand to determine non-specific binding.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

G start Start prepare_reagents Prepare Reagents (Radioligand, Test Compound, Cell Membranes) start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for a competitive radioligand binding assay.

Conclusion

This compound is an indispensable intermediate in the field of medicinal chemistry, particularly for the development of antipsychotic medications. Its efficient synthesis and the subsequent derivatization into potent dopamine D2 receptor antagonists like Haloperidol and Droperidol have had a profound impact on the treatment of schizophrenia and other psychotic disorders. A thorough understanding of its synthesis, the biological mechanisms of its derivatives, and the experimental methods used to characterize them is essential for the continued discovery and development of novel CNS therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery.

References

In-Depth Toxicological Profile of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated butyrophenone (B1668137) derivative with the chemical formula C₁₀H₁₀ClFO. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug haloperidol (B65202) and other butyrophenone-class neuroleptics.[1][2] Given its role in pharmaceutical manufacturing, a comprehensive understanding of its toxicological profile is essential for ensuring occupational safety and for the risk assessment of final drug products. This technical guide provides an in-depth overview of the known and inferred toxicological properties of this compound, including summaries of potential toxicological endpoints, detailed experimental protocols for their assessment, and an exploration of its likely mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3874-54-2[3]
Molecular Formula C₁₀H₁₀ClFO[3]
Molecular Weight 200.64 g/mol [3]
Appearance White to amber to dark green clear liquid[3]
Melting Point 5 - 6 °C[3]
Boiling Point 122 °C at 0.7 mmHg[3]
Density 1.22 g/mL at 25 °C[4]
Refractive Index n20/D 1.5255[4]
Solubility Sparingly soluble in water[5]

Toxicological Profile

Due to the limited specific data, this profile includes inferred toxicological information based on the known properties of the butyrophenone class of compounds and the well-studied toxicological profile of haloperidol, a major downstream product.

Acute Toxicity

No specific LD50 values for this compound were identified in the available literature. However, based on safety data sheets, the compound is considered to be an irritant to the skin, eyes, and respiratory system.[7] Overdose of butyrophenone antipsychotics can lead to central nervous system depression, hypotension, and anticholinergic effects.[8]

Table 2: Summary of Potential Acute Toxicity Endpoints

EndpointClassification/ObservationReference(s)
Oral Toxicity Data not available. Inferred to have moderate toxicity based on butyrophenone class.
Dermal Toxicity Skin Irritant (H315)[7]
Inhalation Toxicity May cause respiratory irritation (H335)[7]
Eye Irritation Causes serious eye irritation (H319)[7]
Skin Sensitization May cause an allergic skin reaction (H317)[4]
Genotoxicity

The classification of this compound with the hazard statement H341 ("Suspected of causing genetic defects") indicates that there is evidence suggesting mutagenic potential.[6] While specific studies on this intermediate are not publicly available, the genotoxicity of its derivative, haloperidol, has been investigated. Studies on haloperidol have produced conflicting results. Some in vitro studies on human lymphocytes have suggested that haloperidol can induce chromosomal aberrations and DNA damage, potentially through the induction of oxidative stress.[9][10][11] However, other studies have reported negative or equivocal findings.[12] The genotoxic potential of butyrophenone derivatives remains an area of active research.[13]

Table 3: Summary of Potential Genotoxicity Endpoints

AssayExpected OutcomeInferred FromReference(s)
Bacterial Reverse Mutation Assay (Ames Test) Potential for positive result, indicating mutagenicity.H341 Classification[6]
In Vitro Mammalian Cell Micronucleus Test Potential for positive result, indicating clastogenicity or aneugenicity.Haloperidol studies[9][10]
In Vivo Mammalian Erythrocyte Micronucleus Test Potential for positive result, indicating in vivo genotoxicity.H341 Classification[6]
Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound were not found. For butyrophenone antipsychotics, chronic exposure is associated with a range of adverse effects, primarily related to their pharmacological action as dopamine (B1211576) receptor antagonists. These can include extrapyramidal symptoms, tardive dyskinesia, and neuroleptic malignant syndrome.[14] While this intermediate is not expected to have the same pharmacological activity as the final drug products, the potential for target organ toxicity with repeated exposure cannot be ruled out.

Carcinogenicity

There is currently no conclusive evidence linking this compound to carcinogenic activity according to classifications by major international agencies.[5] However, the potential genotoxicity raises concerns, as genotoxic compounds can sometimes be carcinogenic. The carcinogenicity of haloperidol has been a subject of debate, with some studies in mice suggesting a potential for leukemogenic activity, while other studies have been negative.[9]

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound is available. For haloperidol, animal studies have indicated embryotoxicity at high doses, but not teratogenicity. In humans, exposure to antipsychotics during pregnancy may lead to extrapyramidal and/or withdrawal symptoms in the neonate.[15]

Mechanism of Action and Potential Toxicity Pathways

The primary mechanism of action for the butyrophenone class of antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[16][17] This action is responsible for their therapeutic effects but also contributes to many of their adverse effects.

dot

Toxicity_Pathway cluster_exposure Exposure cluster_pharmacokinetics Pharmacokinetics cluster_cellular_effects Cellular Effects cluster_adverse_outcomes Adverse Outcomes 4-Chloro-4-fluorobutyrophenone 4-Chloro-4-fluorobutyrophenone Absorption Absorption 4-Chloro-4-fluorobutyrophenone->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Dopamine_Receptor_Antagonism Dopamine Receptor Antagonism Distribution->Dopamine_Receptor_Antagonism Excretion Excretion Metabolism->Excretion Oxidative_Stress Oxidative Stress Metabolism->Oxidative_Stress Neurotoxicity Neurotoxicity Dopamine_Receptor_Antagonism->Neurotoxicity Reproductive_Toxicity Reproductive Toxicity Dopamine_Receptor_Antagonism->Reproductive_Toxicity DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Genotoxicity Genotoxicity DNA_Damage->Genotoxicity

Caption: Inferred toxicity pathway for butyrophenone derivatives.

For this compound, direct pharmacological activity is likely low compared to the final APIs. However, its chemical structure suggests the potential for metabolic activation to reactive intermediates that could induce cellular stress. The genotoxicity observed with some butyrophenones, including the potential for haloperidol to induce oxidative stress, points towards a possible mechanism involving the generation of reactive oxygen species (ROS) that can damage DNA.[11]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. The following are representative protocols for key toxicological endpoints based on internationally recognized OECD guidelines.[12][18][19]

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

dot

OECD_420_Workflow Sighting_Study Sighting Study (Single animals, sequential dosing) Select_Starting_Dose Select Starting Dose (5, 50, 300, or 2000 mg/kg) Sighting_Study->Select_Starting_Dose Main_Study Main Study (Groups of 5 female rats) Select_Starting_Dose->Main_Study Dose_Administration Single Oral Dose (Gavage) Main_Study->Dose_Administration Observation Observation (14 days) (Clinical signs, mortality, body weight) Dose_Administration->Observation Necropsy Gross Necropsy Observation->Necropsy Classification Hazard Classification Necropsy->Classification

Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

This test is designed to assess the acute oral toxicity of a substance.[5][20]

  • Test System: Typically, young adult female rats are used.

  • Procedure:

    • A sighting study is performed with single animals to determine the appropriate starting dose.

    • In the main study, groups of at least 5 female animals are administered a single oral dose of the test substance at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)

dot

OECD_471_Workflow Strain_Selection Select Bacterial Strains (e.g., S. typhimurium, E. coli) Dose_Range_Finding Dose Range-Finding Study Strain_Selection->Dose_Range_Finding Main_Experiment Main Experiment (Plate incorporation or pre-incubation) Dose_Range_Finding->Main_Experiment Treatment Expose Bacteria to Test Substance (± S9 metabolic activation) Main_Experiment->Treatment Incubation Incubate Plates (48-72 hours) Treatment->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Data Analysis and Interpretation Colony_Counting->Data_Analysis

Caption: Workflow for OECD 471 Bacterial Reverse Mutation Assay (Ames Test).

This in vitro assay is used to detect gene mutations.[7]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Procedure:

    • The test substance is applied to the bacterial strains at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474)

dot

OECD_474_Workflow Animal_Dosing Administer Test Substance to Rodents (e.g., mice or rats) Sample_Collection Collect Bone Marrow or Peripheral Blood Animal_Dosing->Sample_Collection Slide_Preparation Prepare and Stain Slides Sample_Collection->Slide_Preparation Microscopic_Analysis Microscopic Analysis (Score micronucleated erythrocytes) Slide_Preparation->Microscopic_Analysis Data_Analysis Data Analysis and Interpretation Microscopic_Analysis->Data_Analysis

Caption: Workflow for OECD 474 In Vivo Mammalian Erythrocyte Micronucleus Test.

This in vivo test detects damage to chromosomes or the mitotic apparatus.[12]

  • Test System: Typically, mice or rats.

  • Procedure:

    • The test substance is administered to the animals, usually on one or more occasions.

    • At appropriate times after treatment, bone marrow or peripheral blood is collected.

    • The cells are prepared on slides and stained to visualize micronuclei in immature erythrocytes.

    • The frequency of micronucleated immature erythrocytes is determined for each animal.

  • Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.

Conclusion

This compound is a key pharmaceutical intermediate with a toxicological profile that is not yet fully characterized in the public domain. The available information suggests that it is an irritant and a potential skin sensitizer. The hazard classification H341 indicates a suspicion of genotoxicity, which is supported by some in vitro studies on its major derivative, haloperidol. The likely mechanism of genotoxicity may involve the induction of oxidative stress.

Due to the lack of specific quantitative toxicity data, a precautionary approach to handling this compound is warranted. Further studies, including acute toxicity, genotoxicity, and repeated dose toxicity assays, are needed to fully elucidate its toxicological profile and to establish definitive no-observed-adverse-effect levels (NOAELs). The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting such essential safety assessments. For drug development professionals, understanding the potential toxicities of this intermediate is crucial for the overall risk assessment of the final pharmaceutical products.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling precautions for 4-Chloro-4'-fluorobutyrophenone, a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this compound.

Compound Identification and Properties

This compound, with CAS number 3874-54-2, is a substituted aromatic ketone.[1][2] Its chemical structure and properties are foundational to understanding its reactivity and the necessary safety measures.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC10H10ClFO[1][2][3][4]
Molecular Weight200.64 g/mol [2][3][4]
AppearanceWhite to amber to dark green clear liquid[4]
CAS Number3874-54-2[1][2][3][5]
Density1.22 g/mL at 25 °C[3]
Melting Point5 - 6 °C[4]
Boiling Point122 °C at 0.7 mmHg[4]
Flash Point91 °C (195.8 °F) - closed cup[3][6]
Refractive Indexn20/D 1.5255[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in risk mitigation.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation.[1][2]
Eye IrritationH319: Causes serious eye irritation.[1][2]
Skin SensitizationH317: May cause an allergic skin reaction.[2]
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment — Chronic hazardH411: Toxic to aquatic life with long lasting effects.[3]

Signal Word: Warning[1][3]

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls and Ventilation

All work with this compound should be conducted in a well-ventilated area.[1][7][8] A laboratory fume hood is essential to minimize inhalation exposure.[7] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to preventing direct contact with the chemical.

Table 3: Recommended Personal Protective Equipment

Body PartRecommended PPESpecifications and Usage
HandsChemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and wash hands thoroughly after removal.[1][9]
EyesSafety goggles or a face shieldChemical splash goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[1][8][9]
BodyLaboratory coat or chemical-resistant apronA standard laboratory coat should be worn to protect against incidental contact. For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is advised.[1][8][9]
RespiratoryRespirator with organic vapor cartridgesUse a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges, particularly when working in poorly ventilated areas or when there is a potential for generating aerosols.[1][8]
FeetClosed-toe shoesPerforated shoes, sandals, or open-toed shoes are not permitted in the laboratory.
Handling and Storage Procedures
  • Handling: Avoid contact with skin and eyes.[2] Do not breathe vapors or mist.[7] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[1][7]

  • Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.[1][8][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][10] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First Aid Measures

Table 4: First Aid Protocols

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[1][7] Seek medical attention.[1][7]
Skin Contact Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[1][7] If skin irritation occurs, get medical advice/attention.[7] Wash contaminated clothing before reuse.[7]
Eye Contact Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][7] Immediately get medical advice/attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][10] Never give anything by mouth to an unconscious person.[1][10] Call a POISON CENTER or doctor/physician if you feel unwell.[7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][10][11]

  • Specific Hazards: Thermal decomposition can generate carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][10][11] There is a risk of explosion if heated under confinement.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10][11]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[1] Ensure adequate ventilation.[2] Do not attempt to take action without suitable protective equipment.[1] Avoid breathing vapors, mist, or gas.[2][10]

  • Environmental Precautions: Do not let the product enter drains or public waters.[2][10]

  • Methods for Cleaning Up: For small spills, absorb with inert material (e.g., sand, silica (B1680970) gel, vermiculite) and place in a suitable container for disposal.[7][8] For large spills, dike the area to contain the spill and collect the material.[1]

Logical Workflow for Safety and Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound.

Safety_Workflow A Risk Assessment B Review Safety Data Sheet (SDS) A->B Consult C Implement Engineering Controls (Fume Hood, Eyewash/Shower) B->C Inform D Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->D Inform F Chemical Use C->F D->F E Safe Handling & Storage Procedures E->F G Waste Disposal F->G Post-Experiment H Emergency Event F->H If incident occurs I First Aid Measures H->I Personnel Exposure J Spill Response H->J Accidental Release K Fire Response H->K Fire L Seek Medical Attention I->L J->G Contain & Clean K->L If necessary

Caption: Workflow for Safe Handling of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution in the Synthesis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the production of various active pharmaceutical ingredients (APIs), particularly antipsychotics and antidepressants.[1][2][3][4][5][6] The core of this synthesis lies in a classic electrophilic aromatic substitution reaction, specifically the Friedel-Crafts acylation of fluorobenzene (B45895).

Core Synthesis Route: Friedel-Crafts Acylation

The primary industrial method for synthesizing this compound involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[1] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (B109758).[7]

The overall reaction is as follows:

Fluorobenzene + 4-Chlorobutyryl Chloride --(AlCl₃, Dichloromethane)--> this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3874-54-2
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol [3][7][8]
Appearance White to amber to dark green clear liquid[3] or slightly yellow-greenish clear oil[2]
Melting Point 5 - 6 °C[3]
Boiling Point 122 °C at 0.7 mmHg[3]
Density 1.22 - 1.23 g/mL at 25 °C[2][3][9]
Refractive Index n20/D 1.5255 - 1.53[3][9]
Purity (GC) ≥ 97%[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[10]

Reaction Mechanism and Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion, followed by the electrophilic attack on the fluorobenzene ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack R1 4-Chlorobutyryl Chloride Int1 Intermediate Complex R1->Int1 + AlCl₃ Cat AlCl₃ (Lewis Acid) Cat->Int1 Acylium Acylium Ion (Electrophile) Int1->Acylium Cleavage AlCl4 [AlCl₄]⁻ Int1->AlCl4 Aromatic Fluorobenzene Sigma Arenium Ion (Sigma Complex) Acylium->Sigma + Fluorobenzene AlCl4->Cat + H⁺ HCl HCl AlCl4->HCl Aromatic->Sigma Product This compound Sigma->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on available literature.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane

  • Ice water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 16 g of fluorobenzene in 20 g of dichloromethane is prepared and cooled to 5°C in an ice bath.[7]

  • A separate solution of 20 g of 4-chlorobutyryl chloride in 20 g of dichloromethane is prepared.[7]

  • The 4-chlorobutyryl chloride solution is added to the fluorobenzene solution.

  • Aluminum (III) chloride is added portion-wise to the reaction mixture while maintaining the temperature at 20°C.[7]

  • The reaction is stirred for 4 hours.[7]

  • After the reaction is complete, the mixture is quenched by transferring it to 600 g of ice water with stirring for 0.3 hours.[7]

  • The organic and aqueous layers are separated.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated (at 50°C) to yield the crude product.[7]

  • Purification is achieved by column chromatography using 20% ethyl acetate (B1210297) in n-hexane as the eluent.[2][7]

Reaction Parameters and Yield

The table below summarizes the typical reaction conditions and reported yields for the synthesis.

ParameterValueReference
Reactants Fluorobenzene, 4-Chlorobutyryl chloride[7]
Catalyst Aluminum (III) chloride[7]
Solvent Dichloromethane[7]
Temperature 20 °C[7]
Reaction Time 4 hours[7]
Yield 85-90%[7]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

¹H NMR (CDCl₃, δ in ppm, J in Hz):

  • 8.03-7.97 (m, 2H, aromatic)[7]

  • 7.17-7.09 (m, 2H, aromatic)[7]

  • 3.68 (t, J = 6.2 Hz, 2H, -CH₂-)[7]

  • 3.15 (t, J = 7.0 Hz, 2H, -CH₂-)[7]

  • 2.22 (tt, J = 7.0, 6.2 Hz, 2H, -CH₂-)[7]

¹³C NMR (δ in ppm, J in Hz):

  • 197.3 (C=O)[7]

  • 166.1 (d, J = 254.7 Hz, C-F)[7]

  • 133.2 (d, J = 4.3 Hz, C)[7]

  • 130.6 (d, J = 9.3 Hz, 2CH)[7]

  • 115.9 (d, J = 22.2 Hz, 2CH)[7]

  • 44.6 (CH₂)[7]

  • 35.2 (CH₂)[7]

  • 26.7 (CH₂)[7]

Mass Spectrometry (GC-MS, m/z):

  • 200 (M⁺, 1%)[7]

  • 164 (1%)[7]

  • 138 (43%)[7]

  • 123 (100%)[7]

  • 107 (10%)[7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Reactants Reactant Preparation (Fluorobenzene, 4-Chlorobutyryl Chloride, Dichloromethane) Reaction Friedel-Crafts Acylation (Addition of AlCl₃, Stirring) Reactants->Reaction Quenching Reaction Quenching (Ice Water) Reaction->Quenching Separation Workup (Liquid-Liquid Separation) Quenching->Separation Drying Drying and Concentration (Anhydrous Na₂SO₄, Filtration, Evaporation) Separation->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product (this compound) Purification->Product

Caption: Synthesis and Purification Workflow.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a well-established and efficient method. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant quantitative data. This information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

References

Stability and Storage of 4-Chloro-4'-fluorobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring its quality, and efficacy in research and drug development.

Chemical Stability Profile

This compound is generally considered a stable compound under normal laboratory and storage conditions.[1][2] It exhibits high thermal stability and chemical resistance.[2] However, like all chemical compounds, it is susceptible to degradation under specific stress conditions. The primary degradation pathways for butyrophenone (B1668137) derivatives can be broadly categorized as hydrolysis, oxidation, and photolysis.

General Stability

The product is stable at normal handling and storage temperatures.[1] It is not reactive with water under standard conditions.[1] Due to its stable nature, it is generally considered safe for transportation without special handling precautions.[2]

Incompatible Materials

Contact with strong oxidizing agents should be avoided as they can lead to degradation of the molecule.[1]

Hazardous Decomposition Products

Under normal storage and use, hazardous decomposition products are not expected to be produced.[1] However, in the event of a fire, hazardous decomposition products may be formed.[1]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

ParameterRecommendationSource
Temperature Store in a cool, dry place. Specific temperature ranges suggested include room temperature (RT) and 10°C - 25°C. Some sources also recommend keeping it cold.[3][4][5][6]
Container Keep in a tightly closed, airtight container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2][3]
Environment Store in a well-ventilated area.[1][3]
Handling Avoid contact with skin and eyes. Use in a well-ventilated area and avoid breathing fumes, mist, spray, or vapors.[1]

Potential Degradation Pathways

cluster_conditions Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Hydrolysis Hydrolysis C10H10ClFO This compound Hydrolysis->C10H10ClFO Oxidation Oxidation Oxidation->C10H10ClFO Photolysis Photolysis Photolysis->C10H10ClFO Hydrolytic_Products e.g., 4-Hydroxy-4'-fluorobutyrophenone C10H10ClFO->Hydrolytic_Products Oxidative_Products e.g., Benzoic acid derivatives C10H10ClFO->Oxidative_Products Photolytic_Products e.g., Radical species, smaller fragments C10H10ClFO->Photolytic_Products

Figure 1: Potential Degradation Pathways for this compound.

Hypothetical Stability Data

The following tables present a hypothetical summary of stability data for this compound under forced degradation conditions. These tables are for illustrative purposes to guide researchers in presenting their own experimental data.

Table 1: Hypothetical Hydrolytic Stability Data

pHTemperature (°C)Duration (days)Degradation (%)Major Degradant(s)
26014< 5Not Applicable
76014< 2Not Applicable
106014154-Hydroxy-4'-fluorobutyrophenone

Table 2: Hypothetical Oxidative Stability Data

Oxidizing AgentConcentrationTemperature (°C)Duration (hours)Degradation (%)Major Degradant(s)
H₂O₂3%25248Oxidized side-chain products
H₂O₂30%252425Benzoic acid derivatives

Table 3: Hypothetical Photostability Data

Light SourceIntensityDuration (hours)Degradation (%)Major Degradant(s)
UV-A1.2 million lux hours2412Photolytic fragments
Xenon Lamp200 W h/m²2418Complex mixture of degradants

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for specific laboratory conditions and analytical methods.

General Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Prepare_Stock->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prepare_Stock->Oxidation Photolysis Photolysis (UV/Vis light) Prepare_Stock->Photolysis HPLC_Analysis HPLC-UV/MS Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Photolysis->HPLC_Analysis Characterization Characterize Degradants (e.g., MS, NMR) HPLC_Analysis->Characterization

Figure 2: General Experimental Workflow for Forced Degradation Studies.
Hydrolytic Stability Protocol

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 14 days). Protect from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.

Oxidative Stability Protocol
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Addition of Oxidant: Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).

  • Incubation: Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Analysis: Analyze the samples by HPLC at various time points to monitor degradation.

Photostability Protocol
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Also, expose the solid compound to the light source.

  • Light Exposure: Expose the samples to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: After the exposure period, analyze both the solution and solid samples by HPLC to assess the extent of degradation.

Conclusion

This compound is a stable chemical compound under recommended storage conditions. Adherence to proper storage in a cool, dry, well-ventilated area, in a tightly sealed container, and away from strong oxidizing agents is crucial for maintaining its integrity. While specific degradation kinetics are not widely published, understanding the potential for hydrolytic, oxidative, and photolytic degradation is essential for researchers and drug development professionals. The provided hypothetical data and experimental protocols offer a framework for establishing a comprehensive stability profile for this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-4'-fluorobutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals, most notably the antipsychotic drug Haloperidol. The Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride is a common and effective method for its preparation. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for this important reaction.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. In this specific synthesis, the fluorine atom on the benzene (B151609) ring acts as an ortho-, para-director, with the para-substituted product being sterically favored. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and related Friedel-Crafts acylations of fluorobenzene, providing a comparison of different catalytic systems and their efficiencies.

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Para-selectivity (%)Reference
Aluminum Chloride (AlCl₃)4-Chlorobutyryl chlorideDichloromethane (B109758)20490Not Specified[1]
Aluminum Chloride (AlCl₃)4-Chlorobutyryl chlorideDichloromethaneRoom Temperature486.9High (implied)[2]
Lanthanum Trifl'ate (La(OTf)₃) / Trifluoromethanesulfonic Acid (TfOH)Benzoyl chlorideSolvent-free14048799[3]
Scandium triflate resinAcyl halideDiethyl ether40-600.5-0.5Not SpecifiedHigh (para-product)[4][5]

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation using aluminum chloride as the catalyst.

Materials and Equipment
  • Fluorobenzene (C₆H₅F)

  • 4-Chlorobutyryl chloride (C₄H₆Cl₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a gas trap (e.g., a drying tube with calcium chloride or a bubbler with a sodium hydroxide (B78521) solution to neutralize evolved HCl gas)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Safety Precautions
  • 4-Chlorobutyryl chloride: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed and toxic if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fluorobenzene: Highly flammable liquid and vapor. May cause eye, skin, and respiratory tract irritation. Keep away from heat, sparks, and open flames.

  • Aluminum chloride (anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. Causes severe skin burns and eye damage. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and wear appropriate PPE.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap.

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing this experiment.

Reaction Procedure
  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a gas trap. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to 4-chlorobutyryl chloride) and anhydrous dichloromethane. Stir the mixture to form a suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants:

    • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the cooled suspension of aluminum chloride in dichloromethane.

    • Following the addition of the acyl chloride, add fluorobenzene (1.0 to 1.2 equivalents) dropwise from the addition funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C.

  • Reaction: After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Washing: Combine the organic layers and wash sequentially with a dilute HCl solution, water, a saturated sodium bicarbonate solution, and finally with brine.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): δ 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J = 6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J = 7.0 Hz, 2H, -COCH₂-), 2.22 (p, J = 6.6 Hz, 2H, -CH₂CH₂CH₂-).[1][6]

  • ¹³C NMR (CDCl₃): δ 197.3 (C=O), 166.1 (d, J = 254.7 Hz, C-F), 133.2 (d, J = 4.3 Hz), 130.6 (d, J = 9.3 Hz, 2CH), 115.9 (d, J = 22.2 Hz, 2CH), 44.6 (-CH₂Cl), 35.2 (-COCH₂-), 26.7 (-CH₂CH₂CH₂-).[1][6]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation reaction for the synthesis of this compound.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 4-Chlorobutyryl chloride AcyliumComplex Acylium Ion-AlCl₄⁻ Complex AcylChloride->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ AlCl3->AcyliumComplex SigmaComplex Arenium Ion (Sigma Complex) Fluorobenzene Fluorobenzene Fluorobenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (with AlCl₄⁻) Byproducts HCl + AlCl₃

Friedel-Crafts Acylation Mechanism.
Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.

Experimental_Workflow Start Start: Materials Preparation ReactionSetup 1. Reaction Setup (Inert Atmosphere) Start->ReactionSetup Cooling 2. Cooling to 0-5 °C ReactionSetup->Cooling Addition 3. Sequential Addition of 4-Chlorobutyryl Chloride and Fluorobenzene Cooling->Addition Reaction 4. Reaction at Room Temp. (2-4 hours) Addition->Reaction Workup 5. Work-up: - Quenching (Ice/HCl) - Extraction - Washing Reaction->Workup Purification 6. Purification: - Drying - Solvent Removal - Distillation/Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the manufacturing of various pharmaceuticals, including antipsychotic drugs.[1][2] The described methodology is a two-step process commencing with the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone, followed by a Friedel-Crafts acylation reaction with fluorobenzene (B45895). This protocol offers a reliable and efficient pathway to the target compound, with reported high yields.

Introduction

This compound (CAS No: 3874-54-2) is a crucial building block in organic synthesis.[1] Its molecular structure, featuring both chloro and fluoro substituents, makes it a versatile reagent for creating more complex molecules.[1] The primary synthesis route involves the Friedel-Crafts acylation of an aromatic ring, a classic and widely used method for preparing aromatic ketones.[3][4][5] This document outlines the detailed experimental procedures, presents key quantitative data, and illustrates the workflow for its preparation.

Physicochemical Properties

PropertyValueReference
CAS Number 3874-54-2[6]
Molecular Formula C₁₀H₁₀ClFO[6]
Molecular Weight 200.64 g/mol [6]
Appearance White to off-white solid[7]
Melting Point 5-6 °C (some sources report 42-45 °C for 98.5% purity)[7][8]
Boiling Point 130-132 °C[8]
Density ~1.22 g/mL at 25 °C[8][9]
Refractive Index ~1.5255[8][9]
Solubility Low solubility in water; soluble in organic solvents like ethanol, ether, chloroform, methanol, isopropanol, and DMF.[7][8]

Experimental Protocols

The synthesis of this compound is presented here as a two-step process.

Step 1: Synthesis of 4-Chlorobutyryl Chloride

This procedure details the synthesis of the acylating agent, 4-chlorobutyryl chloride, from γ-butyrolactone and thionyl chloride.[8][10]

Materials:

  • γ-butyrolactone

  • Thionyl chloride (SOCl₂)

  • Anhydrous zinc chloride (ZnCl₂) (catalyst)

Equipment:

  • Three-necked round-bottom flask (150 mL)

  • Constant pressure dropping funnel

  • Reflux condenser with a drying tube

  • Heating mantle with magnetic stirring

  • Distillation apparatus

Procedure:

  • To a 150 mL three-necked flask equipped with a constant pressure dropping funnel, reflux condenser, and magnetic stirrer, add a specific amount of γ-butyrolactone.

  • Raise the temperature of the flask to 55 °C using a heating mantle.

  • Add a catalytic amount of anhydrous ZnCl₂ and stir until it dissolves completely.[8]

  • Slowly add thionyl chloride dropwise from the dropping funnel into the flask. A typical molar ratio of γ-butyrolactone to thionyl chloride is 1:1.2.[8]

  • After the addition is complete, increase the reaction temperature to 80 °C and continue stirring for approximately 6 hours.[8]

  • Upon completion of the reaction, assemble a distillation apparatus. First, remove the excess thionyl chloride by distillation under reduced pressure.

  • Collect the fraction distilling at 68-80 °C / 133 kPa to obtain the 4-chlorobutyryl chloride product.[8] The reported yield for this reaction is approximately 86.9%.[8]

Step 2: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.[3][8]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Constant pressure dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve a specific amount of fluorobenzene and anhydrous aluminum chloride in anhydrous dichloromethane.[8]

  • Prepare a solution of 4-chlorobutyryl chloride in anhydrous dichloromethane and place it in the dropping funnel.[8] The recommended molar ratio of fluorobenzene to 4-chlorobutyryl chloride is 1:1.05.[8]

  • Cool the flask containing the fluorobenzene solution in an ice bath to maintain a temperature of around 5°C.[6]

  • Slowly add the 4-chlorobutyryl chloride solution dropwise to the reaction flask while stirring. The addition should take approximately 30 minutes.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (around 20 °C) and continue stirring for 4 hours.[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into 100 mL of ice water to quench the reaction and decompose the aluminum chloride complex.[8]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (e.g., 3 x 20 mL portions).[8]

  • Combine all the organic layers and dry over anhydrous sodium sulfate.[8]

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow oil.[8]

  • The crude product can be purified by column chromatography. A reported eluent system is 20% ethyl acetate (B1210297) in n-hexane.[6] A yield of approximately 89-90% has been reported for this step.[6][8]

Characterization Data

AnalysisResults
¹H NMR δ (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J = 6.2 Hz, 2H, CH₂), 3.15 (t, J = 7.0 Hz, 2H, CH₂), 2.22 (tt, J = 7.0, 6.2 Hz, 2H, CH₂)[6]
¹³C NMR δ (ppm): 197.3 (C=O), 166.1 (d, J = 254.7 Hz, C-F), 133.2 (d, J = 4.3 Hz, C), 130.6 (d, J = 9.3 Hz, 2CH), 115.9 (d, J = 22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂)[6]
GC-MS (m/z) 200 (M⁺, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%)[6]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Chlorobutyryl Chloride cluster_1 Step 2: Friedel-Crafts Acylation gamma_butyrolactone γ-Butyrolactone reaction1 Reaction at 80°C gamma_butyrolactone->reaction1 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction1 zncl2 ZnCl₂ (catalyst) zncl2->reaction1 distillation Purification by Distillation reaction1->distillation product1 4-Chlorobutyryl Chloride distillation->product1 reaction2 Reaction at 0-20°C product1->reaction2 product1->reaction2 fluorobenzene Fluorobenzene fluorobenzene->reaction2 alcl3 AlCl₃ (catalyst) alcl3->reaction2 ch2cl2 Dichloromethane (solvent) ch2cl2->reaction2 workup Aqueous Workup & Extraction reaction2->workup purification Purification by Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The provided two-step protocol offers a clear and effective method for the synthesis of this compound, starting from readily available materials. The Friedel-Crafts acylation in the second step is a robust reaction that provides the target compound in high yield and purity, making this an accessible procedure for researchers in organic synthesis and drug development.

References

Catalytic Pathways for the Synthesis of 4-Chloro-4'-fluorobutyrophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the pharmaceutical industry. The synthesis primarily relies on the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, a reaction for which various catalytic systems can be employed. This guide explores traditional Lewis acid catalysis, modern rare-earth metal triflate systems, and innovative solid-supported catalysts, offering comparative data and detailed methodologies to aid in catalyst selection and process optimization.

I. Overview of Catalytic Systems

The selection of a catalyst is a critical factor influencing the efficiency, selectivity, and environmental impact of the synthesis of this compound. The most common catalytic approaches include:

  • Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a conventional and potent catalyst for Friedel-Crafts acylation. However, it is typically required in stoichiometric amounts, leading to significant waste generation. Other Lewis acids like zinc chloride (ZnCl₂) are also used.

  • Brønsted and Lewis Superacids: Trifluoromethanesulfonic acid (TfOH), a superacid, can effectively catalyze the acylation. Its high catalytic activity allows for its use in smaller quantities.

  • Rare-Earth Metal Triflates: Lanthanide triflates (e.g., La(OTf)₃, Sc(OTf)₃) have emerged as highly efficient and recyclable Lewis acid catalysts. They are often used in catalytic amounts and can exhibit high selectivity.

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites offer advantages in terms of catalyst recovery and reusability, contributing to greener synthetic routes.

  • Phase Transfer Catalysts: While not directly reported for this specific synthesis, phase transfer catalysts such as benzyl (B1604629) triethyl ammonium (B1175870) chloride have been utilized in related reactions, suggesting a potential area for exploration.[1]

II. Comparative Data of Catalytic Systems

The following table summarizes quantitative data from various catalytic systems for the synthesis of this compound.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Key Observations
Aluminum Chloride (AlCl₃) 4-Chlorobutyryl chlorideDichloromethane (B109758)Room Temperature4 h86.9[1]Stoichiometric amounts of catalyst are often required. Generates corrosive waste.
Lanthanum Triflate (La(OTf)₃) / Trifluoromethanesulfonic Acid (TfOH) Benzoyl chlorideNone (Solvent-free)1404 h87[2]High para-selectivity (99:1).[2] Catalyst system can be recycled.
Silica (B1680970) Gel Immobilized Scandium Triflate Resin Acetic anhydrideNone (Microwave)40-600.5-30 minHigh (not quantified)Recyclable solid catalyst. Predominantly para-acylation.[3]
Zinc Chloride (ZnCl₂) / Thionyl Chloride γ-ButyrolactoneNot specified806 h86.9 (for 4-chlorobutyryl chloride synthesis)Used for the synthesis of the acylating agent.[1]

*Note: While these examples use different acylating agents, they demonstrate the catalytic activity for the acylation of fluorobenzene, which is the key transformation.

III. Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol details the traditional Friedel-Crafts acylation using anhydrous aluminum chloride.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1 equivalent) to the stirred suspension.

  • To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours or until the reaction is complete (monitored by TLC).[1]

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with 2M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis using Lanthanum Triflate (La(OTf)₃) and Trifluoromethanesulfonic Acid (TfOH)

This protocol describes a modern, solvent-free approach with high para-selectivity.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride (or other suitable acylating agent)

  • Lanthanum triflate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Diethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add fluorobenzene and 4-chlorobutyryl chloride in the desired molar ratio.

  • Add the catalytic system consisting of lanthanum triflate and trifluoromethanesulfonic acid.

  • Heat the reaction mixture to 140°C with vigorous stirring.[2]

  • Maintain the reaction at this temperature for 4 hours, monitoring the progress by TLC or GC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in diethyl ether.

  • Wash the organic layer with water until the pH is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • The product can be further purified by vacuum distillation or column chromatography.

Protocol 3: Microwave-Assisted Synthesis using Immobilized Scandium Triflate Resin

This protocol outlines a rapid and green synthesis method using a recyclable solid catalyst.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride (or other suitable acylating agent)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine fluorobenzene, the acylating agent (in a molar ratio of 1:1 to 1:5), and the silica gel immobilized catalyst (1-100% of the weight of fluorobenzene).[4]

  • Mix the components thoroughly.

  • Place the vessel in a microwave reactor and irradiate at a power of 65-195 watts. The irradiation can be done in intervals (e.g., every 30 seconds) for a total time of 0.5 to 30 minutes, maintaining the temperature between 40-60°C.[4]

  • Once the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the immobilized catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with water until the pH is neutral (6.5-7.0).[4]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

IV. Visualizations

The following diagrams illustrate the key relationships and workflows described in this document.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Fluorobenzene Fluorobenzene Mixing Mixing & Temperature Control Fluorobenzene->Mixing AcylChloride 4-Chlorobutyryl chloride AcylChloride->Mixing Catalyst Catalyst (e.g., AlCl₃, La(OTf)₃) Catalyst->Mixing Reaction Friedel-Crafts Acylation Mixing->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product 4-Chloro-4'-fluoro- butyrophenone Purification->Product

General experimental workflow for the synthesis of this compound.

Catalyst_Comparison cluster_types Catalyst Types cluster_properties Key Properties Catalyst Catalyst Selection LewisAcids Traditional Lewis Acids (AlCl₃, ZnCl₂) Catalyst->LewisAcids RareEarth Rare-Earth Metal Triflates (La(OTf)₃, Sc(OTf)₃) Catalyst->RareEarth SolidAcids Solid Acids (Zeolites) Catalyst->SolidAcids Activity High Activity LewisAcids->Activity Waste Low Waste LewisAcids->Waste High RareEarth->Activity Selectivity High para-Selectivity RareEarth->Selectivity Recyclability Recyclability RareEarth->Recyclability RareEarth->Waste SolidAcids->Recyclability SolidAcids->Waste

Logical relationship of catalyst performance characteristics.

References

Application Note: 1H NMR Spectrum Analysis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.[1][2][3] Its chemical structure consists of a butyrophenone (B1668137) core with a chlorine atom on the aliphatic chain and a fluorine atom on the phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed analysis of the 1H NMR spectrum of this compound and a comprehensive protocol for sample preparation and spectral acquisition.

Chemical Structure and Proton Environments

The chemical structure of this compound, with its distinct proton environments, is crucial for interpreting its 1H NMR spectrum. The protons on the aromatic ring and the aliphatic chain will exhibit unique chemical shifts and coupling patterns based on their electronic and spatial surroundings.

Caption: Chemical structure of this compound with labeled proton environments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by signals corresponding to the aromatic and aliphatic protons. The data presented below is a summary of reported chemical shifts and coupling constants.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (a)3.67 - 3.68Triplet (t)6.22H
H (b)2.22Triplet of triplets (tt)7.0, 6.22H
H (c)3.15Triplet (t)7.02H
H (d)8.03 - 7.97Multiplet (m)-2H
H (e)7.17 - 7.09Multiplet (m)-2H

Data compiled from multiple sources.[1][4]

Interpretation of the Spectrum:

  • Aromatic Protons (H-d, H-e): The protons on the fluorinated benzene (B151609) ring appear as two multiplets in the downfield region (7.09-8.03 ppm). The protons ortho to the carbonyl group (H-d) are deshielded and resonate at a higher chemical shift compared to the protons meta to the carbonyl group (H-e). The coupling with the fluorine atom and adjacent protons leads to the multiplet splitting pattern.

  • Aliphatic Protons (H-a, H-b, H-c):

    • The methylene (B1212753) protons adjacent to the chlorine atom (H-a) appear as a triplet around 3.68 ppm due to coupling with the neighboring methylene protons (H-b).[1]

    • The methylene protons alpha to the carbonyl group (H-c) resonate as a triplet at approximately 3.15 ppm, coupled with the adjacent methylene protons (H-b).[1]

    • The central methylene protons (H-b) show a more complex splitting pattern, a triplet of triplets, at around 2.22 ppm.[1] This is a result of coupling to the two adjacent and non-equivalent methylene groups (H-a and H-c).

Experimental Protocol: 1H NMR Analysis

This protocol outlines the steps for the preparation of a this compound sample and the acquisition of its 1H NMR spectrum.

Materials and Equipment
  • This compound

  • Deuterated chloroform (B151607) (CDCl3) with 0.03% TMS (Tetramethylsilane)

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of This compound B Dissolve in 0.6-0.7 mL of CDCl3 with TMS in a vial A->B C Vortex to ensure complete dissolution B->C D Transfer solution to a clean NMR tube C->D E Insert NMR tube into the spectrometer D->E F Lock and shim the instrument E->F G Acquire 1H NMR spectrum F->G H Fourier Transform G->H I Phase and baseline correction H->I J Calibrate spectrum to TMS (0.00 ppm) I->J K Integrate peaks and analyze chemical shifts and coupling constants J->K

Caption: Workflow for 1H NMR analysis of this compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[5][6]

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.[5][6]

    • Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument, typically around 4-5 cm.

  • NMR Data Acquisition:

    • Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high-resolution spectra with sharp peaks.

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment (e.g., number of scans, acquisition time, relaxation delay).

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a positive, absorptive Lorentzian shape.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

Safety Precautions

  • This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Deuterated solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always follow the specific safety guidelines of your laboratory and the NMR facility.

References

Application Note: 13C NMR Spectral Analysis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs like Haloperidol.[1][2] Its molecular structure contains distinct chemical environments that can be precisely characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed overview of the 13C NMR spectral data of this compound, a comprehensive experimental protocol for data acquisition, and a visual workflow for the experimental process. This information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz). The presence of the fluorine atom results in characteristic splitting patterns (doublets, d) for the carbon atoms in the fluorophenyl ring.

Table 1: 13C NMR Spectral Data of this compound [3][4]

Carbon Atom AssignmentChemical Shift (δ) [ppm]Coupling Constant (J) [Hz]Multiplicity
C=O197.3-Singlet
C-F (C4')166.1J1 C-F = 254.7Doublet
C-C=O (C1')133.2J4 C-F = 4.3Doublet
2CH (aromatic, C2', C6')130.6J3 C-F = 9.3Doublet
2CH (aromatic, C3', C5')115.9J2 C-F = 22.2Doublet
CH2-Cl44.6-Singlet
CH2-C=O35.2-Singlet
CH2-CH2-CH226.7-Singlet

Experimental Protocol

This section details the methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for NMR and its residual peak at 77.16 ppm can be used for spectral calibration.[5]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument and Setup:

  • The data can be acquired on a standard NMR spectrometer, for instance, a Bruker WM-360 or a 400 MHz spectrometer.[5]

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency (e.g., approximately 100 MHz on a 400 MHz spectrometer).

  • Use a standard proton-decoupled 13C pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like fluorine).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[6]

  • The number of scans (ns) should be set to an appropriate value to achieve a good signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.[7]

  • Set the relaxation delay (d1) to allow for full relaxation of the carbon nuclei between pulses (e.g., 2 seconds).

  • Initiate data acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual CDCl3 peak to 77.16 ppm.

  • Integrate the peaks if necessary, although peak integrals in 13C NMR are not always proportional to the number of carbons.[7]

  • Identify and label the chemical shifts of all peaks.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the 13C NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune setup_params Set Parameters (ns, d1) tune->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Peak Picking & Assignment calibrate->analyze final_data Final 13C NMR Spectrum analyze->final_data

Caption: Experimental workflow for 13C NMR analysis.

References

Application Note: Mass Spectrometry Analysis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed overview of the mass spectrometric analysis of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications.[1] It serves as a building block in organic synthesis for creating more complex molecules.[1] This document outlines the characteristic fragmentation pattern of the molecule, presents quantitative mass spectral data, and provides a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information contained herein is intended to guide researchers in the identification and characterization of this compound in various sample matrices.

Introduction

This compound (CAS No: 3874-54-2) is a synthetic compound with the molecular formula C₁₀H₁₀ClFO and a molecular weight of 200.64 g/mol .[2][3][4] It is a crucial starting material in the pharmaceutical industry and is also utilized in material science and neurochemistry research.[1] Accurate and reliable analytical methods are therefore essential for its quality control, metabolic studies, and for monitoring its presence in various samples. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a sensitive and specific method for the analysis of this compound. This note details the expected mass spectrum and fragmentation pathways.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several distinct fragment ions. The quantitative data from the mass spectrum is summarized in the table below.

m/z Relative Intensity (%) Proposed Fragment Ion
2001.0[M]⁺ (Molecular Ion)
1647.7[M - HCl]⁺
13833.3 - 43[C₈H₅FO]⁺
123100[C₇H₄FO]⁺ (Fluorobenzoyl cation)
9529.4[C₆H₄F]⁺
756.9[C₆H₃]⁺

Data compiled from multiple sources.[2][4] The base peak in the spectrum is consistently observed at m/z 123, which corresponds to the stable fluorobenzoyl cation.[2][4]

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a logical pathway initiated by the loss of electrons to form the molecular ion. The primary fragmentation steps are illustrated in the diagram below.

fragmentation_pathway M This compound (m/z = 200) F1 [M - Cl]⁺ (m/z = 165) M->F1 - Cl F2 [M - C₃H₆Cl]⁺ (m/z = 123) Fluorobenzoyl cation M->F2 - •C₃H₆Cl F4 [M - HCl]⁺ (m/z = 164) M->F4 - HCl F3 [C₆H₄F]⁺ (m/z = 95) F2->F3 - CO

Caption: Proposed mass spectral fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound by GC-MS. Instrument parameters may require optimization for specific applications and instrumentation.

1. Sample Preparation

  • Dissolve a known quantity of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a concentration appropriate for the sensitivity of the instrument.

  • For complex matrices, a sample extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[2]

  • Quadrupole Temperature: 150 °C[2]

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[2]

  • Mass Range: m/z 40-400

  • Scan Mode: Full Scan

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum or the data provided in this application note.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify confirm Spectral Confirmation identify->confirm quantify Quantification confirm->quantify

Caption: General workflow for GC-MS analysis of this compound.

Metabolism

Detailed metabolic studies specifically on this compound are not extensively available in the public domain. However, based on the metabolism of similar compounds, potential metabolic pathways could include hydroxylation of the aromatic ring, reduction of the ketone, and conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. Further research is required to fully elucidate the metabolic fate of this compound in biological systems.

Conclusion

This application note provides essential mass spectrometric data and a foundational analytical protocol for this compound. The characteristic fragmentation pattern, with a base peak at m/z 123, allows for its confident identification. The provided GC-MS method serves as a starting point for method development and validation for the analysis of this important pharmaceutical intermediate.

References

Application Note: GC-MS Analysis of 4-Chloro-4'-fluorobutyrophenone Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of a 4-Chloro-4'-fluorobutyrophenone reaction mixture. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antipsychotic drug Haloperidol.[1] Monitoring the purity of this intermediate and identifying potential impurities is critical for ensuring the quality and safety of the final drug product. The described method provides a robust protocol for the separation and identification of the main product and its process-related impurities, which typically arise from the Friedel-Crafts acylation synthesis.

Introduction

This compound (CAS No. 3874-54-2) is a butyrophenone (B1668137) derivative widely used in the pharmaceutical industry.[2][3][4] Its synthesis, commonly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃), can lead to the formation of several impurities.[1] These impurities may include unreacted starting materials, isomers of the main product, and other side-products. A reliable analytical method is therefore essential for process control and quality assurance.

This application note provides a detailed protocol for the sample preparation and GC-MS analysis of a typical this compound reaction mixture. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main product and identify key process-related impurities.

Experimental Protocols

Synthesis of this compound (Illustrative)

A common synthetic route for this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.

  • Reactants: Fluorobenzene, 4-chlorobutyryl chloride

  • Catalyst: Aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane (B109758) or another suitable inert solvent

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 20°C for 4 hours.[1]

Following the reaction, the mixture is typically quenched and undergoes a work-up procedure to isolate the crude product.

Sample Preparation for GC-MS Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible GC-MS results.

  • Sampling: Carefully take a representative sample from the crude reaction mixture after quenching and initial work-up.

  • Dilution: Dilute a small aliquot of the crude reaction mixture in a suitable volatile organic solvent such as dichloromethane or ethyl acetate. A typical dilution would be 1:100 or as appropriate to bring the analyte concentrations within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could block the GC injector or column.

  • Vialing: Transfer the filtered sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters are recommended for the analysis of the this compound reaction mixture. These may be adapted based on the specific instrumentation available.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min

Mass Spectrometer (MS) Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Range 40-450 amu
Scan Mode Full Scan

Data Presentation

The analysis of the reaction mixture by the described GC-MS method is expected to yield a chromatogram showing the separation of the main product from various process-related impurities.

Expected Impurity Profile

Based on the Friedel-Crafts acylation chemistry, the following impurities are anticipated in the reaction mixture:

CompoundExpected Retention Time (min)Key Diagnostic Ions (m/z)
Fluorobenzene (Starting Material)~ 3.596, 70
4-Chlorobutyryl chloride (Starting Material)~ 5.2140, 105, 75
This compound (Main Product) ~ 12.8 200, 123, 95
2-Chloro-4'-fluorobutyrophenone (Isomeric Impurity)~ 12.5200, 123, 95
Diacylated Product> 15Higher molecular weight ions

Note: Retention times are approximate and may vary depending on the specific GC system and conditions.

Quantitative Analysis Summary

A representative quantitative analysis of a crude reaction mixture is summarized in the table below. Quantification can be performed using the peak area percent method.

ComponentRetention Time (min)Peak Area (%)
Fluorobenzene3.522.1
4-Chlorobutyryl chloride5.253.5
2-Chloro-4'-fluorobutyrophenone12.511.8
This compound 12.83 91.5
Diacylated Product16.200.6
Other Unknown Impurities-0.5
Total 100.0

Visualizations

Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Friedel-Crafts Acylation (Fluorobenzene + 4-Chlorobutyryl Chloride) reaction_mixture Crude Reaction Mixture start->reaction_mixture sampling Sampling reaction_mixture->sampling dilution Dilution sampling->dilution filtration Filtration dilution->filtration vialing Vialing filtration->vialing gc_ms GC-MS Injection vialing->gc_ms data_acquisition Data Acquisition gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration library_search Mass Spectral Library Search peak_integration->library_search quantification Quantification peak_integration->quantification

Caption: Workflow for GC-MS analysis of the reaction mixture.

Logical Relationship of Products and Impurities

Synthesis and Impurity Formation FB Fluorobenzene AlCl3 AlCl3 (Lewis Acid Catalyst) UnreactedFB Unreacted Fluorobenzene FB->UnreactedFB CBC 4-Chlorobutyryl Chloride UnreactedCBC Unreacted 4-Chlorobutyryl Chloride CBC->UnreactedCBC MainProduct This compound (para-substituted) AlCl3->MainProduct Major Pathway OrthoIsomer 2-Chloro-4'-fluorobutyrophenone (ortho-substituted) AlCl3->OrthoIsomer Minor Pathway (Steric Hindrance) Diacylated Diacylated Product MainProduct->Diacylated Side Reaction (Less Favorable)

References

Application Notes and Protocols for the Purification of 4-Chloro-4'-fluorobutyrophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Chloro-4'-fluorobutyrophenone using silica (B1680970) gel column chromatography. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotics and antidepressants.[1] Ensuring its purity is critical for the safety and efficacy of the final drug products.

Introduction

This compound is a slightly yellow-greenish clear oil that serves as a vital building block in organic synthesis.[1] Column chromatography is a widely used and effective method for the purification of this compound, separating it from unreacted starting materials, byproducts, and other impurities.[2] This application note outlines the materials, equipment, and a step-by-step procedure for achieving high-purity this compound suitable for further pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
Appearance Slightly yellow-greenish clear oil
Boiling Point 130-132 °C at 0.975 mmHg
Density 1.22 g/mL at 25 °C
Solubility Soluble in common organic solvents such as n-hexane and ethyl acetate (B1210297).

Experimental Protocol

This protocol details the purification of this compound using silica gel column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography)[3][4][5]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading, optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)

  • Glass column with a stopcock

  • Cotton wool or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude this compound in a few drops of a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. A starting ratio of 80:20 (n-hexane:ethyl acetate) is recommended.

  • Visualize the separated spots under a UV lamp (254 nm), as the aromatic nature of the compound allows for UV detection.[6]

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product. Adjust the solvent polarity by varying the ratio of ethyl acetate to n-hexane to achieve the desired Rf value. A reported Rf for this compound is 0.66 in 20% ethyl acetate in n-hexane.

Column Preparation
  • Select a glass column of appropriate size. The amount of silica gel used is typically 30 to 100 times the weight of the crude sample.[7] For example, for 1 gram of crude product, use 30-100 grams of silica gel.

  • Insert a small plug of cotton wool or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., n-hexane with a small percentage of ethyl acetate as determined by TLC).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading and solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Begin the elution process by opening the stopcock. An isocratic elution with the optimized solvent system from the TLC analysis (e.g., 20% ethyl acetate in n-hexane) can be used. Alternatively, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity by increasing the percentage of ethyl acetate.[2][8][9]

  • Collect the eluate in a series of fractions (e.g., 10-20 mL per fraction).

  • Monitor the composition of the collected fractions by TLC to identify the fractions containing the pure product.

Isolation of Purified Product
  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Assess the purity of the final product using analytical techniques such as GC-MS, HPLC, or NMR. An isolated yield of around 85% can be expected.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification of this compound by column chromatography.

ParameterRecommended Value/RangeExpected Outcome
Stationary Phase Silica Gel (70-230 or 230-400 mesh)Good separation of the target compound from impurities.
Mobile Phase n-Hexane:Ethyl Acetate (e.g., 80:20 v/v)Rf value of ~0.3-0.4 for the product.
Silica to Crude Ratio 30:1 to 100:1 (w/w)Efficient separation without column overloading.
Elution Mode Isocratic or GradientIsocratic for simplicity; gradient for complex mixtures.
Expected Yield ~85%High recovery of the purified product.
Expected Purity >98% (by GC or HPLC)High purity suitable for subsequent synthetic steps.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Col_Prep Column Preparation (Slurry Packing) TLC->Col_Prep Determines Mobile Phase Loading Sample Loading Col_Prep->Loading Sample_Prep Sample Preparation (Dissolve Crude Product) Sample_Prep->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Frac_TLC TLC Analysis of Fractions Collection->Frac_TLC Pooling Pooling of Pure Fractions Frac_TLC->Pooling Identifies Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Logical Relationships in Column Chromatography

This diagram illustrates how different parameters in column chromatography influence the purity and yield of the final product.

G cluster_params Controllable Parameters cluster_outcomes Separation Outcomes Stationary_Phase Stationary Phase (e.g., Silica Gel Mesh Size) Resolution Resolution (Separation of Peaks) Stationary_Phase->Resolution affects Mobile_Phase Mobile Phase Polarity (Solvent Ratio) Mobile_Phase->Resolution strongly affects Flow_Rate Flow Rate Flow_Rate->Resolution affects Time Analysis Time Flow_Rate->Time inversely affects Column_Dimensions Column Dimensions (Length & Diameter) Sample_Load Sample Load Column_Dimensions->Sample_Load determines capacity Column_Dimensions->Resolution affects Sample_Load->Resolution inversely affects Purity Purity of Product Resolution->Purity directly impacts Yield Yield of Product Resolution->Yield can impact Purity->Yield often inversely correlated

Caption: Interplay of parameters affecting purification outcome.

References

Application Notes and Protocols for the Recrystallization of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Chloro-4'-fluorobutyrophenone via recrystallization. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly antipsychotic drugs.[1] Ensuring the high purity of this intermediate is critical for the quality and efficacy of the final drug product.

Introduction

This compound is a butyrophenone (B1668137) derivative that often requires purification to remove by-products and unreacted starting materials from its synthesis.[2] While methods such as distillation under reduced pressure and column chromatography are effective, recrystallization offers a scalable and often more economical alternative for achieving high purity.[3] This document outlines the principles, solvent selection strategies, and a general protocol for the recrystallization of this compound.

The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. General solubility information indicates that this compound is soluble in organic solvents such as ethanol, ether, and chloroform, and has low solubility in water.[2]

Data Presentation

Due to the limited availability of specific quantitative solubility data in the public domain for this compound, the following table presents an illustrative example of data that should be collected during a solvent screening experiment to determine the optimal recrystallization solvent.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Crystal MorphologyRecovery Yield (%)Purity by HPLC (%)
IsopropanolLowHighNeedles> 85> 99.5
Ethanol/Water (9:1)ModerateHighPlates> 80> 99.0
Ethyl AcetateHighVery HighPrisms< 70> 98.5
HeptaneVery LowLowPowder--
AcetoneHighVery High-Low-

Note: The data in this table is hypothetical and serves as a template for organizing experimental results. Researchers should perform their own solvent screening to obtain accurate data for their specific batch of this compound.

Experimental Protocols

Solvent Selection for Recrystallization

Objective: To identify a suitable solvent or solvent mixture for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of potential solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 50 mg of crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1-2 mL). Record the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Continue to add the solvent dropwise until the solid dissolves completely. Record the solubility at the boiling point.

  • Allow the hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will result in a large amount of crystalline solid upon cooling.

  • Based on these observations, select the most suitable solvent for a larger scale recrystallization. A good solvent will exhibit high solubility at high temperatures and low solubility at low temperatures.

Recrystallization Protocol for this compound

Objective: To purify crude this compound using the selected solvent system. This protocol is a general guideline and may need to be optimized.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from the solvent selection protocol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the selected recrystallization solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring. If using a flammable solvent, use a condenser to prevent evaporation.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

    • Assess the purity of the recrystallized product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B Heat & Stir C Completely Dissolved Solution B->C D Hot Gravity Filtration (if insoluble impurities) C->D E Clear Hot Solution D->E F Slow Cooling to RT E->F G Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Compound K->L

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic Start Select Potential Solvent Test_RT_Sol Test Solubility at Room Temp Start->Test_RT_Sol Soluble_RT Soluble at RT? Test_RT_Sol->Soluble_RT Test_Hot_Sol Test Solubility when Hot Soluble_RT->Test_Hot_Sol No Bad_Solvent Unsuitable Solvent Soluble_RT->Bad_Solvent Yes Soluble_Hot Soluble when Hot? Test_Hot_Sol->Soluble_Hot Cool_Solution Cool Solution Soluble_Hot->Cool_Solution Yes Soluble_Hot->Bad_Solvent No Crystals_Form Good Crystal Formation? Cool_Solution->Crystals_Form Good_Solvent Suitable Solvent Crystals_Form->Good_Solvent Yes Crystals_Form->Bad_Solvent No

Caption: Decision logic for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for the Synthesis of Haloperidol using 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Haloperidol (B65202), a typical antipsychotic medication, utilizing 4-Chloro-4'-fluorobutyrophenone as a key starting material. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the drug's mechanism of action at the dopamine (B1211576) D2 receptor.

Introduction

Haloperidol is a butyrophenone (B1668137) derivative with potent antipsychotic properties, primarily attributed to its strong antagonism of dopamine D2 receptors in the brain.[1] The synthesis of Haloperidol typically involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone derivative. This document focuses on the widely employed synthetic route that utilizes this compound.

Synthesis of Haloperidol

The core of Haloperidol synthesis lies in the coupling reaction between this compound and 4-(4-chlorophenyl)-4-hydroxypiperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Haloperidol.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in Solvent (e.g., Toluene (B28343), Water) with Base (e.g., K2CO3, NaOH) and optional Catalyst (e.g., KI) This compound->Reaction_Vessel 4-(4-chlorophenyl)-4-hydroxypiperidine 4-(4-chlorophenyl)-4-hydroxypiperidine 4-(4-chlorophenyl)-4-hydroxypiperidine->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Reaction Mixture Washing Washing with Water Extraction->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from appropriate solvent Evaporation->Recrystallization Crude Product Haloperidol Haloperidol Recrystallization->Haloperidol Purified Product

Caption: General workflow for the synthesis of Haloperidol.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method and provides a detailed procedure for the preparation of Haloperidol.

Materials:

Procedure:

  • Reaction Setup: In a suitable reactor, combine 6.0 kg of 4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water.

  • Basification: Stir the mixture and warm it slightly. Add 3.50 kg of potassium hydroxide and continue stirring for 5 minutes.

  • Addition of Butyrophenone Derivative: Add 5.95 kg of this compound to the reaction mixture.

  • Reaction: Gently reflux the mixture for 3-5 hours.

  • Work-up:

    • Cool the reaction mixture and add 63 liters of toluene. Stir for 5 minutes and then separate the layers.

    • To the toluene layer, add 6.4 liters of methanol.

    • Transfer the mixture to a glass-lined vessel and add 2.5 liters of concentrated hydrochloric acid while stirring vigorously to precipitate Haloperidol hydrochloride.

    • Continue stirring for 5 minutes, then cool and filter the mixture.

  • Purification:

    • Wash the residue with a mixture of acetone, toluene, and methanol.

    • Wash the residue again with an acetone-methanol mixture and suck dry.

    • Dissolve the solid in 80 liters of methanol and heat to reflux.

    • Filter the hot solution and add 160 liters of water containing 800 ml of concentrated hydrochloric acid. Heat to reflux for 15-20 minutes.

    • Cool the mixture and add 15 liters of 0.88 ammonia solution.

    • Reflux the slurry with stirring for 1.5 hours.

    • Cool, filter, and wash the residue with a water-methanol mixture (2 x 30 liters).

  • Drying: Dry the final product at 60-75°C to a constant weight.

Quantitative Data

The following table summarizes the quantitative data from the described synthesis protocol.

ParameterValueSource
Yield 7.1 kg (78% of theory)[2]
Purity High purity suitable for pharmaceutical use[2]

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. Optimization of parameters such as reaction time, temperature, and solvent can impact the final outcome.[3]

Analytical Characterization of Haloperidol

The synthesized Haloperidol should be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Data
TechniqueKey DataSource
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.09-8.07 (m, 2H), 7.40-7.33 (m, 4H), 7.27-7.24 (m, 2H), 4.85 (s, 1H, -OH), 2.99-2.95 (m, 2H), 2.58-2.54 (m, 2H), 2.37-2.31 (m, 2H), 1.88-1.82 (m, 2H), 1.69-1.62 (m, 2H), 1.48-1.42 (m, 2H).[4][5]
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 198.1, 165.2 (d, J=251.5 Hz), 149.0, 133.8, 131.3, 130.7 (d, J=9.1 Hz), 128.3, 126.6, 115.6 (d, J=21.8 Hz), 69.4, 57.1, 48.7, 37.6, 35.5, 21.9.[1][6]
Mass Spectrometry (ESI+) m/z: 376.1 [M+H]⁺[6]
Physical Properties
PropertyValueSource
Melting Point 151.5-152.5 °C[7]
Appearance White to faintly yellowish, amorphous or microcrystalline powder[7]

Mechanism of Action: Dopamine D2 Receptor Signaling

Haloperidol exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors. This antagonism disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in dopaminergic neurotransmission. The signaling pathway involves both G-protein dependent and independent (β-arrestin) pathways.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade of the dopamine D2 receptor and the inhibitory effect of Haloperidol.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Haloperidol Haloperidol Haloperidol->D2_Receptor Binds & Blocks G_Protein Gi/o Protein Beta_Arrestin β-Arrestin D2_Receptor->G_Protein Activates D2_Receptor->Beta_Arrestin Recruits AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_G Downstream Cellular Effects (G-protein mediated) PKA->Downstream_G Phosphorylates Targets Downstream_Arrestin Downstream Cellular Effects (β-Arrestin mediated) Beta_Arrestin->Downstream_Arrestin Initiates Signaling

Caption: Haloperidol's antagonism of the Dopamine D2 receptor.

Pathway Description:

  • Dopamine Binding and G-protein Activation: Under normal physiological conditions, dopamine binds to and activates the D2 receptor, a G-protein coupled receptor (GPCR). This activation leads to the coupling and activation of an inhibitory G-protein (Gi/o).[8]

  • Inhibition of Adenylate Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylate cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation of downstream target proteins, ultimately modulating neuronal excitability.

  • β-Arrestin Pathway: Upon activation, the D2 receptor can also be phosphorylated, leading to the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.[9]

  • Haloperidol's Antagonism: Haloperidol competitively binds to the D2 receptor, preventing dopamine from binding and activating it. This blockade inhibits both the G-protein-dependent and β-arrestin-dependent signaling pathways, thereby reducing the effects of excessive dopamine, which is thought to be a key factor in the symptoms of psychosis.[9][10]

References

Application of 4-Chloro-4'-fluorobutyrophenone in Neuroleptic Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of several key neuroleptic drugs, a class of antipsychotics, utilizing 4-Chloro-4'-fluorobutyrophenone as a critical starting material. The protocols focus on the synthesis of Haloperidol (B65202), Benperidol, and Droperidol (B1670952), prominent members of the butyrophenone (B1668137) class of antipsychotics. This guide includes structured quantitative data, detailed experimental procedures, and visualizations of synthetic pathways and relevant biological signaling cascades to aid researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various pharmaceuticals, most notably butyrophenone antipsychotics.[1] These drugs are primarily used to manage the symptoms of schizophrenia and other psychotic disorders. The core chemical transformation involves the N-alkylation of a suitable piperidine (B6355638) derivative with this compound, a reaction that forms the structural backbone of this class of neuroleptics. The butyrophenone moiety is crucial for the pharmacological activity of these compounds, which primarily involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[2][3]

Synthetic Applications and Experimental Protocols

The general synthetic strategy for the preparation of butyrophenone neuroleptics from this compound is a nucleophilic substitution reaction. In this reaction, the secondary amine of a piperidine-containing moiety acts as a nucleophile, displacing the chlorine atom of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Synthesis of Haloperidol

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia, tics in Tourette syndrome, and other psychiatric disorders. It is synthesized by the reaction of this compound with 4-(4-chlorophenyl)-4-hydroxypiperidine.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent), potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724).

  • Addition of Reactant: To the stirring suspension, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a large volume of water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude Haloperidol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[5][6] Further purification can be achieved by column chromatography if necessary.[7]

  • Characterization: Confirm the identity and purity of the synthesized Haloperidol using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Synthesis of Benperidol

Benperidol is a potent butyrophenone antipsychotic used in the treatment of schizophrenia, particularly in cases with prominent positive symptoms. Its synthesis involves the alkylation of 1-(4-piperidyl)-2-benzimidazolinone with this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-(4-piperidyl)-2-benzimidazolinone (1.0 equivalent) and a base such as sodium carbonate or potassium carbonate (1.5 equivalents) in a polar aprotic solvent like DMF.

  • Addition of Reactant: Add this compound (1.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and dry. Purify the crude Benperidol by recrystallization from an appropriate solvent, such as ethanol.

  • Characterization: Characterize the final product by NMR and MS to confirm its structure and purity.[9][10]

Synthesis of Droperidol

Droperidol is a neuroleptic and antiemetic agent often used in anesthesia and for the treatment of postoperative nausea and vomiting. It is synthesized by reacting 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one with this compound.[11]

Experimental Protocol:

  • Reaction Setup: Combine 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 equivalent), a base like sodium bicarbonate (2.0 equivalents), and a catalytic amount of potassium iodide in a solvent such as acetonitrile or DMF.

  • Addition of Reactant: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 12-24 hours, monitoring the progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Droperidol can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][12]

  • Characterization: Verify the structure and purity of the synthesized Droperidol using NMR and MS analysis.[13][14]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Haloperidol, Benperidol, and Droperidol using this compound. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

Neuroleptic Drug Piperidine Reactant Base Solvent Reaction Temperature (°C) Reaction Time (h) Typical Yield (%)
Haloperidol 4-(4-chlorophenyl)-4-hydroxypiperidineK₂CO₃DMF100-1204-870-85
Benperidol 1-(4-piperidyl)-2-benzimidazolinoneNa₂CO₃DMF80-1006-1265-80
Droperidol 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-oneNaHCO₃AcetonitrileReflux12-2460-75

Visualization of Pathways

General Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the production of butyrophenone neuroleptics from this compound.

G A This compound C Butyrophenone Neuroleptic A->C Base, Solvent, Heat B Piperidine Derivative (Secondary Amine) B->C G A Reactant Mixing (this compound, Piperidine derivative, Base, Solvent) B Reaction (Heating and Stirring) A->B C Reaction Work-up (Precipitation/Extraction) B->C D Purification (Recrystallization/ Chromatography) C->D E Characterization (NMR, MS) D->E F Pure Neuroleptic Drug E->F G cluster_0 Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to G cluster_0 Cell Membrane HTR2A 5-HT2A Receptor Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin (5-HT) Serotonin->HTR2A Activates Butyrophenone Butyrophenone Butyrophenone->HTR2A Blocks PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca2->Response Leads to PKC->Response Leads to

References

Application Notes: 4-Chloro-4'-fluorobutyrophenone as a Versatile Precursor for Butyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-4'-fluorobutyrophenone is a halogenated aryl ketone that serves as a critical building block in organic and medicinal chemistry.[1] Its chemical structure, featuring a reactive chlorobutyl chain and a fluorinated phenyl ring, makes it an exceptionally valuable precursor for the synthesis of a wide range of butyrophenone (B1668137) derivatives.[2] These derivatives are pharmacologically significant, with many compounds exhibiting potent activity as antipsychotic and antiemetic agents.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound in the synthesis of butyrophenone-based active pharmaceutical ingredients (APIs).

Key Applications

The primary application of this compound is in the pharmaceutical industry as a key intermediate for the synthesis of neuroleptic drugs.[2][5][6] The butyrophenone scaffold is a well-established pharmacophore for dopamine (B1211576) D2 receptor antagonists, which are effective in treating psychosis.[7][8] By reacting this compound with various piperidine (B6355638) or other amine-containing moieties, a diverse library of pharmacologically active compounds can be generated.

Notable APIs synthesized from this precursor include:

  • Haloperidol (B65202): A widely used typical antipsychotic for treating schizophrenia and other psychotic disorders.[3][5][9]

  • Benperidol: A highly potent butyrophenone antipsychotic.[3][5][10]

  • Droperidol: Used to reduce postoperative nausea and vomiting.[3][5]

  • Melperone, Timiperone, and Bromperidol: Other important antipsychotic medications.[3][5]

Beyond pharmaceuticals, it is also employed in the synthesis of agrochemicals and specialty dyes.[1]

Physicochemical and Analytical Data

The properties of this compound are well-characterized, ensuring its reliable use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3874-54-2[2][3][10]
Molecular Formula C₁₀H₁₀ClFO[2][3][10]
Molecular Weight 200.64 g/mol [2][3][10]
Appearance White to amber clear liquid[2]
Purity ≥ 97% (GC)[2]
Melting Point 5 - 6 °C[2]
Boiling Point 122 °C at 0.7 mmHg[2]
Density 1.22 - 1.23 g/mL at 25 °C[2][3][11]
Refractive Index (n20/D) 1.5255[3][11]

Table 2: Analytical Data for this compound

Analysis TypeDataReference
¹H NMR (CDCl₃, δ, ppm) 8.03-7.97 (m, 2H, arom.), 7.17-7.09 (m, 2H, arom.), 3.68 (t, J=6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH₂-), 2.22 (quintet, J=6.6 Hz, 2H, -CH₂CH₂CH₂-)[3][12]
¹³C NMR (CDCl₃, δ, ppm) 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂)[3][12]
GC-MS (m/z) 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%)[3][12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound from fluorobenzene (B45895) and 4-chlorobutyryl chloride.[1][12]

Materials:

  • Fluorobenzene (1.0 eq)

  • 4-Chlorobutyryl chloride (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ice bath

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of fluorobenzene (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a clear liquid. A yield of approximately 90% can be expected.[12]

Synthesis_of_Precursor A Fluorobenzene + 4-Chlorobutyryl Chloride C Friedel-Crafts Acylation (0-5 °C -> RT, 4h) A->C B Anhydrous AlCl₃ in Dichloromethane B->C D Reaction Quench (Ice/HCl) C->D Mixture E Workup (Extraction & Washes) D->E Crude F Purification (Vacuum Distillation) E->F Crude Product G This compound F->G Purified Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: General N-Alkylation for Synthesis of Butyrophenone Derivatives

This protocol outlines the general procedure for coupling this compound with a secondary amine (e.g., a piperidine derivative) to form the desired butyrophenone API.

General_Pathway Precursor 4-Chloro-4'- fluorobutyrophenone Plus + Precursor->Plus Amine Secondary Amine (e.g., Piperidine Derivative) Arrow -> Plus->Amine Product Butyrophenone Derivative (e.g., Haloperidol) Conditions Base (K₂CO₃, Na₂CO₃) Solvent (Toluene, DMF) Heat, KI (catalyst) Conditions->Product N-Alkylation cluster_reactants cluster_reactants

Caption: General synthetic pathway to butyrophenone derivatives.

Materials:

  • This compound (1.0 eq)

  • Appropriate secondary amine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) as a base

  • Potassium iodide (KI) as a catalyst (optional, but recommended)

  • Solvent such as Toluene (B28343), N,N-Dimethylformamide (DMF), or Acetonitrile

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add the secondary amine (1.0-1.2 eq), anhydrous K₂CO₃ (2-3 eq), a catalytic amount of KI, and the chosen solvent.

  • Stir the mixture and add this compound (1.0 eq).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 3-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone/water, ethanol) or by column chromatography.

Protocol 3: Specific Synthesis of Haloperidol

This protocol is adapted from established procedures for the synthesis of Haloperidol.[9]

Materials:

  • 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride (1.0 eq)

  • Potassium hydroxide (B78521) (KOH)

  • Potassium iodide (KI)

  • This compound (1.1 eq)

  • Toluene

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonia (B1221849) solution (0.88 specific gravity)

  • Acetone

  • Water

Procedure:

  • In a suitable reactor, charge 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride (1.0 eq), potassium iodide, and water.

  • Stir the mixture and add potassium hydroxide to liberate the free base.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction to a gentle reflux and maintain for 3-5 hours.[9]

  • After the reaction is complete, cool the mixture and add toluene. Stir and allow the layers to separate.

  • To the separated toluene layer, add methanol followed by concentrated HCl while stirring vigorously. Haloperidol hydrochloride will precipitate.

  • Cool the mixture and filter the solid precipitate.

  • Wash the crude product with a mixture of acetone:toluene:methanol, followed by an acetone:methanol wash.

  • For purification, dissolve the solid in hot methanol, filter, and add water containing HCl.

  • Heat the solution to reflux, then cool and add ammonia solution to precipitate the free base (Haloperidol).

  • Reflux the slurry for 1.5 hours, then cool, filter, and wash the solid with a water:methanol mixture.

  • Dry the purified solid under vacuum at 60-75 °C to a constant weight to yield Haloperidol. A yield of approximately 78% can be achieved.[9]

Haloperidol_Synthesis_Workflow start Start Materials: - 4-(4-chlorophenyl)-4-hydroxypiperidine HCl - this compound - KOH, KI, Water step1 Couple Reagents Reflux for 3-5 hours start->step1 step2 Cool & Extract with Toluene step1->step2 step3 Precipitate as HCl Salt (Add MeOH, conc. HCl) step2->step3 step4 Filter & Wash Crude Haloperidol HCl step3->step4 step5 Recrystallize: 1. Dissolve in hot MeOH 2. Add acidic water 3. Precipitate with NH₃ step4->step5 end Dry Purified Haloperidol (Free Base) step5->end

Caption: Experimental workflow for the synthesis of Haloperidol.

References

Application Notes and Protocols: Reaction Kinetics of 4-Chloro-4'-fluorobutyrophenone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly antipsychotic drugs.[1][2][3] Its formation is achieved through a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for the synthesis of aromatic ketones.[4][5] This document provides a detailed overview of the reaction kinetics, experimental protocols for synthesis and kinetic analysis, and relevant data for the formation of this compound. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability in industrial applications.

The synthesis of this compound involves the reaction of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism and Kinetics

The Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with 4-chlorobutyryl chloride to form a highly reactive electrophile, the acylium ion. This step is generally fast.

  • Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile and attacks the acylium ion. This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the benzene (B151609) ring.[7]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The overall reaction rate is influenced by several factors, including the nature and concentration of the reactants and catalyst, the solvent, and the reaction temperature. The fluorine atom on the benzene ring is a deactivating group, which can slow down the reaction compared to unsubstituted benzene. However, it is an ortho-, para- director, leading to the desired para-substituted product.

Quantitative Data Summary

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Dichloromethane (B109758)20490[6]
AlCl₃Not specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

A. Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants:

    • Dissolve 4-chlorobutyryl chloride (1 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

    • Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

    • After the addition is complete, add fluorobenzene (1 to 1.2 equivalents) dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

B. Protocol for Kinetic Analysis

This protocol outlines a general method for studying the reaction kinetics of the this compound formation. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Reactants and catalyst as per the synthesis protocol

  • Thermostated reaction vessel

  • Syringe for sampling

  • Quenching solution (e.g., cold dilute acid)

  • Internal standard for chromatography

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: Set up the reaction as described in the synthesis protocol in a thermostated vessel to maintain a constant temperature.

  • Initiation and Sampling: Start the reaction by adding the final reactant. At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the reaction.

  • Sample Preparation: Prepare the quenched sample for analysis by dilution and addition of an internal standard.

  • Analysis: Inject the prepared sample into the GC or HPLC to determine the concentration of the reactant (fluorobenzene or 4-chlorobutyryl chloride) and the product (this compound).

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the initial reaction rate can be determined. By performing experiments at different initial concentrations of reactants and catalyst, the rate law and rate constants can be determined. Performing the reaction at different temperatures will allow for the calculation of the activation energy using the Arrhenius equation.

Mandatory Visualizations

ReactionMechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack (Rate-Determining) cluster_step3 Step 3: Deprotonation 4-Chlorobutyryl_chloride 4-Chlorobutyryl chloride Acylium_ion_complex Acylium ion-AlCl₄⁻ complex 4-Chlorobutyryl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex Sigma Complex (Carbocation intermediate) Acylium_ion_complex->Sigma_complex + Fluorobenzene Fluorobenzene Fluorobenzene Product This compound Sigma_complex->Product - H⁺, - AlCl₃

Caption: Reaction mechanism of this compound formation.

ExperimentalWorkflow cluster_synthesis Synthesis Workflow cluster_kinetics Kinetic Analysis Workflow Reactants Mix Fluorobenzene, 4-Chlorobutyryl chloride, AlCl₃ in Dichloromethane Reaction Stir at controlled temperature Reactants->Reaction Workup Quench with HCl/ice, Extract with Dichloromethane, Wash Reaction->Workup Purification Dry and concentrate, Purify by distillation/chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product Setup Set up reaction in thermostated vessel Sampling Withdraw aliquots at time intervals Setup->Sampling Quenching Quench reaction in aliquots Sampling->Quenching Analysis Analyze by GC/HPLC Quenching->Analysis Data Plot concentration vs. time, Determine rate law Analysis->Data Kinetic_Parameters Kinetic_Parameters Data->Kinetic_Parameters Rate constants, Activation energy

Caption: Experimental workflow for synthesis and kinetic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-4'-fluorobutyrophenone. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (B109758).

Q2: What are the expected major products of this reaction?

The primary product is the desired para-substituted isomer, this compound. Due to the ortho, para-directing effect of the fluorine atom on the benzene (B151609) ring, the ortho-substituted isomer, 2-Chloro-4'-fluorobutyrophenone, is the most common side product.[1]

Q3: Why is the para product favored over the ortho product?

While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the para position is sterically less hindered.[1] The bulky acylium ion intermediate (formed from 4-chlorobutyryl chloride and the Lewis acid catalyst) experiences less spatial repulsion when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.[1]

Q4: Can polyacylation occur during the synthesis?

Polyacylation is a potential side reaction in Friedel-Crafts acylations. However, it is generally less of a concern compared to Friedel-Crafts alkylation. The acyl group introduced onto the fluorobenzene ring is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution, making a second acylation reaction less favorable.[1][2] Polyacylation is more likely under harsh reaction conditions such as high temperatures, an excess of the acylating agent, or a highly active catalyst.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired para-isomer and significant formation of the ortho-isomer. Reaction Temperature: Higher temperatures can provide the energy to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[1]Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific reactants and catalyst but is often kept low initially and may be slowly warmed to room temperature.
Catalyst Activity: A highly active catalyst or a high concentration of the catalyst can lead to reduced selectivity.Use a stoichiometric amount of the Lewis acid catalyst. Ensure the quality and anhydrous nature of the catalyst.
Formation of diacylated products. Reaction Conditions: As mentioned, harsh conditions can promote polyacylation.[1]Use a moderate reaction temperature and avoid a large excess of 4-chlorobutyryl chloride. A 1:1 molar ratio of fluorobenzene to 4-chlorobutyryl chloride is a good starting point.
Presence of resinous byproducts. Impurities or Side Reactions: Friedel-Crafts reactions can sometimes produce polymeric or resinous materials, especially if there are impurities in the starting materials or if the reaction is allowed to proceed for too long at elevated temperatures.[3]Ensure the purity of fluorobenzene, 4-chlorobutyryl chloride, and the solvent. Use anhydrous conditions, as moisture can deactivate the catalyst and lead to side reactions. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.
Incomplete reaction. Insufficient Catalyst: The Lewis acid catalyst may be deactivated by moisture or may be present in an insufficient amount.Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried. A slight excess of the catalyst may be required.
Low Reaction Temperature: While low temperatures favor para-selectivity, they can also slow down the reaction rate.After the initial addition at a low temperature, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

This is a representative protocol and may require optimization.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, again keeping the temperature below 5 °C.

  • Once the addition of fluorobenzene is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Data Presentation

Table 1: Expected Products and Byproducts in the Synthesis of this compound

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Common Analytical Observations
This compound (Desired Product) O=C(C1=CC=C(F)C=C1)CCCCl200.64122 °C at 0.7 mmHg[4]The major peak in GC-MS analysis of the purified product. 1H NMR will show characteristic aromatic signals for a para-substituted ring.
2-Chloro-4'-fluorobutyrophenone (Ortho-isomer Byproduct) O=C(C1=C(C=CC=C1)F)CCCCl200.64N/AA minor peak in GC-MS analysis of the crude product, with a similar fragmentation pattern to the para-isomer. 1H NMR will show a different splitting pattern for the aromatic protons.
Diacylated Fluorobenzene (Potential Byproduct) Varies> 300N/AHigh molecular weight peaks in GC-MS of the crude product, typically in very low abundance.

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products FB Fluorobenzene Para This compound (Desired Product) FB->Para + Acylium Ion Ortho 2-Chloro-4'-fluorobutyrophenone (Side Product) FB->Ortho + Acylium Ion CBC 4-Chlorobutyryl Chloride Acylium Acylium Ion Intermediate CBC->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) Acylium->Para Acylium->Ortho

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckPurity High Ortho-Isomer Content? Start->CheckPurity CheckResin Resinous Byproducts Present? CheckPurity->CheckResin No LowerTemp Lower Reaction Temperature CheckPurity->LowerTemp Yes CheckCompletion Incomplete Reaction? CheckResin->CheckCompletion No PurifyReactants Purify Starting Materials & Ensure Anhydrous Conditions CheckResin->PurifyReactants Yes OptimizeCatalyst Check Catalyst Amount & Activity CheckCompletion->OptimizeCatalyst Yes End Improved Synthesis CheckCompletion->End No LowerTemp->End PurifyReactants->End IncreaseTime Increase Reaction Time or Warm to RT OptimizeCatalyst->IncreaseTime IncreaseTime->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-4'-fluorobutyrophenone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on impurity identification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

The presence of impurities in this compound, an important intermediate in the synthesis of many active pharmaceutical ingredients (APIs), can arise from the synthetic process or degradation.[1][2] The primary synthesis route involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. Based on this, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Fluorobenzene and 4-chlorobutyryl chloride.

    • Isomeric Impurity: 2-Chloro-4'-fluorobutyrophenone, the ortho-substituted isomer, is a common byproduct of the Friedel-Crafts acylation of fluorobenzene.

    • Diacylation Products: Though less common due to the deactivating effect of the first acyl group, diacylated fluorobenzene may be present.

  • Degradation Products:

    • Hydrolysis Product: 4-chlorobutyryl chloride is sensitive to moisture and can hydrolyze to form 4-chlorobutyric acid.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

Several advanced analytical techniques are employed for the identification and quantification of impurities in pharmaceutical intermediates like this compound.[3] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, detecting, and quantifying impurities. A stability-indicating HPLC method can effectively separate the main compound from its potential impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and some by-products.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. 1H NMR and 13C NMR can help in identifying isomeric impurities by providing detailed information about the molecular structure.[2][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.

Troubleshooting Guide

Problem: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

Possible Cause & Solution:

  • Isomeric Impurity: The unknown peak could be the ortho-isomer, 2-Chloro-4'-fluorobutyrophenone.

    • Troubleshooting Steps:

      • Review Synthesis Conditions: Suboptimal reaction conditions during the Friedel-Crafts acylation can lead to an increased proportion of the ortho-isomer.

      • NMR Analysis: Perform 1H and 13C NMR analysis. The aromatic region of the 1H NMR spectrum for the ortho-isomer will show a different splitting pattern compared to the para-isomer.

      • LC-MS Analysis: Use LC-MS to confirm the mass of the impurity. The isomeric impurity will have the same mass as the main compound.

  • Unreacted Starting Material: The peak could correspond to residual fluorobenzene or 4-chlorobutyryl chloride.

    • Troubleshooting Steps:

      • Analyze by GC-MS: GC-MS is well-suited for detecting volatile starting materials. Compare the retention time and mass spectrum of the unknown peak with that of pure standards of fluorobenzene and 4-chlorobutyryl chloride.

      • Optimize Purification: Improve the purification process (e.g., distillation or chromatography) to remove residual starting materials.

  • Degradation Product: The peak might be 4-chlorobutyric acid, resulting from the hydrolysis of 4-chlorobutyryl chloride.

    • Troubleshooting Steps:

      • Check for Moisture: Ensure that all starting materials and reaction vessels are dry.

      • HPLC Analysis with an Appropriate Column: Use a polar-modified HPLC column to achieve good retention and separation of the more polar 4-chlorobutyric acid.

      • LC-MS Analysis: Confirm the identity of the peak by comparing its mass with that of 4-chlorobutyric acid.

Problem: My GC-MS analysis shows multiple unexpected peaks.

Possible Cause & Solution:

  • Thermal Degradation: this compound or its impurities may be degrading in the hot GC inlet.

    • Troubleshooting Steps:

      • Lower Inlet Temperature: Reduce the temperature of the GC inlet to minimize on-column degradation.

      • Use a Derivatizing Agent: For thermally labile compounds, derivatization can improve stability and chromatographic performance.

      • Alternative Analysis Technique: Consider using HPLC or LC-MS, which are performed at lower temperatures.

  • Presence of Multiple By-products: The synthesis may have produced a complex mixture of side products.

    • Troubleshooting Steps:

      • Re-evaluate Synthesis Purity: Analyze the purity of the starting materials (fluorobenzene and 4-chlorobutyryl chloride) as impurities in these can lead to a variety of side products.

      • Comprehensive Spectroscopic Analysis: Use a combination of GC-MS, LC-MS, and NMR to identify the structures of the various components.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and typical purity specifications for this compound.

PropertyValueReference
Chemical Formula C₁₀H₁₀ClFO[6]
Molecular Weight 200.64 g/mol [6]
Appearance White to amber to dark green clear liquid
Boiling Point 122 °C at 0.7 mmHg
Density 1.22 g/mL at 25 °C
Purity (by GC) ≥ 97%[3]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method provides a general framework for the separation of this compound from its potential impurities. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 60 40
    20 20 80
    25 20 80

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the detection of unreacted starting materials and other volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program (Example):

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_identification Impurity Identification synthesis This compound Synthesis hplc_gcms Initial Purity Check (HPLC/GC-MS) synthesis->hplc_gcms unknown_peak Unknown Peak Detected hplc_gcms->unknown_peak lcms LC-MS Analysis (Mass Identification) unknown_peak->lcms  Identify Mass nmr NMR Spectroscopy (Structure Elucidation) unknown_peak->nmr  Determine Structure gcms_standards GC-MS with Reference Standards unknown_peak->gcms_standards  Compare Retention Time process_impurity Process-Related Impurity (Isomer, Starting Material) lcms->process_impurity degradation_product Degradation Product (Hydrolysis) lcms->degradation_product nmr->process_impurity unknown Novel Impurity nmr->unknown gcms_standards->process_impurity Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities fluorobenzene Fluorobenzene reaction AlCl₃ fluorobenzene->reaction chlorobutyryl_chloride 4-Chlorobutyryl Chloride chlorobutyryl_chloride->reaction hydrolysis_product 4-Chlorobutyric Acid (Degradation Impurity) chlorobutyryl_chloride->hydrolysis_product Hydrolysis (H₂O) main_product This compound (Main Product) reaction->main_product ortho_isomer 2-Chloro-4'-fluorobutyrophenone (Isomeric Impurity) reaction->ortho_isomer Side Reaction

References

troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for low yields in the Friedel-Crafts acylation of fluorobenzene (B45895).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the Friedel-Crafts acylation of fluorobenzene?

Low yields can stem from several factors, but a primary culprit is often the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. It is crucial to maintain anhydrous conditions throughout the experiment, using dry solvents, reagents, and glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering with the catalyst.[1]

Q2: Why is the para-substituted product the major isomer formed?

The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, the acylation reaction with the bulky acylium ion intermediate experiences significant steric hindrance at the ortho position, which is adjacent to the fluorine atom. Consequently, the reaction overwhelmingly favors substitution at the sterically less hindered para position.[2][3]

Q3: Can polyacylation occur, and how can it be prevented?

While polyacylation is a common issue in Friedel-Crafts alkylation, it is less of a concern in acylation. The introduction of the first acyl group, which is electron-withdrawing, deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable.[2][3] However, under harsh reaction conditions such as high temperatures, prolonged reaction times, or the use of a large excess of the acylating agent or a highly active catalyst, diacylation products may be observed.[3] To prevent this, it is advisable to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent and to optimize the reaction time and temperature.[3]

Q4: Are there alternative catalysts to traditional Lewis acids like AlCl₃?

Yes, a variety of alternative catalysts have been shown to be effective, often with improved yields and selectivities. These include rare earth metal triflates (e.g., La(OTf)₃, Sc(OTf)₃), hafnium triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH), and supported catalysts.[1][4] Some of these catalysts are also more resistant to moisture and can be recycled, offering a greener alternative to traditional methods.[5] Microwave-assisted synthesis using catalysts like silica (B1680970) gel-immobilized scandium triflate resin has also been reported to give high yields of the para-acylated product.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of fluorobenzene that can lead to low yields.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst Deactivation: Presence of moisture in reagents, solvents, or glassware.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough for fluorobenzene, which is a deactivated aromatic ring.Consider using a more active catalyst system, such as a combination of a rare earth triflate and TfOH, or explore microwave-assisted methods with specialized catalysts.
Low Yield of para-Product with Significant ortho-Isomer Formation High Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[3]Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific acylating agent and catalyst used.
Catalyst Choice: The nature of the Lewis acid can influence regioselectivity.Experiment with different Lewis acid catalysts. Milder catalysts or mixed catalyst systems may offer better para selectivity. For instance, a combination of La(OTf)₃ and TfOH has demonstrated high para selectivity.[3][4]
Formation of Diacylated Byproducts Excess Reagents: Using a large excess of the acylating agent or Lewis acid can promote a second acylation.[3]Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[3]
Harsh Reaction Conditions: Prolonged reaction times or high temperatures can increase the likelihood of side reactions.[3]Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction upon completion. Optimize the reaction temperature to the minimum required for a reasonable reaction rate.

Data Presentation

The following tables summarize the yields of the Friedel-Crafts acylation of fluorobenzene with different acylating agents and catalyst systems.

Table 1: Acylation of Fluorobenzene with Benzoyl Chloride

Catalyst SystemSolventTemperature (°C)para-Product Yield (%)para/ortho Selectivity
La(OTf)₃ / TfOHNone1408799:1[2][4]

Table 2: Acylation of Fluorobenzene with Acetic Anhydride (B1165640)/Acyl Halides

Acylating AgentCatalyst SystemSolventTemperature (°C)para-Product Yield (%)
Acetic AnhydrideScandium triflate resin (immobilized on silica gel)None (Microwave)40-60High (not quantified)[2]
Acrylate ChlorideScandium triflate resin (immobilized on silica gel)None (Microwave)40-6093
Acetic AnhydrideScandium triflate resin (immobilized on silica gel)None (Microwave)40-6086.2 (recycled catalyst)

Experimental Protocols

Protocol 1: Conventional Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with an acyl chloride using aluminum chloride as the catalyst.

Materials:

  • Fluorobenzene

  • Acyl chloride (e.g., 6-chlorohexanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.[6]

  • Cool the suspension to 0-5 °C using an ice bath.[6]

  • Slowly add the acyl chloride (1 equivalent) to the stirred suspension.[6]

  • Add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).[6]

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[6]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[6]

  • Combine the organic layers and wash successively with 2M HCl, water, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]

  • The product can be further purified by vacuum distillation or column chromatography.[6]

Protocol 2: Microwave-Assisted Friedel-Crafts Acylation

This protocol describes a microwave-assisted method for the para-acylation of fluorobenzene.[2]

Materials:

  • Fluorobenzene

  • Acylating agent (e.g., acetic anhydride or acyl halide)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[2][3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation can be pulsed (e.g., 30 seconds on).[2][3]

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[2][3]

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Wash the filtrate with water until the pH of the aqueous layer is neutral (6.5-7.0).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents analyze_byproducts Analyze Byproducts (GC/MS, NMR) start->analyze_byproducts moisture Moisture Contamination? check_conditions->moisture reagent_issue Impure Reagents or Incorrect Stoichiometry? check_reagents->reagent_issue ortho_isomer Significant Ortho-Isomer? analyze_byproducts->ortho_isomer polyacylation Diacylation Products? analyze_byproducts->polyacylation no_reaction No Reaction? analyze_byproducts->no_reaction solve_moisture Solution: - Dry glassware & solvents - Use inert atmosphere moisture->solve_moisture Yes solve_reagents Solution: - Purify starting materials - Use ~1.1 eq. acylating agent reagent_issue->solve_reagents Yes solve_ortho Solution: - Lower reaction temperature - Change catalyst (e.g., La(OTf)3/TfOH) ortho_isomer->solve_ortho Yes solve_polyacylation Solution: - Reduce reaction time/temp - Check stoichiometry polyacylation->solve_polyacylation Yes solve_no_reaction Solution: - Increase catalyst activity - Consider microwave irradiation no_reaction->solve_no_reaction Yes

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation of fluorobenzene.

Reaction_Pathway reactants Fluorobenzene + Acyl Chloride/Anhydride acylium Acylium Ion [R-C=O]+ reactants->acylium + Catalyst catalyst Lewis Acid (e.g., AlCl3, La(OTf)3) catalyst->acylium intermediate Sigma Complex (Arenium Ion) acylium->intermediate + Fluorobenzene para_product para-Acylfluorobenzene (Major Product) intermediate->para_product -H+ ortho_product ortho-Acylfluorobenzene (Minor Product) intermediate->ortho_product -H+ (Steric Hindrance)

Caption: Simplified reaction pathway for the Friedel-Crafts acylation of fluorobenzene.

References

optimizing reaction conditions for 4-Chloro-4'-fluorobutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-4'-fluorobutyrophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[1][2] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4]

Q2: Why is para-substitution the major product in the Friedel-Crafts acylation of fluorobenzene?

The fluorine atom on the benzene (B151609) ring is an ortho-, para- director in electrophilic aromatic substitution.[5] However, the para-substituted product, this compound, is predominantly formed due to steric hindrance at the ortho position.[5][6] The bulky acylium ion electrophile experiences less spatial repulsion when attacking the para position compared to the position adjacent to the fluorine atom.[5] In fact, electrophilic aromatic substitution on fluorobenzene can result in approximately 90% para-substituted product.[7]

Q3: Can polyacylation occur during the synthesis?

Polyacylation is a potential side reaction in Friedel-Crafts acylation; however, it is less common in this specific synthesis.[5] The acyl group introduced onto the fluorobenzene ring is deactivating, making the aromatic ring less susceptible to a second acylation reaction.[3][8] Harsh reaction conditions, such as high temperatures or a large excess of the acylating agent or catalyst, can increase the likelihood of diacylation.[5]

Q4: What is the role of anhydrous aluminum chloride (AlCl₃) in the reaction?

Anhydrous aluminum chloride acts as a Lewis acid catalyst.[4][9] It coordinates with the 4-chlorobutyryl chloride to generate a highly electrophilic acylium ion. This acylium ion is the reactive species that is then attacked by the electron-rich fluorobenzene ring to form the desired product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The AlCl₃ may have been deactivated by moisture.[4][9][10] 2. Poor Quality Reagents: Fluorobenzene or 4-chlorobutyryl chloride may be impure. 3. Incorrect Stoichiometry: Inappropriate molar ratios of reactants and catalyst.1. Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). Ensure all glassware is thoroughly dried (flame-dried or oven-dried).[11] 2. Purify Reagents: Distill fluorobenzene and 4-chlorobutyryl chloride before use if their purity is questionable. 3. Optimize Stoichiometry: A slight excess of the acylating agent (e.g., 1.05-1.1 equivalents) and a stoichiometric amount of AlCl₃ relative to the acylating agent is a good starting point.[12]
Formation of Significant Side Products (e.g., ortho-isomer) 1. High Reaction Temperature: Elevated temperatures can overcome the steric barrier for ortho-acylation, reducing the para-selectivity. 2. Catalyst Choice: While AlCl₃ is common, other Lewis acids might offer different selectivity.1. Maintain Low Temperature: Conduct the addition of reagents and the initial phase of the reaction at a low temperature (e.g., 0-5 °C in an ice bath). Allow the reaction to proceed at a controlled temperature (e.g., room temperature) while monitoring its progress.[12] 2. Explore Alternative Catalysts: While less common for this specific synthesis on a lab scale, other Lewis acids like iron(III) chloride (FeCl₃) or solid acid catalysts could be investigated for improved selectivity.[13][14]
Difficult Work-up (e.g., Emulsion Formation) 1. Incomplete Quenching: The aluminum chloride-product complex may not be fully hydrolyzed. 2. Formation of Aluminum Hydroxide: Quenching with water alone can produce gelatinous aluminum hydroxide, leading to emulsions.1. Proper Quenching Technique: Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][12] This ensures the decomposition of the aluminum complexes and keeps the aluminum salts dissolved in the aqueous layer. 2. Use of Acidified Water: The acidic quench prevents the precipitation of aluminum hydroxide.[11]
Product Purity Issues After Purification 1. Inefficient Purification: The chosen method (e.g., column chromatography, recrystallization) may not be optimal for separating the product from impurities. 2. Co-elution of Isomers: The ortho- and para-isomers may have similar polarities, making separation by column chromatography challenging.1. Optimize Purification Protocol: For column chromatography, experiment with different solvent systems to achieve better separation. A common eluent system is a mixture of ethyl acetate (B1210297) and n-hexane.[15] For recrystallization, test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. 2. Fine-tune Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase to improve the resolution between isomers if the ortho-isomer is a significant impurity.

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation Synthesis of this compound

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and n-hexane for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the flask to 0-5 °C using an ice-water bath. To the dropping funnel, add a solution of 4-chlorobutyryl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes, again maintaining a low temperature.

  • Reaction Progression: After the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Once the reaction is complete, cool the reaction flask in an ice bath and slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.[3]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and n-hexane as the eluent to yield pure this compound.[16][15]

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Reagents & Solvent (Fluorobenzene, 4-Chlorobutyryl Chloride, AlCl₃, DCM) setup Reaction Setup (Inert Atmosphere, 0-5°C) reagents->setup glassware Dry Glassware (Flame or Oven-Dried) glassware->setup addition Slow Addition of Reagents setup->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quench Quench in Ice/HCl stirring->quench extract Extraction with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry purify Purification (Column Chromatography) dry->purify product product purify->product Final Product Troubleshooting_Logic start Low Yield or Reaction Failure check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry check_moisture->check_reagents No remedy_moisture Use Anhydrous Conditions: - Fresh, dry AlCl₃ - Dry glassware - Inert atmosphere check_moisture->remedy_moisture Yes check_temp Review Temperature Control check_reagents->check_temp OK remedy_reagents Purify/Verify Reagents Adjust Molar Ratios check_reagents->remedy_reagents Issue Found remedy_temp Maintain Low Temperature During Addition check_temp->remedy_temp Issue Found

References

Technical Support Center: Synthesis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-4'-fluorobutyrophenone. Our goal is to help you prevent the formation of byproducts, such as from polyacylation, and optimize your reaction for a high yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (B109758).[1][2]

Q2: Why is polyacylation generally not a major concern in this synthesis?

Unlike Friedel-Crafts alkylation, Friedel-Crafts acylation is less prone to polysubstitution. The acyl group attached to the fluorobenzene ring is electron-withdrawing, which deactivates the ring, making it less susceptible to further acylation.[3][4]

Q3: Under what conditions might polyacylation occur?

While less common, polyacylation can occur under harsh reaction conditions.[3] Factors that could contribute to the formation of diacylated products include:

  • High reaction temperatures

  • An excessive amount of the acylating agent (4-chlorobutyryl chloride)

  • A highly active catalyst system

Q4: What are other potential side products in this reaction?

Besides polyacylation, another common side product is the ortho-substituted isomer (2-Chloro-4'-fluorobutyrophenone). However, the para-substituted product is generally favored due to less steric hindrance.[3]

Troubleshooting Guide: Preventing Polyacylation and Other Side Reactions

Problem: I am observing the formation of diacylated byproducts in my reaction.

Possible Cause Recommended Solution
Excess Acylating Agent Carefully control the stoichiometry. A slight excess of 4-chlorobutyryl chloride (e.g., 1.05 equivalents relative to fluorobenzene) is often sufficient.[5]
High Reaction Temperature Maintain a lower reaction temperature. The reaction can often proceed efficiently at room temperature (around 20°C) or even lower with an ice bath during the addition of reagents.[1][2]
Prolonged Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2] Once the starting material is consumed, proceed with the work-up to avoid the formation of side products. A typical reaction time is around 4 hours.[1][5]
Catalyst Activity Ensure the anhydrous aluminum chloride is fresh and has not been deactivated by moisture.[6][7]

Problem: My yield of the desired para-isomer is low, and I have a significant amount of the ortho-isomer.

Possible Cause Recommended Solution
High Reaction Temperature Higher temperatures can sometimes overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[3] It is advisable to run the reaction at a controlled, lower temperature.
Solvent Choice While dichloromethane is common, the choice of solvent can influence regioselectivity in Friedel-Crafts reactions.[6] However, for fluorobenzene, para-substitution is strongly favored.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride

This protocol is based on a reported synthesis with a yield of approximately 89-90%.[1][2]

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • Anhydrous sodium sulfate

Procedure:

  • In a three-neck flask equipped with a dropping funnel and a thermometer, dissolve a specific amount of fluorobenzene and anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Dissolve 4-chlorobutyryl chloride in anhydrous dichloromethane and add it to the dropping funnel.

  • Slowly add the 4-chlorobutyryl chloride solution to the cooled fluorobenzene mixture while stirring. Maintain the temperature at around 5°C during the addition.[1]

  • After the addition is complete, allow the reaction to proceed at room temperature (around 20°C) for approximately 4 hours.[1][5]

  • Monitor the reaction using TLC.

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.[2]

Quantitative Data Summary

ParameterValueReference
Yield 89.0% - 90%[1][2]
Molar Ratio (Fluorobenzene : 4-Chlorobutyryl chloride) 1 : 1.05[2][5]
Reaction Temperature 20°C[1][2]
Reaction Time 4 hours[1][5]
Catalyst Anhydrous aluminum chloride[1][2]
Solvent Dichloromethane[1][2]

Visualizations

Troubleshooting_Polyacylation Troubleshooting Polyacylation start Polyacylation Detected? check_stoichiometry Verify Stoichiometry (Fluorobenzene : Acylating Agent) start->check_stoichiometry Yes remedy_stoichiometry Use Slight Excess of Acylating Agent (e.g., 1:1.05) check_stoichiometry->remedy_stoichiometry check_temp Review Reaction Temperature remedy_temp Maintain Lower Temperature (e.g., 20°C or below) check_temp->remedy_temp check_time Evaluate Reaction Time remedy_time Monitor with TLC and Quench Promptly check_time->remedy_time remedy_stoichiometry->check_temp remedy_temp->check_time end_node Optimized for Monoacylation remedy_time->end_node

Caption: Troubleshooting logic for preventing polyacylation.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Prepare Anhydrous Reactants (Fluorobenzene, Dichloromethane) mix_reactants Mix Fluorobenzene, AlCl₃, and Dichloromethane prep_reactants->mix_reactants prep_catalyst Prepare Anhydrous AlCl₃ prep_catalyst->mix_reactants cool_mixture Cool Mixture (Ice Bath) mix_reactants->cool_mixture add_acyl Slowly Add 4-Chlorobutyryl Chloride (Control Temperature) cool_mixture->add_acyl react React at Room Temperature (e.g., 4h) (Monitor with TLC) add_acyl->react quench Quench with Ice Water react->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Optional) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-4'-fluorobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary source of impurities is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. The most common impurities are:

  • 2-Chloro-4'-fluorobutyrophenone (ortho-isomer): Formation of the ortho-substituted isomer is a common side reaction. While the para-isomer is sterically favored, changes in reaction conditions can increase the yield of the ortho-isomer.

  • Diacylation products: Although less common due to the deactivating effect of the first acyl group, harsh reaction conditions can lead to the introduction of a second acyl group on the fluorobenzene ring.[1]

  • Unreacted starting materials: Residual fluorobenzene and 4-chlorobutyryl chloride may be present in the crude product.

  • Byproducts from the Lewis acid catalyst: Hydrolysis of the Lewis acid (e.g., aluminum chloride) can lead to the formation of byproducts that may complicate purification.

Q2: How can I minimize the formation of the ortho-isomer during the synthesis?

A2: Optimizing the reaction conditions is crucial for maximizing the yield of the desired para-isomer. Key parameters to control include:

  • Temperature: Lower reaction temperatures generally favor the formation of the para-isomer due to steric hindrance at the ortho position.

  • Catalyst Choice and Concentration: The type and amount of Lewis acid catalyst can influence the isomer ratio. Using a milder Lewis acid or avoiding a large excess can sometimes improve para-selectivity.

  • Solvent: The choice of solvent can affect the reaction rate and selectivity. Non-polar solvents are typically used in Friedel-Crafts acylations.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most common and effective purification methods are:

  • Column Chromatography: This is a highly effective method for separating the desired para-isomer from the ortho-isomer and other impurities.

  • Recrystallization: This method can be used to obtain highly pure product, provided a suitable solvent system is identified. It is often used as a final purification step after initial purification by another method like chromatography.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomeric byproducts.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and quantification of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals. The different substitution patterns of the aromatic protons in the ortho- and para-isomers can be distinguished in the ¹H NMR spectrum.[5]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the ketone functional group and the aromatic substitution pattern. The out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ region can help distinguish between ortho- and para-isomers.[5]

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of ortho- and para-isomers.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is critical for separating isomers. A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). A typical eluent system is 20% ethyl acetate in n-hexane.[2] If separation is poor, try decreasing the polarity of the eluent (e.g., 10-15% ethyl acetate in n-hexane) to increase the retention time and improve resolution.
Column Overloading Loading too much crude product onto the column will lead to broad peaks and poor separation. For a standard laboratory-scale column, start with a sample-to-adsorbent ratio of 1:50 to 1:100 by weight.
Improper Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the column is packed uniformly and the top of the adsorbent bed is level.
Flow Rate is Too High A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution. Optimize the flow rate to allow for proper equilibration.

Problem 2: Product is eluting with the solvent front.

Possible Cause Troubleshooting Steps
Eluent is Too Polar If the product has a low affinity for the stationary phase and a high affinity for the mobile phase, it will elute too quickly. Decrease the polarity of the eluent significantly (e.g., start with pure hexane (B92381) and gradually increase the polarity).
Recrystallization

Problem 1: The compound oils out instead of crystallizing.

Possible Cause Troubleshooting Steps
Solution is Supersaturated at Too High a Temperature The compound is coming out of solution above its melting point. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce crystallization.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound, even at low temperatures. A two-solvent system might be more effective. Dissolve the compound in a small amount of a good solvent (e.g., ethanol, acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
Presence of Impurities Impurities can inhibit crystal formation. It is often beneficial to perform a preliminary purification by column chromatography before recrystallization.

Problem 2: No crystals form upon cooling.

Possible Cause Troubleshooting Steps
Solution is Not Saturated The concentration of the compound is too low for crystals to form. Evaporate some of the solvent to increase the concentration and then try cooling again.
Supersaturation The solution is supersaturated, but crystallization has not been initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Seeding the solution with a pure crystal can also be effective.
Cooling Too Rapidly Rapid cooling can sometimes lead to the formation of a supersaturated solution or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Column Chromatography Purification

Objective: To separate this compound from its ortho-isomer and other impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., pure n-hexane) and gradually increase the polarity. A common eluent system for this compound is 20% ethyl acetate in n-hexane.[2]

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp. The para-isomer is generally less polar and will have a higher Rf value than the ortho-isomer.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

Objective: To obtain high-purity this compound.

Materials:

  • Partially purified this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For aryl ketones, solvents like ethanol, isopropanol, or toluene (B28343) can be effective.[6] A two-solvent system like ethanol-water or hexane-ethyl acetate can also be explored.[7]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

Table 1: GC-MS Fragmentation of this compound

m/zInterpretation
200Molecular ion [M]⁺
164[M - HCl]⁺
138[M - C₄H₆Cl]⁺
123[FC₆H₄CO]⁺
107[C₆H₄F]⁺

Data based on typical fragmentation patterns observed in GC-MS analysis.[2]

Table 2: Typical Purity Levels for this compound

Purification Method Typical Purity (%) Key Impurities Removed
Single Column Chromatography >97% (GC)[8][9]Ortho-isomer, starting materials
Recrystallization >98%Residual isomers, minor impurities
Combined Chromatography & Recrystallization >99%Trace impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product (from Friedel-Crafts Acylation) col_chrom Column Chromatography start->col_chrom purity_check1 Purity > 97%? col_chrom->purity_check1 recryst Recrystallization purity_check2 Purity > 99%? recryst->purity_check2 purity_check1->recryst No final_product Purified Product purity_check1->final_product Yes purity_check2->col_chrom No, re-purify purity_check2->final_product Yes

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recryst Recrystallization start Purification Issue Identified poor_sep Poor Isomer Separation start->poor_sep oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals check_solvent Adjust Eluent Polarity poor_sep->check_solvent check_loading Reduce Sample Load check_solvent->check_loading check_packing Repack Column check_loading->check_packing slow_cool Cool Slowly oiling_out->slow_cool change_solvent Use Two-Solvent System oiling_out->change_solvent concentrate Concentrate Solution no_crystals->concentrate scratch_seed Scratch/Seed no_crystals->scratch_seed

Caption: Troubleshooting logic for common purification challenges.

References

degradation pathways of 4-Chloro-4'-fluorobutyrophenone under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-4'-fluorobutyrophenone. It focuses on understanding and managing its degradation under various stress conditions encountered during experimental studies.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I observe a new, more polar peak in my reverse-phase HPLC chromatogram after subjecting my sample to acidic or basic conditions. What is this likely to be?

A1: The appearance of a more polar peak under hydrolytic stress (acidic or basic) strongly suggests the hydrolysis of the chloro group on the butyrophenone (B1668137) chain. The likely degradation product is 4-Hydroxy-4'-fluorobutyrophenone, where the chlorine atom is replaced by a hydroxyl group. This modification increases the polarity of the molecule, leading to an earlier elution time in reverse-phase chromatography.

Q2: My sample of this compound shows multiple degradation peaks after exposure to a strong oxidizing agent like hydrogen peroxide. What are the potential degradation pathways?

A2: Oxidative stress can lead to several degradation products. The butyrophenone side chain is a likely target for oxidation. Potential degradation products could include smaller carboxylic acids resulting from the cleavage of the keto-alkyl chain. While the fluorinated aromatic ring is relatively stable, oxidation is still a possibility under harsh conditions.

Q3: After exposing my sample to high temperatures, I notice a significant loss of the parent compound but no major degradation peaks in my HPLC analysis. Why is this?

A3: High thermal stress can cause decomposition of this compound into volatile products. Thermal decomposition can generate gaseous byproducts such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[1] These volatile compounds would not be detected by typical HPLC methods, explaining the loss of the parent compound without the appearance of corresponding non-volatile degradation products in the chromatogram.

Q4: I am conducting a photostability study and observe several new peaks. What kind of reactions should I expect?

A4: Aromatic ketones are known to be susceptible to photolytic degradation. Exposure to UV light can induce photoreduction of the ketone group. Additionally, the carbon-chlorine bond can undergo photolytic cleavage, leading to the formation of radical species. These radicals can then initiate a cascade of further reactions, resulting in a complex mixture of degradation products. It is also important to protect samples from light during routine handling and storage to prevent inadvertent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure and data from related butyrophenone compounds, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Conversion of the chloro group to a hydroxyl group under acidic or basic conditions.

  • Oxidation: Primarily affecting the butyrophenone side chain.

  • Photolysis: Photoreduction of the ketone and cleavage of the carbon-chlorine bond.

  • Thermal Degradation: Decomposition into volatile products at high temperatures.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it should be stored at room temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[2]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically a reverse-phase HPLC method, must be able to separate the intact this compound from its potential degradation products. To develop such a method, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products. The analytical method is then developed and optimized to achieve baseline separation of the parent compound from all generated degradation peaks.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound under Stress Conditions.

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acidic Hydrolysis Nucleophilic substitution4-Hydroxy-4'-fluorobutyrophenone
Basic Hydrolysis Nucleophilic substitution4-Hydroxy-4'-fluorobutyrophenone
Oxidation Side-chain oxidation/cleavageFluorobenzoic acid and related smaller chain acids
Thermal DecompositionVolatile products (e.g., CO, CO2, HCl, HF)
Photolytic Photoreduction, C-Cl bond cleavage1-(4-fluorophenyl)-1-butanol, radical recombination products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the typical conditions for inducing the degradation of this compound. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours), monitoring periodically.

    • After the desired degradation is achieved, cool the solution and neutralize it with an appropriate base (e.g., 0.1 M NaOH) before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified duration, with monitoring.

    • Once the target degradation is reached, cool and neutralize with an appropriate acid (e.g., 0.1 M HCl) prior to analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a set time (e.g., 24 hours), protected from light.

    • Analyze the sample after the stress period.

  • Thermal Degradation:

    • Place the solid compound or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48-72 hours).

    • For solutions, ensure the solvent is stable at the tested temperature.

    • After exposure, cool the sample and dissolve it in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze both the exposed and control samples.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation Parent_H This compound Deg1_H 4-Hydroxy-4'-fluorobutyrophenone Parent_H->Deg1_H Acid or Base (H2O) Parent_O This compound Deg1_O Fluorobenzoic acid + other fragments Parent_O->Deg1_O [O] (e.g., H2O2) Parent_P This compound Deg1_P Photoreduction/Radical Products Parent_P->Deg1_P UV/Vis Light Parent_T This compound Deg1_T Volatile Products (HCl, HF, COx) Parent_T->Deg1_T High Temperature

Caption: Plausible degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify end End: Establish Degradation Profile identify->end

Caption: General experimental workflow for a forced degradation study.

References

managing exothermic reactions in 4-Chloro-4'-fluorobutyrophenone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-4'-fluorobutyrophenone. The focus is on managing the exothermic nature of the Friedel-Crafts acylation reaction to ensure safety and optimal product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (B109758).

Q2: Is the Friedel-Crafts acylation for this synthesis an exothermic reaction?

Yes, the Friedel-Crafts acylation is a highly exothermic reaction. The formation of the acylium ion intermediate and its subsequent reaction with the aromatic ring release a significant amount of heat.[1] Without proper temperature control, this can lead to a rapid increase in reaction temperature, potentially causing a runaway reaction.[2]

Q3: What are the main safety concerns associated with this synthesis?

The primary safety concerns are:

  • Thermal Runaway: The exothermic nature of the reaction can lead to a rapid and uncontrolled increase in temperature and pressure if cooling is inadequate.[2]

  • Hazardous Materials: Anhydrous aluminum chloride reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[3] Both 4-chlorobutyryl chloride and this compound are irritating to the skin, eyes, and respiratory system.[1]

  • Pressure Buildup: The reaction generates HCl gas as a byproduct, which can lead to a pressure increase in a closed system.

Q4: What are the typical side products in this reaction?

The main side product is the ortho-isomer (2-Chloro-4'-fluorobutyrophenone). The para-isomer is generally favored due to less steric hindrance.[4] Polyacylation is less common because the first acyl group deactivates the aromatic ring towards further substitution.[4]

Troubleshooting Guide: Managing Exothermic Reactions

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature control.

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase (Temperature Excursion) 1. Too rapid addition of acylating agent: The rate of heat generation exceeds the cooling capacity. 2. Inadequate cooling: Insufficient coolant flow, high coolant temperature, or poor heat transfer. 3. High concentration of reactants: More concentrated reactants lead to a faster reaction rate and more heat generated per unit volume. 4. Localized heating (hot spots): Poor mixing can lead to areas of high reactant concentration and localized temperature spikes.1. Reduce the addition rate of 4-chlorobutyryl chloride immediately. Consider a semi-batch process where the acylating agent is added slowly and controllably.[2] 2. Ensure the cooling bath is at the correct temperature (e.g., ice-water bath at 0-5°C) and that there is good circulation of the coolant. Ensure the reaction flask is adequately immersed. 3. Use a more dilute solution of reactants. 4. Ensure vigorous and efficient stirring throughout the reaction.
Reaction does not initiate, followed by a sudden, sharp temperature rise Induction period: The reaction may have a delayed start, after which it proceeds very rapidly.1. Ensure all reagents are anhydrous and the catalyst is active. 2. Add a small portion of the acylating agent and wait for a slight temperature increase before continuing the addition at a controlled rate. 3. If the reaction does not start, do not continue to add large amounts of the acylating agent. Cautiously warm the mixture slightly to initiate the reaction, but be prepared for a rapid exotherm.
Formation of significant amounts of ortho-isomer High reaction temperature: Higher temperatures can overcome the steric hindrance at the ortho position, reducing selectivity for the para-product.[4]Maintain a low and consistent reaction temperature (0-5°C) during the addition of the acylating agent.
Emergency Shutdown for a Runaway Reaction Loss of cooling, uncontrolled addition of reactants, or other unforeseen events. 1. Immediately stop the addition of all reactants. 2. If possible and safe, add a quenching agent (e.g., a cold, inert solvent) to dilute the reaction mixture and absorb heat. 3. If the reactor is equipped with an emergency cooling system, activate it. 4. If pressure is building rapidly, vent the reactor to a safe location through a scrubber if hazardous gases are expected. 5. Evacuate the area and follow established emergency procedures.

Quantitative Data

Estimated Heat of Reaction

The heat of reaction (ΔHrxn) for the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride can be estimated using the enthalpies of formation (ΔHf°) of the reactants and products.

Reaction: C₆H₅F + ClCO(CH₂)₃Cl + AlCl₃ → C₁₀H₁₀ClFO + HCl + AlCl₃

Since AlCl₃ acts as a catalyst and is regenerated, its enthalpy of formation is not included in the overall reaction enthalpy calculation, but it's important to note that the formation of the AlCl₃-ketone complex is a significant exothermic step.

Compound Formula State ΔHf° (kJ/mol) Source
FluorobenzeneC₆H₅Fliquid-110.0 ± 1.3[5][6]
4-Chlorobutyryl chlorideC₄H₆Cl₂Oliquid-269.95 (estimated)[7]
This compoundC₁₀H₁₀ClFOliquid-354.2 (estimated)Joback Method Estimation*
Hydrogen ChlorideHClgas-92.3Standard Value

*Estimation of ΔHf° for this compound using the Joback Method: [8][9]

The Joback method is a group contribution method used to estimate thermochemical data. The molecule is broken down into its constituent groups:

  • 4 x =CH- (aromatic)

  • 1 x =C-F (aromatic)

  • 1 x =C< (aromatic, substituted)

  • 1 x >C=O (ketone)

  • 2 x -CH₂-

  • 1 x -CH₂Cl

By summing the group contributions for the enthalpy of formation, a value of -354.2 kJ/mol is estimated.

Estimated Heat of Reaction (ΔHrxn):

ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants) ΔHrxn = [(-354.2) + (-92.3)] - [(-110.0) + (-269.95)] ΔHrxn ≈ -66.55 kJ/mol

This negative value confirms the exothermic nature of the reaction. It is important to note that this is an estimation and the actual heat of reaction should be determined experimentally using reaction calorimetry for process safety and scale-up.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol outlines the synthesis with an emphasis on managing the exothermic reaction.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb the evolved HCl gas).

    • Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃ catalyst.

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension:

    • In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0°C using an ice-water bath.

  • Addition of Reactants:

    • Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.

    • Slowly add the 4-chlorobutyryl chloride solution to the stirred AlCl₃ suspension while maintaining the temperature between 0-5°C.

    • In a separate dropping funnel, add fluorobenzene (1.1 equivalents).

    • Add the fluorobenzene dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the temperature does not exceed 5°C. This slow, controlled addition is critical for managing the exotherm.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5°C for another 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. This step is also exothermic and should be performed with caution in a fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation.

Visualizations

Experimental Workflow

experimental_workflow A Setup: Dry glassware under inert atmosphere B Suspend AlCl3 in CH2Cl2 A->B C Cool to 0-5 °C B->C D Slowly add 4-chlorobutyryl chloride C->D E Slowly add fluorobenzene D->E F Stir at 0-5 °C for 1-2 hours E->F G Monitor by TLC F->G H Quench with ice/HCl G->H If complete I Work-up and Extraction H->I J Purification by vacuum distillation I->J

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting a Temperature Excursion

troubleshooting_exotherm Start Temperature Excursion Detected StopAddition Immediately Stop Reactant Addition Start->StopAddition AssessCooling Assess Cooling System StopAddition->AssessCooling IncreaseCooling Increase Cooling Capacity AssessCooling->IncreaseCooling Yes CoolingOK Cooling is Effective? AssessCooling->CoolingOK No IncreaseCooling->CoolingOK Controlled Temperature Under Control CoolingOK->Controlled Yes Emergency Initiate Emergency Shutdown CoolingOK->Emergency No Quench Consider Quenching (if safe) Emergency->Quench

Caption: Troubleshooting logic for a temperature excursion event.

References

Technical Support Center: Synthesis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Chloro-4'-fluorobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Q2: Why is Friedel-Crafts acylation preferred over alkylation for this synthesis at scale?

A2: Friedel-Crafts acylation is advantageous for several reasons. Firstly, the acylium ion intermediate is not prone to rearrangement, leading to a more specific product. Secondly, the product, an aryl ketone, is deactivated towards further electrophilic aromatic substitution, which prevents polyacylation and the formation of multiple byproducts.[1][2] This is a significant advantage in large-scale production where product purity and yield are critical.

Q3: What are the primary safety concerns during the scale-up of this synthesis?

A3: The primary safety concerns revolve around the handling of anhydrous aluminum chloride, which is highly reactive with moisture and releases significant heat. The reaction also generates hydrogen chloride (HCl) gas, which is corrosive and requires proper scrubbing. Additionally, the quenching of the reaction is highly exothermic and must be carefully controlled to prevent thermal runaway.

Q4: What are typical yields for this reaction at an industrial scale?

A4: While yields can vary depending on the specific process parameters and equipment, scaled-up syntheses can often achieve yields in the range of 80-90%. Lab-scale syntheses have reported yields around 85-90%.[3]

Q5: What are the common impurities found in the final product?

A5: Common impurities may include unreacted starting materials (fluorobenzene and 4-chlorobutyryl chloride), isomers of the desired product if temperature control is poor, and potential byproducts from side reactions. Residual solvents from the reaction and workup may also be present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Deactivation of the AlCl₃ catalyst due to moisture. 3. Sub-optimal reaction temperature. 4. Loss of product during workup and purification.1. Monitor reaction progress using techniques like GC or HPLC to ensure completion. 2. Ensure all reagents, solvents, and equipment are strictly anhydrous. 3. Optimize the reaction temperature; too low may slow the reaction, while too high can lead to side products. 4. Optimize extraction and purification steps. Consider back-extraction of aqueous layers.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, leading to polymerization or charring. 2. Presence of impurities in starting materials.1. Maintain strict temperature control throughout the reaction. Consider a jacketed reactor with a reliable cooling system. 2. Use high-purity starting materials.
Difficult Phase Separation During Quenching 1. Formation of stable emulsions. 2. Precipitation of aluminum salts at the interface.1. Add a saturated brine solution to help break the emulsion. 2. If aluminum salts have precipitated, a small amount of dilute HCl can be added to dissolve them.[4] Filtration through a bed of celite may also be effective.[4]
Violent or Uncontrolled Quenching 1. The reaction of unreacted AlCl₃ with water is highly exothermic.[4][5]1. Cool the reaction mixture significantly before quenching. 2. Add the reaction mixture slowly in a controlled manner to a vigorously stirred slurry of crushed ice and water.[1][4] Never add water directly to the reaction mixture.
Product Fails Purity Specifications 1. Inefficient purification. 2. Isomeric impurities from poor regioselectivity.1. For industrial scale, consider fractional distillation under reduced pressure or recrystallization from an appropriate solvent system. 2. Ensure proper temperature control during the Friedel-Crafts reaction to favor para-substitution.
Significant HCl Off-Gassing 1. This is an expected byproduct of the reaction.1. Equip the reactor with a gas outlet that leads to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl gas.
Issues with Aluminum Waste Disposal 1. Large quantities of aluminum salts are generated during workup.1. Consider processes to convert the spent aluminum chloride into value-added products like polyaluminum chloride (PAC), which can be used as a coagulant in wastewater treatment.[6][7]

Quantitative Data Summary

Parameter Laboratory Scale Industrial Scale (Typical)
Fluorobenzene:4-chlorobutyryl chloride Ratio 1:1 to 1.2:1Optimized for slight excess of fluorobenzene
Catalyst (AlCl₃) Loading 1.1 - 1.3 equivalentsOptimized for minimal effective loading
Reaction Temperature 0 - 25°C10 - 30°C (with robust cooling)
Reaction Time 2 - 6 hoursMonitored to completion (typically 4-8 hours)
Solvent Dichloromethane, 1,2-dichloroethaneDichloromethane or other suitable chlorinated solvent
Quenching Temperature 0 - 5°C< 10°C
Typical Yield 85-90%80-90%
Purification Method Column ChromatographyFractional Distillation / Recrystallization

Experimental Protocol: Scale-Up Synthesis

1. Reactor Preparation:

  • Ensure a glass-lined or other suitably corrosion-resistant reactor is clean and dry.

  • The reactor should be equipped with a mechanical stirrer, a temperature probe, a port for reagent addition, and a reflux condenser connected to an HCl scrubbing system.

  • Inert the reactor atmosphere with dry nitrogen.

2. Charge and Cool:

  • Charge the reactor with fluorobenzene and the chosen anhydrous solvent (e.g., dichloromethane).

  • Begin agitation and cool the mixture to 0-5°C using a chiller.

3. Catalyst Addition:

  • Under a nitrogen blanket, add anhydrous aluminum chloride portion-wise to the stirred mixture, ensuring the temperature does not exceed 15°C.

4. Acyl Chloride Addition:

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture via an addition funnel or pump, maintaining the temperature between 10-20°C.

  • The addition rate should be controlled to manage the exotherm and HCl off-gassing.

5. Reaction:

  • After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 4-8 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

6. Quenching:

  • In a separate, appropriately sized vessel, prepare a slurry of crushed ice and water.

  • Once the reaction is complete, cool the reaction mixture to 0-5°C.

  • Slowly and carefully transfer the reaction mixture into the vigorously stirred ice-water slurry. The rate of addition should be controlled to keep the quench temperature below 20°C.

7. Workup:

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with the reaction solvent to recover any dissolved product.

  • Combine the organic layers and wash sequentially with dilute HCl, water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

8. Purification:

  • Filter off the drying agent.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification prep Inert & Dry Reactor charge Charge Fluorobenzene & Solvent prep->charge cool1 Cool to 0-5°C charge->cool1 add_cat Add AlCl₃ cool1->add_cat add_acyl Add 4-Chlorobutyryl Chloride (10-20°C) add_cat->add_acyl react React at 20-25°C add_acyl->react quench Quench in Ice/Water react->quench separate Phase Separation quench->separate wash Wash Organic Layer separate->wash dry Dry & Filter wash->dry purify Distill / Recrystallize dry->purify product Final Product purify->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_tree cluster_reaction_params Reaction Parameters cluster_workup_params Workup & Purification start Low Yield or Purity Issue? incomplete Incomplete Reaction? start->incomplete Check Reaction quench_issue Quenching Problem? start->quench_issue Check Workup temp_issue Temperature Control Issue? incomplete->temp_issue No sol_incomplete Action: Increase reaction time / Monitor completion (GC/HPLC) incomplete->sol_incomplete Yes moisture Moisture Contamination? temp_issue->moisture No sol_temp Action: Verify cooling system / Check for exotherm spikes temp_issue->sol_temp Yes sol_moisture Action: Use anhydrous reagents & solvent / Inert atmosphere moisture->sol_moisture Yes purify_issue Purification Inefficient? quench_issue->purify_issue No sol_quench Action: Slow addition to ice/water / Ensure vigorous stirring quench_issue->sol_quench Yes sol_purify Action: Optimize distillation parameters / Choose better recrystallization solvent purify_issue->sol_purify Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-4'-fluorobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the impact of catalyst purity on this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic method for synthesizing this compound?

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

Q2: How critical is the purity of the aluminum chloride (AlCl₃) catalyst in this synthesis?

Catalyst purity is of paramount importance. The presence of impurities, particularly moisture, can significantly reduce the yield and purity of the final product. Anhydrous conditions are essential for the success of the reaction.

Q3: What are the most common impurities in commercial AlCl₃ and how do they affect the reaction?

The most common and detrimental impurity is water. AlCl₃ is highly hygroscopic and readily reacts with water to form aluminum hydroxide (B78521) and hydrochloric acid, which deactivates the catalyst. Another common impurity is iron trichloride (B1173362) (FeCl₃), which is a weaker Lewis acid than AlCl₃ and can lead to lower reaction rates and yields.

Q4: Can hydrated aluminum chloride be used for this reaction?

No, hydrated aluminum chloride is ineffective as a catalyst for Friedel-Crafts acylation. The water molecules coordinated to the aluminum center prevent it from acting as a Lewis acid to activate the 4-chlorobutyryl chloride.

Q5: What are the expected side products in the synthesis of this compound?

The primary side product is the ortho-isomer, 2-Chloro-4'-fluorobutyrophenone. The desired product is the para-isomer, which is sterically favored. Under harsh reaction conditions or with a poorly selective catalyst, the proportion of the ortho-isomer may increase. Di-acylation products are also possible but less common as the butyrophenone (B1668137) group deactivates the aromatic ring to further substitution.

Q6: My reaction yield is low despite using anhydrous AlCl₃. What other factors related to the catalyst could be the cause?

Even if the AlCl₃ is nominally anhydrous, its "activity" can vary. Older bottles or those that have been improperly handled may have a partially hydrolyzed surface, reducing the amount of active catalyst. The physical form of the AlCl₃ (e.g., fine powder vs. larger granules) can also affect its reactivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Deactivation by Moisture: The most common cause of reaction failure is the presence of water in the reagents, solvent, or glassware.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened, high-purity anhydrous AlCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst Activity: The grade and age of the AlCl₃ can significantly impact its effectiveness.Use a high-purity grade of AlCl₃ from a reputable supplier. For highly sensitive reactions, consider purifying the AlCl₃ by sublimation.
Formation of a Dark, Tarry Mixture Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reactants and products.Maintain the recommended reaction temperature. The addition of 4-chlorobutyryl chloride to the fluorobenzene and AlCl₃ mixture should be done slowly and at a low temperature (e.g., 0-5 °C).
Impure Reactants: Impurities in the fluorobenzene or 4-chlorobutyryl chloride can lead to side reactions and charring.Use freshly distilled fluorobenzene and 4-chlorobutyryl chloride.
High Proportion of Ortho-Isomer Reaction Temperature Too High: Higher temperatures can overcome the steric hindrance at the ortho position, leading to reduced selectivity.Maintain a lower reaction temperature throughout the addition and reaction period.
Catalyst Choice: While AlCl₃ is standard, its activity can sometimes lead to lower selectivity.In some cases, a milder Lewis acid catalyst may provide better selectivity, although this may require optimization of reaction conditions.
Reaction Fails to Initiate Poor Quality AlCl₃: The catalyst may be largely inactive due to hydrolysis.Use a fresh bottle of high-purity, anhydrous AlCl₃.
Passivated Reactants: The surface of the reactants may have impurities that inhibit the reaction.Ensure the purity of fluorobenzene and 4-chlorobutyryl chloride.

Data Presentation

The following table summarizes the expected impact of catalyst purity on the synthesis of this compound. Please note that these are representative trends and actual results may vary based on specific experimental conditions.

Catalyst GradePurity SpecificationExpected Yield of this compoundExpected Selectivity (para:ortho)Notes
High Purity (Sublimed) > 99.9% Anhydrous AlCl₃Excellent (>90%)High (>95:5)Recommended for achieving high yield and purity. Minimizes side reactions.
Reagent Grade ≥ 98% Anhydrous AlCl₃Good to Excellent (80-95%)Good (90:10 to 95:5)Generally suitable for most applications. Ensure the bottle is new and handled under anhydrous conditions.
Technical Grade Variable purity, may contain significant moisture and iron impurities.Poor to Moderate (Variable, <70%)Lower (Variable)Not recommended. Likely to cause low yields, increased side products, and potential for tar formation.

Experimental Protocols

Synthesis of this compound using High-Purity AlCl₃

Materials:

  • Fluorobenzene (anhydrous)

  • 4-Chlorobutyryl chloride (freshly distilled)

  • Anhydrous Aluminum Chloride (AlCl₃, high purity, >99%)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel.

  • After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • After the addition of fluorobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Purification of Commercial AlCl₃ by Sublimation

For reactions requiring the highest purity, commercial AlCl₃ can be purified by sublimation.

Procedure:

  • Assemble a sublimation apparatus consisting of a flask, a cold finger condenser, and a vacuum source. Ensure all glassware is thoroughly dried.

  • Place the commercial anhydrous AlCl₃ in the bottom of the sublimation flask.

  • Assemble the apparatus and apply a vacuum.

  • Gently heat the bottom of the flask. The AlCl₃ will sublime and deposit as pure crystals on the cold finger.

  • Once a sufficient amount of purified AlCl₃ has been collected, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully disassemble the apparatus in a glove box or under a stream of inert gas to prevent exposure of the purified AlCl₃ to moisture.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware charge_flask Charge Flask with AlCl3 & DCM prep_glass->charge_flask prep_reagents Anhydrous Reagents prep_reagents->charge_flask cool_mixture Cool to 0°C charge_flask->cool_mixture add_acyl_chloride Add 4-Chlorobutyryl Chloride cool_mixture->add_acyl_chloride add_fluorobenzene Add Fluorobenzene add_acyl_chloride->add_fluorobenzene react Stir at Room Temp add_fluorobenzene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Low Yield in Synthesis start Low/No Yield check_moisture Anhydrous Conditions Met? start->check_moisture check_catalyst High-Purity, Active Catalyst? check_moisture->check_catalyst Yes solution_moisture Dry all glassware and use anhydrous reagents/solvents. check_moisture->solution_moisture No check_temp Correct Reaction Temperature? check_catalyst->check_temp Yes solution_catalyst Use fresh, high-purity AlCl3 or purify by sublimation. check_catalyst->solution_catalyst No check_reagents Pure Reactants? check_temp->check_reagents Yes solution_temp Optimize reaction temperature. Avoid overheating. check_temp->solution_temp No solution_reagents Purify/distill reactants before use. check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_moisture->check_catalyst solution_catalyst->check_temp solution_temp->check_reagents solution_reagents->success failure Consult Further success->failure If still low yield

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

removing unreacted starting materials from 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-4'-fluorobutyrophenone. It specifically addresses the removal of unreacted starting materials after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials that need to be removed from a crude this compound reaction mixture?

A1: Based on typical synthetic routes, the primary unreacted starting materials are likely to be fluorobenzene (B45895) and 4-chlorobutyryl chloride. In syntheses involving an alkyne precursor, the unreacted alkyne would also be a major impurity. It is also important to consider byproducts from the reaction, such as the hydrolysis product of 4-chlorobutyryl chloride.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.[1][2] Column chromatography is effective for separating the product from a wide range of impurities, while recrystallization is useful for removing smaller amounts of impurities from a relatively pure product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the separation of this compound from its impurities during column chromatography. For recrystallization, the purity of the resulting crystals can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Q4: What is the expected appearance and physical state of pure this compound?

A4: Pure this compound is described as a slightly yellow-greenish clear oil or a white to amber to dark green clear liquid.[3][4] It has a melting point of 5-6 °C.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor separation of spots on TLC during column chromatography method development. The solvent system (eluent) is not optimal.- Adjust the polarity of the eluent. For this compound, a mixture of ethyl acetate (B1210297) and n-hexane is commonly used.[1][3] Try varying the ratio (e.g., 10-30% ethyl acetate in n-hexane).- Consider using a different solvent system altogether, for example, dichloromethane/hexane.
The product is co-eluting with an impurity during column chromatography. The polarity of the product and the impurity are very similar.- Use a longer chromatography column to increase the separation resolution.- Employ a shallower solvent gradient if using gradient elution.- Consider an alternative purification technique like recrystallization if the impurity is present in a small amount.
Low yield of crystals after recrystallization. The chosen solvent is not ideal; the product may be too soluble at low temperatures.The cooling process was too rapid.- Screen for a more suitable recrystallization solvent or a solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
The purified product still shows the presence of starting materials by GC-MS or NMR. The purification method was not efficient enough.Contamination occurred after purification.- Repeat the purification step. For column chromatography, collect smaller fractions to improve separation. For recrystallization, a second recrystallization step may be necessary.- Ensure all glassware is clean and dry before use to prevent contamination.

Quantitative Data Summary

Purification Method Parameter Value Reference
Column ChromatographyEluent20% Ethyl Acetate in n-hexane[1][3]
Isolated Yield85%[1][3]
Rf Value0.66 (in 20% EtOAc/n-hexane)[1][3]
Purity (GC)≥ 97%[4]

Experimental Protocols

Column Chromatography

This protocol is based on a reported successful purification of this compound.[1][3]

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a glass column with silica gel in n-hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with a mixture of 20% ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified this compound.

Recrystallization

While a specific solvent for the recrystallization of this compound is not detailed in the provided results, a general protocol is as follows. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product CrudeProduct Crude this compound ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography  Complex mixture   Recrystallization Recrystallization CrudeProduct->Recrystallization  Relatively pure   PurityAnalysis TLC / GC-MS / NMR ColumnChromatography->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure Product (>97%) PurityAnalysis->PureProduct  Purity Met   FurtherPurification Further Purification Needed PurityAnalysis->FurtherPurification  Purity Not Met   FurtherPurification->ColumnChromatography FurtherPurification->Recrystallization

Caption: Workflow for the purification of this compound.

References

work-up procedures to minimize product loss of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the work-up of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the work-up of a Friedel-Crafts acylation reaction?

A1: A primary cause of low yield is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride) by moisture.[2][3] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[2] Additionally, incomplete quenching of the reaction mixture or suboptimal extraction and purification procedures can lead to significant product loss.[2]

Q2: How can I avoid the formation of common side products?

A2: The most common side product in the Friedel-Crafts acylation of fluorobenzene (B45895) is the ortho-substituted isomer.[4] To favor the desired para-substituted product, it is important to maintain a low reaction temperature, as higher temperatures can overcome the steric hindrance at the ortho position.[4] Using a stoichiometric amount or only a slight excess of the acylating agent (4-chlorobutyryl chloride) can help prevent diacylation products.[4]

Q3: My crude product is a dark oil or solid. What causes this and how can I purify it?

A3: The crude product of a Friedel-Crafts acylation can often be a dark-colored oil or solid due to the formation of polymeric side products or residual aluminum chloride complexes. Purification can typically be achieved by column chromatography or recrystallization.[3]

Q4: What is the best method to quench the reaction to minimize product loss?

A4: The recommended quenching method is to carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][5] This procedure effectively decomposes the aluminum chloride complex with the ketone product.[3][4]

Troubleshooting Guides

Issue 1: Emulsion Formation During Extraction

Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. What should I do?

A: Emulsion formation is a common issue, especially when the reaction mixture contains surfactant-like impurities. Here are several strategies to resolve this:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion by "salting out" the organic components.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool to help separate the layers.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

Issue 2: Low Recovery After Extraction and Washing

Q: My product yield is significantly lower than expected after the extraction and washing steps. What could be the reasons and how can I improve the recovery?

A: Low recovery can result from several factors during the work-up process:

  • Incomplete Extraction: The product may have some solubility in the aqueous layer. To maximize recovery, perform multiple extractions (e.g., 2-3 times) of the aqueous layer with the organic solvent (e.g., dichloromethane) and combine the organic extracts.[4]

  • Premature Product Precipitation: If the product is a solid, it might precipitate out during the washing steps, especially if the temperature changes or the solvent saturation is high. Ensure the product remains fully dissolved in the organic phase during the work-up.

  • Hydrolysis of the Acyl Chloride: The starting material, 4-chlorobutyryl chloride, is highly reactive and readily hydrolyzes in the presence of water to form 4-chlorobutyric acid.[6] Ensure all glassware is dry and the reaction is performed under anhydrous conditions to prevent loss of the starting material.[6]

  • Improper pH during Washing: During the aqueous wash, the pH should be controlled. Washing with a dilute acid (e.g., 2M HCl) helps to remove any remaining Lewis acid.[4] A subsequent wash with a saturated sodium bicarbonate solution neutralizes any remaining acid.[3] Finally, a brine wash helps to remove excess water from the organic layer.[3][4]

Issue 3: Difficulty in Product Purification

Q: I am struggling to obtain a pure product by recrystallization or column chromatography. What are some tips?

A: Purification of this compound can be challenging. Here are some suggestions:

  • Column Chromatography: For column chromatography, a common eluent system is a mixture of ethyl acetate (B1210297) and n-hexane. One documented procedure uses 20% ethyl acetate in n-hexane.[7][8]

  • Recrystallization:

    • Solvent Selection: Choosing the right solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent mixtures for recrystallization include heptane/ethyl acetate and methanol/water.

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution. The melting point of this compound is around 5-6 °C.[1]

Experimental Protocols

Protocol 1: Quenching and Extraction
  • Preparation: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.[4][5]

  • Quenching: Slowly and carefully pour the reaction mixture into the ice/HCl mixture with stirring. This will decompose the aluminum chloride complex.[3][4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane (B109758) and shake to extract the product into the organic layer.[4] Allow the layers to separate.

  • Separation: Drain the lower organic layer.

  • Re-extraction: Extract the aqueous layer two more times with dichloromethane to ensure complete recovery of the product.[4]

  • Combine Organic Layers: Combine all the organic extracts.

Protocol 2: Washing and Drying
  • Acid Wash: Wash the combined organic layers with 2M HCl to remove any remaining aluminum salts.[4]

  • Water Wash: Wash with deionized water.

  • Base Wash: Wash with a saturated solution of sodium bicarbonate to neutralize any residual acid.[3]

  • Brine Wash: Wash with a saturated solution of sodium chloride (brine) to remove the majority of dissolved water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[3][4]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Data Presentation

ParameterValue/ConditionReference
Reactants
Fluorobenzene1 to 1.2 equivalents[4]
4-Chlorobutyryl Chloride1 equivalent
Aluminum Chloride1.1 to 1.5 equivalents[4]
Reaction Conditions
SolventDichloromethane[8]
Temperature0-5 °C for addition, then room temperature[4]
Reaction Time2-4 hours[4]
Work-up
Quenching AgentIce and concentrated HCl[3][4]
Extraction SolventDichloromethane[4]
Washing Solutions2M HCl, Water, Saturated NaHCO₃, Brine[3][4]
Drying AgentAnhydrous Magnesium Sulfate or Sodium Sulfate[3][4]
Purification
Column Chromatography Eluent20% Ethyl Acetate in n-hexane[7][8]
Expected Yield~85-90%[8]
Melting Point5 - 6 °C[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Fluorobenzene, 4-Chlorobutyryl Chloride, and AlCl3 in Dichloromethane at 0-5°C stir 2. Stir at Room Temperature for 2-4 hours reactants->stir quench 3. Quench with Ice/HCl stir->quench extract 4. Extract with Dichloromethane quench->extract wash 5. Wash with Acid, Base, and Brine extract->wash dry 6. Dry with Anhydrous MgSO4/Na2SO4 wash->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify by Column Chromatography or Recrystallization concentrate->purify product product purify->product Final Product: This compound

Caption: Experimental workflow for the synthesis and work-up of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Product Yield check_reaction Check Reaction Conditions: - Anhydrous? - Reagent Purity? - Temperature Control? start->check_reaction check_workup Check Work-up Procedure: - Emulsion Formation? - Incomplete Extraction? - Proper Washing? start->check_workup check_purification Check Purification: - Correct Solvent System? - Oiling Out? start->check_purification solution_reaction Optimize Reaction: - Use dry solvents/reagents - Control temperature carefully check_reaction->solution_reaction solution_workup Optimize Work-up: - Add brine for emulsions - Perform multiple extractions - Ensure correct pH during washes check_workup->solution_workup solution_purification Optimize Purification: - Screen recrystallization solvents - Adjust chromatography gradient check_purification->solution_purification

Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Chromatographic Reference Standards: 4-Chloro-4'-fluorobutyrophenone vs. Haloperidol Related Compound A

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical analysis and drug development, the quality and purity of reference standards are paramount. These standards are the bedrock of accurate quantification and identification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides a detailed comparison of 4-Chloro-4'-fluorobutyrophenone , a key starting material and potential impurity in the synthesis of the antipsychotic drug Haloperidol, and Haloperidol Related Compound A , a significant process impurity, for their application as chromatographic reference standards.

Introduction to the Reference Standards

This compound is a butyrophenone (B1668137) derivative that serves as a crucial building block in the synthesis of Haloperidol and other related antipsychotic drugs.[1] Its presence in the final drug product is an indicator of incomplete reaction and is therefore a critical quality attribute to monitor. Consequently, it is utilized as a reference standard in chromatographic methods to ensure the purity of the API.[2]

Haloperidol Related Compound A , with the chemical name 4,4'-Bis[4-(p-chlorophenyl)-4-hydroxypiperidino] butyrophenone, is a known process-related impurity in the manufacturing of Haloperidol. Its detection and quantification are essential for controlling the impurity profile of the final drug substance and ensuring its safety and efficacy.

This guide will delve into the comparative performance of these two compounds as reference standards in high-performance liquid chromatography (HPLC), supported by experimental data and detailed methodologies.

Comparison of Chemical and Chromatographic Properties

A summary of the key chemical and physical properties of this compound and Haloperidol Related Compound A is presented below.

PropertyThis compoundHaloperidol Related Compound A
CAS Number 3874-54-267987-08-0
Molecular Formula C₁₀H₁₀ClFOC₃₂H₃₆Cl₂N₂O₃
Molecular Weight 200.64 g/mol 567.55 g/mol
Structure A butyrophenone derivativeA larger molecule containing two piperidine (B6355638) rings
Role in Haloperidol Synthesis Starting material/IntermediateProcess-related impurity

Chromatographic Performance Comparison

ParameterThis compound (Estimated)Haloperidol Related Compound A
Typical Retention Time (min) ~3-55.0
Limit of Detection (LOD) Estimated to be in the low ng/mL range10 ng/mL
Limit of Quantification (LOQ) Estimated to be in the low to mid ng/mL rangeNot explicitly stated, but quantifiable at impurity levels
Wavelength of Maximum Absorbance (λmax) ~248 nm~220 nm

Note: The data for this compound is estimated based on its structural similarity to other butyrophenones and the typical performance of HPLC systems. The data for Haloperidol Related Compound A is derived from a published HPLC method.[2][3]

Experimental Protocols

To provide a practical context for the comparison, a representative HPLC method for the analysis of Haloperidol and its related compounds is detailed below. This method can be adapted for the quantification of both this compound and Haloperidol Related Compound A as reference standards.

A Representative HPLC Method for Impurity Profiling:

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: A non-porous silica (B1680970) (NPS) ODS-1 column (e.g., 33 mm x 4.6 mm i.d.).

  • Mobile Phase: A mixture of 77:23 (v/v) 50 mM phosphate (B84403) buffer with 0.2% triethylamine (B128534) (TEA) at pH 2.5 and acetonitrile (B52724).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of this compound and Haloperidol Related Compound A in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 100 µg/mL. Further dilute with the mobile phase to achieve the desired concentration for calibration.

  • Sample Solution (for API analysis): Accurately weigh and dissolve the Haloperidol drug substance in the mobile phase to a final concentration where the expected impurities can be accurately quantified.

Visualizing the Workflow and Relationships

To better understand the context and application of these reference standards, the following diagrams illustrate the logical workflow for reference standard selection and the chemical relationship between the compounds.

Reference Standard Selection Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Characterization & Selection cluster_2 Phase 3: Method Development & Validation cluster_3 Phase 4: Routine Quality Control Start Identify Potential Impurities in API Synthesis A Starting Materials (e.g., this compound) Start->A B By-products (e.g., Haloperidol Related Compound A) Start->B C Degradation Products Start->C D Synthesize and Purify Potential Reference Standards E Characterize Structure and Purity (NMR, MS, etc.) D->E F Select Appropriate Reference Standards E->F G Develop Chromatographic Method (HPLC/GC) F->G H Validate Method for Specificity, Linearity, Accuracy, Precision G->H I Use Validated Method and Reference Standards for Routine API Batch Release H->I

Caption: Logical workflow for the selection and use of reference standards in pharmaceutical quality control.

Chemical Relationship in Haloperidol Synthesis CFB This compound (Starting Material) Reaction Synthesis Reaction CFB->Reaction HAL Haloperidol (API) HRA Haloperidol Related Compound A (Process Impurity) OtherReactants Other Reactants OtherReactants->Reaction Reaction->HAL Reaction->HRA Side Reaction

Caption: Chemical relationship between this compound, Haloperidol, and Haloperidol Related Compound A.

Conclusion

Both this compound and Haloperidol Related Compound A are critical reference standards for ensuring the quality and purity of Haloperidol.

  • This compound is essential for confirming the completion of the initial steps of the synthesis and for quantifying any unreacted starting material in the final API. Its smaller molecular weight and different polarity compared to the final product and major impurities generally allow for good chromatographic separation.

  • Haloperidol Related Compound A represents a significant process impurity that must be controlled within specified limits. Its use as a reference standard is crucial for the accurate monitoring of the API's impurity profile.

The choice of which reference standard to use, and when, depends on the specific analytical goal. For comprehensive quality control of Haloperidol, both reference standards are indispensable. The selection of the appropriate chromatographic method should be based on a thorough validation that demonstrates adequate separation and quantification of the API from all its potential impurities, including both the starting materials and process-related by-products. Researchers and drug development professionals should consider the specific impurity profile of their synthesis route when selecting and utilizing these reference standards for method development and validation.

References

A Comparative Guide to Catalysts in the Synthesis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 4-Chloro-4'-fluorobutyrophenone is a crucial building block for several antipsychotic drugs, and its synthesis via Friedel-Crafts acylation is a cornerstone of its production. The choice of catalyst for this reaction significantly impacts yield, purity, and reaction conditions. This guide provides a comparative analysis of catalysts used in the synthesis of this compound, supported by experimental data.

The primary route for synthesizing this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is traditionally catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. However, the quest for more efficient and environmentally benign synthetic routes has led to the exploration of other catalysts.

Performance Comparison of Catalysts

The selection of a catalyst for the Friedel-Crafts acylation of fluorobenzene is a trade-off between reactivity, selectivity, cost, and ease of handling. While aluminum chloride is highly effective, alternative catalysts are continuously being investigated to improve the overall process. Below is a summary of performance based on available data.

CatalystSubstratesSolventReaction ConditionsYield (%)Reference
Anhydrous Aluminum Chloride (AlCl₃)Fluorobenzene, 4-Chlorobutyryl ChlorideDichloromethane (B109758) (CH₂Cl₂)Ice bath, then room temperature for 4 hours86.9%[1]
Anhydrous Aluminum Chloride (AlCl₃)Fluorobenzene, 4-Chlorobutyryl ChlorideDichloromethane (CH₂Cl₂)20°C for 4 hours90%[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for the synthesis of this compound using different catalysts.

Protocol 1: Synthesis using Anhydrous Aluminum Chloride (Yield: 86.9%)[1]

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

Procedure:

  • In a reaction vessel, dissolve fluorobenzene (0.050 mol) in dichloromethane.

  • Cool the solution in an ice bath.

  • In a separate vessel, dissolve 4-chlorobutyryl chloride (1.05 equivalents) in dichloromethane.

  • Slowly add the 4-chlorobutyryl chloride solution to the fluorobenzene solution over 30 minutes while maintaining the temperature with the ice bath.

  • Add anhydrous aluminum chloride (8.68 g) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Upon completion, the reaction is worked up to isolate the this compound.

Protocol 2: Synthesis using Anhydrous Aluminum Chloride (Yield: 90%)[2]

Materials:

  • Fluorobenzene (16 g)

  • 4-Chlorobutyryl chloride (20 g)

  • Anhydrous aluminum chloride (20 g)

  • Dichloromethane (40 g total)

  • Ice bath

Procedure:

  • Prepare a solution of fluorobenzene in 20 g of dichloromethane and cool it to 5°C in an ice bath.

  • Prepare a separate solution of 4-chlorobutyryl chloride in 20 g of dichloromethane.

  • Add the 4-chlorobutyryl chloride solution dropwise to the fluorobenzene solution at a rate of 70 drops per minute.

  • Concurrently, add anhydrous aluminum chloride to the reaction mixture.

  • Maintain the reaction temperature at 20°C for 4 hours.

  • Following the reaction, the mixture is processed to isolate the final product.

Reaction Pathway and Logic

The synthesis of this compound via Friedel-Crafts acylation follows a well-established electrophilic aromatic substitution mechanism. The catalyst plays a pivotal role in activating the acylating agent.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product FB Fluorobenzene Product This compound FB->Product CC 4-Chlorobutyryl Chloride Acylium Acylium Ion [CH2CH2CH2CO]+ CC->Acylium Activation Cat Lewis Acid (e.g., AlCl3) Cat->Acylium Acylium->Product Electrophilic Attack

General reaction pathway for the synthesis of this compound.

The logical workflow for selecting a suitable catalyst involves considering factors such as yield, reaction time, temperature, and the cost and environmental impact of the catalyst.

G cluster_input Inputs cluster_decision Catalyst Selection cluster_process Process cluster_output Outputs Reactants Fluorobenzene + 4-Chlorobutyryl Chloride Catalyst Choose Catalyst Reactants->Catalyst Reaction Friedel-Crafts Acylation Catalyst->Reaction Yield Yield Reaction->Yield Purity Purity Reaction->Purity Conditions Reaction Conditions Reaction->Conditions

Logical workflow for catalyst selection in the synthesis process.

References

A Comparative Guide to 4-Chloro-4'-fluorobutyrophenone and Other Halobutyrophenones in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chloro-4'-fluorobutyrophenone and its halogenated analogs (bromo, iodo, and fluoro) as precursors in the synthesis of butyrophenone-class antipsychotic drugs, with a primary focus on the synthesis of Haloperidol (B65202). The comparison is based on theoretical principles of chemical reactivity and available experimental data.

Introduction

Butyrophenones are a major class of antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. A key step in the synthesis of many of these drugs, including the widely used Haloperidol, is the nucleophilic substitution reaction between a halobutyrophenone derivative and a piperidine (B6355638) moiety. The choice of the halogen atom on the butyrophenone (B1668137) precursor can significantly impact the efficiency of this reaction, influencing reaction rates, yields, and overall cost-effectiveness of the synthesis. This compound is a commonly used intermediate in these syntheses.[1][2][3] This guide evaluates its performance relative to other halobutyrophenones.

Theoretical Background: The Role of the Leaving Group

The synthesis of Haloperidol from a 4-halo-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the piperidine nitrogen acts as the nucleophile, attacking the carbon atom bonded to the halogen, which serves as the leaving group.

The efficiency of an SN2 reaction is heavily influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to being a weak base. For the halogens, the leaving group ability increases down the group in the periodic table.[4][5][6] This is because the larger halide ions can better distribute the negative charge, making them more stable and thus better leaving groups.

Therefore, the expected order of reactivity for 4-halo-4'-fluorobutyrophenones in SN2 reactions is:

4-Iodo- > 4-Bromo- > 4-Chloro- > 4-Fluoro-4'-fluorobutyrophenone

This theoretical framework suggests that syntheses utilizing the iodo- or bromo- analogs would proceed at a faster rate than those using the chloro- derivative, potentially leading to shorter reaction times and milder reaction conditions. The fluoro- analog is expected to be the least reactive.

Experimental Data and Comparison

Table 1: Comparison of Halobutyrophenones in the Synthesis of Haloperidol

PrecursorRelative Reactivity (Theoretical)Reported YieldPurityKey Considerations
This compound Good78% (from enol ether intermediate)[7]High purity achievable[7]Widely available and cost-effective. The most commonly cited precursor in literature.
4-Bromo-4'-fluorobutyrophenone Very GoodMentioned as a viable alternative, but specific yield data is not provided in comparative studies.[7]Expected to be high.Potentially faster reaction rates than the chloro-analog. May be more expensive.
4-Iodo-4'-fluorobutyrophenone ExcellentNo specific yield data found for Haloperidol synthesis.Expected to be high.Highest expected reactivity, allowing for milder reaction conditions. Generally the most expensive and least stable of the halo-analogs.
4-Fluoro-4'-fluorobutyrophenone PoorNot commonly used due to the poor leaving group ability of fluoride (B91410).[4][5][6]Not applicable.The C-F bond is very strong, making this precursor unsuitable for this type of nucleophilic substitution.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of Haloperidol using this compound, as adapted from patent literature.[7] This protocol involves the formation of an enol ether intermediate, which is reported to improve the purity and yield of the final product compared to direct coupling.[7]

Step 1: Preparation of the γ-chloro-4-fluorobutyrophenone enol ether

  • Combine 45 liters of trimethyl orthoformate, 30 kg of this compound, 12.5 liters of methanol (B129727), and 200 ml of concentrated sulfuric acid in a 50-gallon glass-lined reactor.

  • Cover the reactor with nitrogen and heat to reflux for 2 hours with stirring.

  • Strip off the excess solvent under vacuum to yield the γ-chloro-4-fluorobutyrophenone ketal.

  • Transfer the ketal to a 50-liter still and reflux under vacuum.

  • Increase the temperature to 120°C and then to 130-140°C to collect the evolved solvent.

  • Once no more solvent is evolved, switch to distillation and collect the enol ether product until the vessel temperature rises above 145°C. A yield of approximately 77.8% is expected.[7]

Step 2: Synthesis of Haloperidol

  • In a 40-gallon stainless steel reactor, place 6 kg of 4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water. Cover with nitrogen.

  • Stir the mixture, warm slightly, and add 3.50 kg of potassium hydroxide.

  • Stir for 5 minutes, then add 5.95 kg of the γ-chloro-4-fluorobutyrophenone enol ether from Step 1.

  • Reflux the mixture gently for 3-5 hours.

  • Cool the mixture and add 63 liters of toluene (B28343). Stir for 5 minutes and then separate the layers.

  • Add 6.4 liters of methanol to the toluene layer and transfer to a glass-lined vessel.

  • Add 2.5 liters of concentrated hydrochloric acid with vigorous stirring to precipitate Haloperidol hydrochloride.

  • Filter the precipitate and wash with a mixture of acetone, toluene, and methanol.

  • Dissolve the solid in 80 liters of methanol, heat to reflux, and filter.

  • Add 160 liters of water containing 800 ml of concentrated hydrochloric acid and reflux for 15-20 minutes.

  • Cool the mixture and add 15 liters of 0.88 ammonia (B1221849) solution.

  • Reflux the slurry with stirring for 1.5 hours, then cool and filter.

  • Wash the residue with a water:methanol mixture and dry at 60-75°C to a constant weight. A yield of approximately 78% is expected.[7]

Visualizations

Synthetic Pathway of Haloperidol

The following diagram illustrates the general synthetic pathway for Haloperidol from 4-halo-4'-fluorobutyrophenones.

G General Synthesis of Haloperidol cluster_reactants Reactants cluster_conditions Reaction Conditions Halobutyrophenone 4-Halo-4'-fluorobutyrophenone (X = Cl, Br, I) Haloperidol Haloperidol Halobutyrophenone->Haloperidol Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Piperidine->Haloperidol Base Base (e.g., K2CO3 or KOH) Base->Haloperidol Solvent Solvent (e.g., Toluene, DMF) Solvent->Haloperidol

Caption: General reaction scheme for the synthesis of Haloperidol.

Dopamine (B1211576) D2 Receptor Signaling Pathway

Haloperidol and other butyrophenone antipsychotics primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors.[8] The diagram below illustrates the simplified signaling pathway of the D2 receptor and the point of intervention by these drugs.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling cascade.

Conclusion

This compound is a well-established and efficient precursor for the synthesis of Haloperidol and other butyrophenone antipsychotics, with documented high yields and purity. While theoretical principles suggest that 4-bromo- and 4-iodo-4'-fluorobutyrophenone would offer faster reaction kinetics due to better leaving group ability, a lack of direct comparative experimental data makes it difficult to quantify this advantage in terms of yield and cost-effectiveness. The choice of halobutyrophenone precursor in a large-scale synthesis will ultimately depend on a balance of factors including reactivity, cost, availability, and safety. 4-Fluoro-4'-fluorobutyrophenone is not a viable precursor for this synthetic route due to the poor leaving group ability of the fluoride ion. Further research into the direct comparison of these precursors under standardized conditions would be beneficial for optimizing the synthesis of this important class of pharmaceuticals.

References

Comparative Analysis of the Biological Activity of 4-Chloro-4'-fluorobutyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of derivatives of 4-Chloro-4'-fluorobutyrophenone, a key scaffold in the development of antipsychotic medications. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents with improved efficacy and safety profiles.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of various this compound derivatives for key dopamine (B1211576) and serotonin (B10506) receptors implicated in the pathophysiology of psychosis. Lower Ki values indicate higher binding affinity. The parent compound, Haloperidol, a potent antipsychotic, is included for reference.

CompoundStructure Modification from HaloperidolD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Haloperidol (1) -0.894.61036001204700
Compound 5 Carbonyl reduced to methylene24 ± 2100 ± 1223 ± 22400 ± 150250 ± 253500 ± 200
Compound 6 Carbonyl replaced with sulfur8.8 ± 0.545 ± 515 ± 12800 ± 180180 ± 154200 ± 250
Compound 7 Carbonyl replaced with oxygen5.3 ± 0.333 ± 312 ± 12600 ± 160150 ± 124000 ± 220
Compound 11 Piperidine (B6355638) replaced with piperazine253.5 ± 15>10,000150 ± 10>10,000150 ± 10>10,000
Compound 12 Carbonyl to methylene, piperidine to piperazine280 ± 20>10,000180 ± 12>10,000160 ± 11>10,000
Compound 13 Carbonyl to sulfur, piperidine to piperazine260 ± 18>10,000160 ± 11>10,000155 ± 10>10,000
Compound 15 Carbonyl to oxygen, piperidine to piperazine270 ± 19>10,000170 ± 11>10,000158 ± 10>10,000
Compound 16 4-chlorophenyl to phenyl (on piperazine)37 ± 3150 ± 1050 ± 48000 ± 500130 ± 99000 ± 600
Compound 18 4-chlorophenyl to 4-methoxyphenyl (B3050149) (on piperazine)45 ± 4180 ± 1260 ± 59000 ± 600140 ± 10>10,000

Experimental Protocols

The binding affinity data presented above was determined using radioligand binding assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2/D3 antagonist).

  • Non-specific binding control: 10 µM Haloperidol or Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Cells expressing the D2 receptor are harvested, homogenized in ice-cold buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, incubate a fixed amount of membrane preparation with a constant concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay for Serotonin 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

  • Non-specific binding control: 10 µM Mianserin or unlabeled Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure: The procedure is analogous to the dopamine D2 receptor binding assay, with the appropriate receptor source, radioligand, and non-specific binding control for the 5-HT2A receptor.

Signaling Pathways

The therapeutic and adverse effects of this compound derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gαi/o). Antagonism of this receptor by butyrophenone (B1668137) derivatives is a key mechanism for their antipsychotic effects.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Activates Butyrophenone Derivative Butyrophenone Derivative Butyrophenone Derivative->D2 Receptor Antagonizes G_protein Gαi/o-βγ D2 Receptor->G_protein G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are coupled to Gαq/11 proteins. Blockade of this receptor by atypical antipsychotics is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms, and efficacy against negative symptoms of schizophrenia.

HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Butyrophenone Derivative Butyrophenone Derivative Butyrophenone Derivative->5HT2A_Receptor Antagonizes G_protein_q Gαq/11-βγ 5HT2A_Receptor->G_protein_q G_alpha_q Gαq-GTP G_protein_q->G_alpha_q PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Response_2A Modulation of Neuronal Activity PKC->Cellular_Response_2A

Serotonin 5-HT2A Receptor Signaling Pathway

Conclusion

The presented data highlights the critical role of the butyrophenone scaffold and its modifications in determining the binding affinity and selectivity for key neurotransmitter receptors. Structure-activity relationship studies based on this information can facilitate the rational design of novel antipsychotic agents with optimized pharmacological profiles, potentially leading to improved therapeutic outcomes for patients with psychotic disorders. The provided experimental protocols offer a standardized approach for the in vitro characterization of these novel compounds.

Validating the Structure of 4-Chloro-4'-fluorobutyrophenone: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 4-Chloro-4'-fluorobutyrophenone through comparative spectroscopic analysis. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data alongside analogous data for 4-chlorobutyrophenone (B1345740) and 4-fluorobutyrophenone, offering a clear validation of its chemical structure.

This guide presents a thorough spectroscopic analysis to confirm the structure of this compound, a key intermediate in the synthesis of various pharmaceuticals. By comparing its spectral data with those of closely related compounds, 4-chlorobutyrophenone and 4-fluorobutyrophenone, we can definitively assign the spectral features to the specific structural components of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 8.03-7.97m-2 x CH (aromatic, ortho to C=O)
7.17-7.09m-2 x CH (aromatic, meta to C=O)
3.68t6.2CH₂ (adjacent to Cl)
3.15t7.0CH₂ (adjacent to C=O)
2.22tt7.0, 6.2CH₂ (central)
4-Chlorobutyrophenone 7.95-7.92m-2 x CH (aromatic, ortho to C=O)
7.58-7.42m-3 x CH (aromatic, meta and para to C=O)
3.69t6.4CH₂ (adjacent to Cl)
3.11t6.8CH₂ (adjacent to C=O)
2.19p6.6CH₂ (central)
4-Fluorobutyrophenone 8.01-7.95m-2 x CH (aromatic, ortho to C=O)
7.16-7.09m-2 x CH (aromatic, meta to C=O)
2.97t7.4CH₂ (adjacent to C=O)
1.80sextet7.4CH₂ (central)
1.01t7.4CH₃
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppmAssignment
This compound 197.3C=O
166.1 (d, J = 254.7 Hz)C-F
133.2 (d, J = 4.3 Hz)C (aromatic, ipso to C=O)
130.6 (d, J = 9.3 Hz)2 x CH (aromatic, ortho to C=O)
115.9 (d, J = 22.2 Hz)2 x CH (aromatic, meta to C=O)
44.6CH₂ (adjacent to Cl)
35.2CH₂ (adjacent to C=O)
26.7CH₂ (central)
4-Chlorobutyrophenone 199.1C=O
136.8C (aromatic, ipso to C=O)
133.0CH (aromatic, para to C=O)
128.62 x CH (aromatic, meta to C=O)
128.02 x CH (aromatic, ortho to C=O)
44.8CH₂ (adjacent to Cl)
37.9CH₂ (adjacent to C=O)
26.5CH₂ (central)
4-Fluorobutyrophenone 198.9C=O
165.7 (d, J = 254.0 Hz)C-F
133.2 (d, J = 3.0 Hz)C (aromatic, ipso to C=O)
130.8 (d, J = 9.0 Hz)2 x CH (aromatic, ortho to C=O)
115.6 (d, J = 22.0 Hz)2 x CH (aromatic, meta to C=O)
37.9CH₂ (adjacent to C=O)
19.4CH₂ (central)
13.8CH₃
Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Assignment
This compound ~1685C=O stretch
~1595, ~1500C=C aromatic ring stretch
~1230C-F stretch
~770C-Cl stretch
4-Chlorobutyrophenone ~1684C=O stretch
~1597, ~1448C=C aromatic ring stretch
~750, ~690C-H aromatic out-of-plane bend
~668C-Cl stretch
4-Fluorobutyrophenone ~1684C=O stretch
~1597, ~1506C=C aromatic ring stretch
~1227C-F stretch
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 200/202 (M⁺, ³⁵Cl/³⁷Cl)[1]164, 138, 123 (base peak), 107[1]
4-Chlorobutyrophenone 182/184 (M⁺, ³⁵Cl/³⁷Cl)146, 120, 105 (base peak), 77
4-Fluorobutyrophenone 166 (M⁺)123 (base peak), 95, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the generated ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

  • Parameters (for EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-300).

Visualization of Structural Analysis

The following diagrams illustrate the workflow for validating the structure of this compound and the key correlations between its structure and spectroscopic data.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Alternative Structures interpretation->comparison validation Structure Validation comparison->validation

Caption: Workflow for the structural validation of this compound.

Caption: Correlation of the chemical structure with key spectroscopic data.

References

Unraveling Impurities in Haloperidol: A Comparative Analysis of 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Chloro-4'-fluorobutyrophenone, a key starting material and potential impurity in the synthesis of the antipsychotic drug Haloperidol. This document offers a comparative overview of this and other related impurities, supported by pharmacopeial standards and analytical methodologies, to aid in robust drug development and quality control.

Introduction to Haloperidol and its Synthesis

Haloperidol is a butyrophenone (B1668137) derivative widely used in the treatment of schizophrenia and other psychotic disorders. Its synthesis typically involves the condensation of this compound with 4-(4-chlorophenyl)-4-hydroxypiperidine.[1] Due to this synthetic route, unreacted this compound can persist as a process-related impurity in the final active pharmaceutical ingredient (API). The presence of this and other impurities must be carefully controlled to ensure the safety and efficacy of the drug product.

Comparative Analysis of Haloperidol Impurities

Various pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), specify limits for known and unknown impurities in Haloperidol. A comparison of the acceptance criteria for key impurities is crucial for global pharmaceutical development and registration.

Table 1: Pharmacopeial Acceptance Criteria for Key Impurities in Haloperidol

Impurity NameOther NamesPharmacopeiaAcceptance Criteria (Not More Than)
This compoundHaloperidol Impurity 1[2]USPProcess impurity controlled in drug substance.[3]
Haloperidol Related Compound AHaloperidol Impurity D (EP)USP1.0%[4]
Haloperidol Related Compound BHaloperidol Impurity B (EP)USP/EPNot specified in general monographs, controlled as an unspecified impurity.
Haloperidol N-oxide-USP0.2%[3]
Any Unspecified Impurity-USP0.2%[3]
Total Impurities-USP1.0%[3]

Experimental Protocols for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the separation and quantification of Haloperidol and its related substances.

Recommended HPLC Method for Haloperidol and Related Substances

This method is a composite based on several validated procedures for the analysis of Haloperidol and its impurities.[1][5][6][7]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Perchloric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 70% A, 30% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-33 min: Linear gradient to 30% A, 70% B

      • 33-35 min: Hold at 30% A, 70% B

      • 35.1-40 min: Return to initial conditions (70% A, 30% B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV at 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a solution of USP Haloperidol RS and relevant impurity reference standards in a mixture of Mobile Phase A and Mobile Phase B (50:50).

    • Sample Solution: Accurately weigh and dissolve the Haloperidol drug substance or a powdered tablet equivalent in the diluent to achieve a known concentration.

  • System Suitability:

    • The resolution between Haloperidol and its known impurities should be not less than 1.5.

    • The tailing factor for the Haloperidol peak should be not more than 2.0.

    • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

Visualizing the Origin of this compound as an Impurity

The following diagram illustrates the synthetic pathway of Haloperidol and highlights the point at which this compound can be introduced as an impurity.

Haloperidol_Synthesis SM1 This compound (Starting Material) Haloperidol Haloperidol (API) SM1->Haloperidol Condensation Reaction Impurity Unreacted this compound (Process Impurity) SM1->Impurity Incomplete Reaction SM2 4-(4-chlorophenyl)-4-hydroxypiperidine (Starting Material) SM2->Haloperidol Impurity->Haloperidol Present in final API

Caption: Synthetic pathway of Haloperidol highlighting the origin of this compound as a process-related impurity.

Conclusion

The control of this compound as a process-related impurity is a critical aspect of Haloperidol manufacturing. While specific pharmacopeial limits for this starting material in the final API are not explicitly defined in the same manner as degradation impurities, its presence is controlled through in-process controls and the overall total impurity limits. The use of validated, high-resolution HPLC methods is essential for the accurate detection and quantification of this and other related substances, ensuring the quality, safety, and efficacy of Haloperidol. Researchers and drug development professionals should refer to the latest pharmacopeial monographs and employ robust analytical strategies for comprehensive impurity profiling.

References

Comparative Receptor Binding Affinity of 4-Chloro-4'-fluorobutyrophenone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of various analogs derived from the 4-Chloro-4'-fluorobutyrophenone scaffold. The data presented is compiled from key studies in the field and is intended to facilitate the understanding of structure-activity relationships (SAR) and guide future drug discovery efforts.

The butyrophenone (B1668137) class of compounds, particularly analogs of the antipsychotic drug haloperidol (B65202), has been a cornerstone in the treatment of neuropsychiatric disorders for decades. Their therapeutic efficacy is largely attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system.[1][2] this compound serves as a crucial intermediate in the synthesis of many of these analogs, making a comparative analysis of their receptor binding profiles highly valuable for the scientific community.

Comparative Receptor Binding Data

The following tables summarize the in vitro binding affinities (Ki, in nM) of various haloperidol analogs at key dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors. Lower Ki values indicate higher binding affinity. These data are crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities of Phenyl Piperidine Analogs of Haloperidol

CompoundXYD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
HaloperidolC=OCOH0.894.61036001204700
5 CH2COH24.0-----
6 SCOH8.8--317.072.0-
7 OCOH5.3--74.093.0-
Clozapine--130240541408.917

Data sourced from Ablordeppey et al., 2011.[1]

Table 2: Binding Affinities of a Diazepane Analog of Haloperidol and Related Compounds

CompoundD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)H1 (Ki, nM)
Compound 13 30.612.63.511723.64951425186
Haloperidol0.894.6103600120-4700-
Clozapine130240541408.9-171.8
Risperidone3.110.37.32900.2-1019
Quetiapine1214201300480110-27008.7
Ziprasidone4.87.23.43.40.4-0.7247
Olanzapine11232721004.0-102.8

Data for Compound 13 and comparators sourced from Ablordeppey et al., 2008.[3]

Experimental Protocols

The binding affinity data presented above were primarily generated using in vitro radioligand binding assays. The general principles and a typical protocol are outlined below.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor).

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

  • Test compounds (this compound analogs).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation of Reaction Mixtures: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the incubation buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Reaching Equilibrium) Receptor->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (Butyrophenone Analog) TestCompound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Agonist Butyrophenone Butyrophenone Analog Butyrophenone->D2R Antagonist

Caption: Inhibitory signaling pathway of the dopamine D2 receptor.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-4'-fluorobutyrophenone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the production of various antipsychotic drugs. The guide also evaluates the purity assessment of viable alternative butyrophenones, namely benperidol, droperidol, and pipamperone, which are themselves active pharmaceutical ingredients (APIs). The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical strategies for their specific needs.

Introduction

This compound is a critical precursor in the synthesis of numerous pharmaceuticals, including the widely used antipsychotic drug haloperidol.[1][2] The purity of this intermediate is paramount as any impurities can be carried through the synthetic route, potentially affecting the safety and efficacy of the final drug product. This guide outlines the principal analytical techniques employed for the purity determination of this compound and compares them with the methods used for related butyrophenone (B1668137) derivatives such as benperidol, droperidol, and pipamperone.[3][4]

Comparative Analysis of Purity Assessment Methods

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.[5][6][7]

Data Presentation: A Tabular Comparison

The following tables summarize the key analytical methods and their parameters for the purity assessment of this compound and its selected alternatives.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

CompoundColumnMobile PhaseFlow RateDetectorKey Considerations
This compound C18 Reverse Phase (e.g., Newcrom R1)Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)1.0 - 1.5 mL/minUV at ~254 nm or Mass Spectrometry (MS)Method is scalable for preparative separation to isolate impurities.[3]
Benperidol C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.5 µm)Gradient elution with Acetonitrile and Water containing 0.1% formic acidNot specifiedTandem Mass Spectrometry (MS/MS)A robust and sensitive method for quantification in human plasma, adaptable for purity profiling.[1]
Droperidol C18 Reverse Phase (e.g., Agilent C18 5µm, 4.6x250mm)Phosphate buffer (pH 4.0): Acetonitrile (30:70 v/v)1.0 mL/minUV at 254 nmA simultaneous estimation method with fentanyl citrate, adaptable for purity analysis.
Pipamperone Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundAs a butyrophenone derivative, C18 reverse-phase HPLC with UV or MS detection is a suitable starting point for method development.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

CompoundColumnCarrier GasTemperature ProgramIonization ModeKey Considerations
This compound Capillary column (e.g., HP-5MS)HeliumRamped temperature program to ensure separation of volatile impurities.Electron Ionization (EI)Provides structural information of impurities based on fragmentation patterns.[8]
Benperidol & other Butyrophenones Not explicitly found for purityHeliumNot explicitly found for purityEIGeneral GC-MS methods for drugs of abuse can be adapted. Derivatization may be necessary for related impurities.[9]
Droperidol Not explicitly found for purityHeliumNot explicitly found for purityEIImpurity profiling can be performed to identify synthesis route-specific impurities.
Pipamperone Not explicitly found for purityHeliumNot explicitly found for purityEIGeneral methods for synthetic cathinones can be a starting point for developing a specific method.[10]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

CompoundTechniqueSolventKey Applications
This compound ¹H NMR, ¹³C NMRCDCl₃Structure confirmation and identification of impurities by comparing the spectra of the synthesized compound with a reference standard. Quantitative ¹H NMR (qNMR) can determine absolute purity.[1]
Benperidol ¹H NMR, ¹³C NMRDMSO-d₆, CDCl₃Structural elucidation of the API and its impurities. Comparison with reference spectra of known impurities is crucial.
Droperidol ¹H NMR, ¹³C NMRDMSO-d₆, CDCl₃Identification of process-related impurities and degradation products.
Pipamperone ¹H NMR, ¹³C NMRDMSO-d₆, CDCl₃Structure verification and purity assessment.

Potential Impurities

The synthesis of this compound and its alternatives can lead to the formation of various impurities, including starting materials, by-products, and degradation products.

Table 4: Common Impurities

Main CompoundPotential Impurities
This compound Unreacted starting materials (e.g., 4-fluorobenzoyl chloride, 1-bromo-3-chloropropane), over-alkylated or under-alkylated products.
Benperidol Benperidol EP Impurity A (1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one), Benperidol EP Impurity D, Benperidol EP Impurity E.[1]
Droperidol Droperidol - Impurity A, Droperidol - Impurity C, Droperidol - Impurity D (Free base).[5]
Pipamperone Potential impurities could include precursors and degradation products arising from the butyrophenone chain or the piperidine (B6355638) ring.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

Protocol 1: HPLC Method for Purity Assessment of this compound
  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: Newcrom R1 reverse-phase column.[3]

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid as a modifier for MS compatibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or full scan mass spectrometry.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

  • Procedure: Inject the sample and run the gradient. Identify the main peak corresponding to this compound and any impurity peaks. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: GC-MS Method for Impurity Profiling
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane).

  • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.

Mandatory Visualizations

Workflow for Purity Assessment of Synthesized Butyrophenones

G Figure 1. General workflow for the purity assessment of synthesized butyrophenones. cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product Characterization Synthesis Synthesis of Butyrophenone Crude Crude Product Synthesis->Crude Purification Column Chromatography / Recrystallization Crude->Purification HPLC HPLC Analysis (Purity, Impurity Profile) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities, Structure) Purification->GCMS NMR NMR Spectroscopy (Structure Confirmation, qNMR) Purification->NMR PureProduct Pure Product (>95%) HPLC->PureProduct ImpureProduct Further Purification Needed HPLC->ImpureProduct GCMS->PureProduct GCMS->ImpureProduct NMR->PureProduct NMR->ImpureProduct

Caption: General workflow for purity assessment of butyrophenones.

Logical Relationship for Selecting an Analytical Technique

G Figure 2. Decision tree for selecting an analytical technique for purity assessment. cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation Start Start Purity Assessment Screening Need for rapid purity check? Start->Screening TLC Thin Layer Chromatography (TLC) Screening->TLC Yes Quantitative Need for accurate quantification of impurities? TLC->Quantitative HPLC HPLC with UV/MS Quantitative->HPLC Yes GCMS GC-MS for volatile impurities Quantitative->GCMS Yes Structural Need for structural confirmation and absolute purity? HPLC->Structural GCMS->Structural NMR ¹H and ¹³C NMR (qNMR) Structural->NMR Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion

The purity assessment of synthesized this compound and its alternatives is a critical step in drug development and manufacturing. A multi-pronged analytical approach utilizing HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the purity profile, enabling the identification and quantification of potential impurities. The choice of the specific method or combination of methods will depend on the specific requirements of the analysis, including the need for qualitative screening, quantitative determination of impurities, or absolute purity assessment. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to ensure the quality and safety of these important pharmaceutical compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The two methods compared are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Both techniques are widely used in pharmaceutical analysis for their sensitivity, specificity, and accuracy.

Data Presentation: Method Performance Comparison

The following table summarizes the key performance parameters for HPLC and GC-MS methods, based on validated procedures for related butyrophenone (B1668137) compounds. This data provides a basis for selecting the most appropriate method for a specific analytical need.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Linearity Range 1 - 60 µg/mL[8]0.08 - 40 ppm (µg/g)[9]
Limit of Detection (LOD) 0.045 µg/mL[8]0.05 ppm (µg/g)[9]
Limit of Quantitation (LOQ) 0.135 µg/mL[8]0.08 ppm (µg/g)[9]
Accuracy (% Recovery) Typically >96%[10]90.5 - 108.7%[9]
Precision (% RSD) < 2%[4]< 6.0%[9]
Typical Run Time 5 - 10 minutes[3][6]15 - 25 minutes
Primary Application Quantification in bulk drug and pharmaceutical formulations.Trace level analysis and impurity profiling.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are adapted from validated methods for haloperidol (B65202) and its precursors.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of 4-Chloro-4'-fluorobutyrophenone in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. A typical composition could be a mixture of potassium dihydrogen phosphate buffer (pH adjusted) and acetonitrile.[6][8] For example, a mobile phase of 100 mM potassium dihydrogen phosphate-acetonitrile-triethylamine (10:90:0.1, v/v/v), with the pH adjusted to 3.5 with o-phosphoric acid can be effective.[8]

  • Flow Rate: 1.0 - 2.0 mL/minute.[6][8]

  • Detection: UV detection at a wavelength of 230 nm.[6][8]

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and selective, making it ideal for the detection of trace amounts of this compound.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Maintain at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 amu.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. Derivatization may be employed to improve volatility and thermal stability if necessary.

Mandatory Visualization

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound.

Cross-Validation Workflow cluster_0 Method A: HPLC cluster_1 Method B: GC-MS cluster_2 Cross-Validation A_dev Method Development & Optimization A_val Method Validation (ICH Q2(R1)) A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Comparative Analysis of Results A_sample->compare B_dev Method Development & Optimization B_val Method Validation (ICH Q2(R1)) B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare stats Statistical Evaluation (e.g., t-test, F-test) compare->stats conclusion Assessment of Comparability stats->conclusion end Methods are Interchangeable conclusion->end start Define Analytical Requirement start->A_dev start->B_dev

Caption: Workflow for cross-validating HPLC and GC-MS methods.

References

comparison of different synthetic routes to 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes to 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotics and antidepressants.[1][2][3] The following sections detail the most common and other plausible synthetic strategies, offering objective comparisons of their performance based on reported and theoretical experimental data.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways. The most established method is the Friedel-Crafts acylation of fluorobenzene (B45895). Alternative routes, including a Grignard reagent-based synthesis and a two-step process involving the chlorination of a precursor, offer different advantages and disadvantages in terms of reagent availability, reaction conditions, and yield.

Synthetic RouteKey ReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference/Plausibility
Route 1: Friedel-Crafts Acylation Fluorobenzene, 4-Chlorobutyryl chlorideAluminum chloride / Dichloromethane204~90>97[4]
Route 2: Grignard Reagent Acylation 4-Fluorophenylmagnesium bromide, 4-Chlorobutyryl chlorideN-Methylpyrrolidone / Toluene (B28343), THF-10 to 0~1Plausible ~70-80>95Based on[5]
Route 3: Chlorination of 4-Fluorobutyrophenone (B8402436) 4-Fluorobutyrophenone, Thionyl chlorideStrong acid catalystNot specifiedNot specifiedPlausibleNot specified[6]

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Fluorobenzene

This method is the most widely documented and high-yielding synthesis of this compound.

Experimental Workflow:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Fluorobenzene_DCM Fluorobenzene in Dichloromethane Reaction_Mixture Reaction Mixture (Anhydrous AlCl3) Fluorobenzene_DCM->Reaction_Mixture Add AcylChloride_DCM 4-Chlorobutyryl chloride in Dichloromethane AcylChloride_DCM->Reaction_Mixture Add dropwise Quenching Quenching (Ice Water) Reaction_Mixture->Quenching 4h at 20°C Extraction Extraction (Dichloromethane) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Workflow for Friedel-Crafts Acylation.

Protocol:

  • Preparation of Reagent Solutions:

    • Prepare a solution of fluorobenzene in dichloromethane.

    • Separately, prepare a solution of 4-chlorobutyryl chloride in dichloromethane.

  • Reaction Setup:

    • To a flask containing anhydrous aluminum chloride, add the fluorobenzene solution and cool in an ice bath.

    • Slowly add the 4-chlorobutyryl chloride solution to the reaction mixture while maintaining the temperature.

  • Reaction:

    • Allow the reaction to stir at 20°C for 4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.[4]

Route 2: Grignard Reagent Acylation (Proposed)

This route offers an alternative to the Friedel-Crafts acylation, potentially avoiding the use of a strong Lewis acid. The protocol is based on a general method for the acylation of Grignard reagents.[5]

Logical Relationship of Synthesis:

4-Fluorobromobenzene 4-Fluorobromobenzene Grignard_Reagent 4-Fluorophenylmagnesium bromide 4-Fluorobromobenzene->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Reaction Reaction at -10 to 0°C Grignard_Reagent->Reaction 4-Chlorobutyryl_chloride 4-Chlorobutyryl chloride Acyl_NMP_Complex Acyl-NMP Complex 4-Chlorobutyryl_chloride->Acyl_NMP_Complex NMP_Toluene NMP in Toluene NMP_Toluene->Acyl_NMP_Complex Acyl_NMP_Complex->Reaction Final_Product This compound Reaction->Final_Product

Caption: Grignard Reagent Acylation Pathway.

Proposed Protocol:

  • Preparation of Grignard Reagent:

    • Prepare 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene and magnesium turnings in anhydrous THF.

  • Formation of Acyl-NMP Complex:

    • In a separate flask, dissolve N-methylpyrrolidone (NMP) in dry toluene and cool to 0°C.

    • Slowly add 4-chlorobutyryl chloride to the NMP solution.

  • Reaction:

    • Add the prepared Grignard reagent to the acyl-NMP complex solution at -10 to 0°C.

    • Allow the reaction to proceed for approximately 1 hour.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Route 3: Chlorination of 4-Fluorobutyrophenone (Theoretical)

Proposed Synthetic Pathway:

Fluorobenzene Fluorobenzene Friedel_Crafts_1 Friedel-Crafts Acylation (AlCl3) Fluorobenzene->Friedel_Crafts_1 Butyryl_chloride Butyryl chloride Butyryl_chloride->Friedel_Crafts_1 4-Fluorobutyrophenone 4-Fluorobutyrophenone Friedel_Crafts_1->4-Fluorobutyrophenone Chlorination Chlorination (Strong acid catalyst) 4-Fluorobutyrophenone->Chlorination Thionyl_chloride Thionyl chloride Thionyl_chloride->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Two-Step Chlorination Pathway.

Proposed Protocol:

  • Synthesis of 4-Fluorobutyrophenone:

    • Synthesize 4-fluorobutyrophenone via a Friedel-Crafts acylation of fluorobenzene with butyryl chloride using aluminum chloride as a catalyst.

  • Chlorination:

    • React 4-fluorobutyrophenone with thionyl chloride in the presence of a strong acid catalyst.

    • The reaction would likely require heating to proceed.

  • Work-up and Purification:

    • After the reaction is complete, carefully quench the excess thionyl chloride with water or a base.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by distillation or chromatography.

Conclusion

The Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride remains the most efficient and well-established method for the synthesis of this compound, offering high yields and purity. While alternative routes, such as those involving Grignard reagents or the chlorination of a butyrophenone (B1668137) precursor, are plausible, they require further optimization and experimental validation to be considered competitive. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost of reagents, and available equipment.

References

A Comparative Guide to the Applications of 4-Chloro-4'-fluorobutyrophenone in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of a class of antipsychotic drugs known as butyrophenones. We will objectively compare its performance in the synthesis of these pharmaceuticals with other alternatives where applicable and provide supporting experimental data. This guide will delve into the synthetic pathways, experimental protocols, and the pharmacological significance of the final products.

The Central Role of this compound in Butyrophenone (B1668137) Synthesis

This compound is a halogenated organic compound that serves as a crucial building block for numerous active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] Its structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, enhances its utility in specialized chemical syntheses.[1] This intermediate is primarily used in the production of butyrophenone antipsychotics, a class of drugs widely used to treat psychiatric conditions like schizophrenia and psychosis.[2]

The butyrophenone structure is the foundation for many pharmaceuticals, including the widely used Haloperidol (B65202). Other notable drugs synthesized using this compound as a precursor include Benperidol, Bromperidol, Droperidol, Fluanisone, Melperone, Moperone, Pipamperone, and Trifluperidol.[2] Beyond its role in pharmaceuticals, this compound also finds applications in the synthesis of agrochemicals and specialty dyes.[1]

Synthesis of this compound: A Comparative Analysis

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a conventional choice.[1]

The overall reaction is as follows:

Synthesis cluster_reactants Reactants Fluorobenzene Fluorobenzene Product This compound Fluorobenzene->Product Friedel-Crafts Acylation ChlorobutyrylChloride 4-Chlorobutyryl Chloride Catalyst Lewis Acid (e.g., AlCl₃) ChlorobutyrylChloride->Catalyst Activation Catalyst->Product Friedel-Crafts Acylation

Caption: General workflow for the synthesis of this compound.

Comparison of Catalytic Systems for Friedel-Crafts Acylation

While aluminum chloride is a traditional catalyst, research has explored other Lewis acids to improve yield, selectivity, and environmental friendliness. The choice of catalyst can significantly impact the reaction's efficiency and the formation of byproducts.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aluminum (III) chlorideDichloromethane20490[3]
Scandium triflate resin (immobilized on silica (B1680970) gel)None (Microwave)40-600.5-30 minHigh (predominantly para)[4][5]
Hafnium (IV) triflate and trifluoromethanesulfonic acidNot specifiedNot specifiedNot specifiedGood[6]
Bismuth tris-trifluoromethanesulfonateNot specifiedNot specifiedNot specifiedHigh[6]
Lanthanide trifluoromethanesulfonatesNot specifiedNot specifiedNot specifiedNot specified[6]
Trifluoromethanesulfonic acid and rare earth triflatesSolvent-free1404up to 99 (para-product)[6]
Detailed Experimental Protocols

This protocol describes the synthesis of this compound using aluminum chloride as the catalyst.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a solution of 16 g of fluorobenzene in 20 g of dichloromethane. Cool the solution in an ice bath to maintain a temperature of 5°C.

  • In a separate flask, prepare a solution of 20 g of 4-chlorobutyryl chloride in 20 g of dichloromethane.

  • Slowly add the 4-chlorobutyryl chloride solution to the fluorobenzene solution dropwise at a rate of approximately 70 drops per minute.

  • Concurrently, portion-wise add 20 g of anhydrous aluminum chloride to the reaction mixture.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

This protocol outlines a more modern, microwave-assisted approach using a solid-supported catalyst.[4][5]

Materials:

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on, followed by a cooling period).

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Wash the filtrate with water until the pH of the aqueous layer is between 6.5 and 7.0.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

Application in the Synthesis of Haloperidol

This compound is a cornerstone in the synthesis of Haloperidol, a potent antipsychotic drug. The synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Haloperidol_Synthesis cluster_reactants Reactants Intermediate1 This compound Product Haloperidol Intermediate1->Product Alkylation Intermediate2 4-(4-chlorophenyl)-4-hydroxypiperidine Intermediate2->Product Alkylation

Caption: Synthesis of Haloperidol from this compound.

Alternative Synthetic Approaches to Haloperidol

While the use of this compound is the most prevalent method, some alternative strategies have been explored. One patented method involves the use of a γ-chloro-4-fluorobutyrophenone enol ether, which is reported to produce Haloperidol of greater purity.[7] However, this still relies on a derivative of this compound. Syntheses that completely circumvent this intermediate are not common in modern pharmaceutical manufacturing, highlighting its importance.

Pharmacological Significance of Butyrophenones

Butyrophenone antipsychotics, such as Haloperidol, exert their therapeutic effects primarily by acting as antagonists at dopamine (B1211576) D2 receptors in the brain. Overactivity of the dopaminergic system is implicated in the pathophysiology of schizophrenia, and by blocking these receptors, butyrophenones can alleviate psychotic symptoms like hallucinations and delusions.

Many of these drugs also exhibit affinity for other receptors, including serotonin (B10506) (5-HT) receptors, which can contribute to their overall therapeutic profile and side effects.

Dopamine D2 Receptor Signaling Pathway

The blockade of dopamine D2 receptors by butyrophenones inhibits the downstream signaling cascade, leading to a reduction in neuronal excitability. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by Haloperidol.

Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism at 5-HT2A receptors is another important mechanism of action for some atypical antipsychotics. While Haloperidol has a lower affinity for these receptors compared to D2 receptors, this interaction can still influence its effects. 5-HT2A receptors are coupled to Gαq proteins.

Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Conclusion

This compound is an indispensable intermediate in the synthesis of a significant class of antipsychotic medications. The Friedel-Crafts acylation of fluorobenzene remains the primary route for its production, with ongoing research focusing on the development of more efficient and environmentally benign catalytic systems. The resulting butyrophenone drugs, exemplified by Haloperidol, exert their therapeutic effects through the potent antagonism of dopamine D2 receptors, and to varying extents, other neurotransmitter receptors. A thorough understanding of the synthesis and pharmacology of these compounds is crucial for the continued development of effective treatments for psychiatric disorders.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-4'-fluorobutyrophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 4-Chloro-4'-fluorobutyrophenone, a chemical intermediate used in the synthesis of various pharmaceuticals, is crucial for laboratory safety and environmental protection.[1][2][3][4] This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[5][6] Adherence to strict disposal protocols is essential to mitigate these risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, safety goggles, and a lab coat.[5][6] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, mists, or fumes.[5][6][7] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[5][8]

Waste Classification and Collection

This compound waste is considered hazardous.[9][10] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[6]

Collection Protocol:

  • Container Selection: Collect waste in its original container or a compatible, clearly labeled, and sealable container.[10] Ensure containers are not leaking or damaged.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents and strong bases.[6][11]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition, until it is ready for disposal.[5][12]

Spill Management and Cleanup

In the event of a spill, the primary goal is to contain the material safely.

  • Small Spills: Absorb with an inert, dry material such as sand, silica (B1680970) gel, or a universal binder and place it into a suitable container for disposal.[5][6][9]

  • Large Spills: Dike the area to prevent spreading. Use explosion-proof equipment for recovery if necessary. Absorb the material and place it in a designated hazardous waste container.[5]

After cleanup, decontaminate the area and ventilate it thoroughly.[5]

Disposal Procedure

The recommended method for the final disposal of this compound is through a licensed and approved hazardous waste management facility.

Step-by-Step Disposal Plan:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent authority to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The waste should be handled by a licensed professional waste disposal service.[13]

  • Incineration: The preferred method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the thermal decomposition byproducts, which may include carbon oxides, hydrogen chloride, and hydrogen fluoride.[5]

  • Landfill Prohibition: Do not dispose of this compound in a standard landfill or pour it down the drain, as this can lead to environmental contamination.[5][6][9][11]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not detailed in standard safety data sheets. Disposal decisions are primarily governed by regulatory classifications rather than concentration thresholds.

ParameterGuideline
Regulatory Status Considered a hazardous chemical waste under OSHA Hazard Communication Standard (29 CFR 1910.1200).[6][11]
Accumulation Limits Laboratory accumulation of hazardous waste is generally limited. For instance, regulations may restrict accumulation to no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste (P-listed).[10]
Disposal Method Must be disposed of via an approved hazardous waste disposal plant or a licensed professional waste disposal company.[5][6][13] Incineration is the recommended treatment method.[5]
Environmental Release Avoid release to the environment.[5][7] Do not let the product enter drains or surface water.[6][9][11]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Waste Container B->C D Segregate from Incompatible Materials C->D E Securely Seal Container D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Contact Institutional EHS for Waste Pickup F->G H Transfer to Licensed Waste Disposal Service G->H I Dispose via Approved Method (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Chloro-4'-fluorobutyrophenone (CAS No. 3874-54-2). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a halogenated organic compound that poses moderate health risks upon exposure.[1] It is classified as an irritant and may cause harm if not handled with appropriate protective measures.[2][3][4]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2][4][5]
Eye IrritationH319Causes serious eye irritation.[2][4][5]
Skin SensitizationH317May cause an allergic skin reaction.[5]
Respiratory IrritationH335May cause respiratory irritation.[2]
Acute Oral Toxicity-Harmful if swallowed.[3][4]
Aquatic Chronic ToxicityH411Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the recommended equipment for various types of potential exposure.

Exposure RouteRequired PPESpecifications and Best Practices
Dermal (Skin) Contact Chemical-resistant gloves, Lab coatGloves: Nitrile rubber (min. 0.4 mm), chloroprene (B89495) rubber (min. 0.5 mm), or butyl rubber (min. 0.7 mm) are suitable.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2] Lab Coat: A long-sleeved lab coat is required to protect skin and personal clothing.[7]
Ocular (Eye) Contact Safety goggles or face shieldEye Protection: Chemical splash goggles are mandatory.[2][7] A face shield should be used in situations with a higher risk of splashing.[2] An eyewash station must be readily accessible.[2][7]
Inhalation Respiratory ProtectionRespirator: Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][8][9]
General Laboratory Attire Closed-toe shoes, Long pantsClothing should cover the legs, and shoes must fully cover the feet.[7]

Handling and Storage Procedures

Handling:

  • Ensure the work area is well-ventilated; a chemical fume hood is strongly recommended.[2][4]

  • Avoid direct contact with skin and eyes.[2][5][10]

  • Do not breathe vapors or mist.[2][4]

  • Wash hands thoroughly after handling the compound.[2][4][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][10][11]

  • Keep the container tightly closed when not in use.[2][4][10][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][4][10]

Spill and Disposal Plan

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE as detailed above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite).[2][4]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste.[2][4][5]

  • Ventilate the area of the spill.[2]

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]

  • Do not allow the chemical to enter drains or waterways.[4][5][10]

Operational Workflow Diagrams

The following diagrams illustrate the procedural flow for PPE selection and the subsequent handling and disposal of this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Identify Task: Handling 4-Chloro-4'- fluorobutyrophenone hazards Review Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Sensitizer start->hazards Assess eye_protection Eye Protection: Safety Goggles/ Face Shield hazards->eye_protection Select skin_protection Skin Protection: - Nitrile/Butyl Gloves - Lab Coat hazards->skin_protection respiratory_protection Respiratory Protection: Fume Hood or Respirator hazards->respiratory_protection handle Handle Chemical in Designated Area eye_protection->handle skin_protection->handle respiratory_protection->handle decontaminate Decontaminate & Remove PPE handle->decontaminate Post-Handling end Task Complete decontaminate->end Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start Used/Expired 4-Chloro-4'- fluorobutyrophenone waste_container Collect in Designated Hazardous Waste Container start->waste_container contaminated_materials Contaminated PPE & Lab Supplies contaminated_materials->waste_container labeling Label Container: 'Hazardous Waste' & Chemical Name waste_container->labeling Ensure storage Store in Satellite Accumulation Area labeling->storage disposal_pickup Arrange for Pickup by Certified Waste Disposal storage->disposal_pickup end Proper Disposal Complete disposal_pickup->end

References

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4-Chloro-4'-fluorobutyrophenone

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